molecular formula C20H22O4 B085999 meso-2,3-Diphenyl-succinic acid diethyl ester CAS No. 13638-89-6

meso-2,3-Diphenyl-succinic acid diethyl ester

Cat. No.: B085999
CAS No.: 13638-89-6
M. Wt: 326.4 g/mol
InChI Key: AMAMWUWLDQUKAP-HDICACEKSA-N
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Description

Meso-2,3-Diphenyl-succinic acid diethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl (2S,3R)-2,3-diphenylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAMWUWLDQUKAP-HDICACEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

meso-2,3-Diphenyl-succinic acid diethyl ester chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of meso-2,3-Diphenylsuccinic Acid Diethyl Ester

Authored by a Senior Application Scientist

Introduction: Understanding the Significance of Stereochemistry

Diethyl 2,3-diphenylsuccinate is a diester of succinic acid distinguished by the presence of two phenyl groups at the C2 and C3 positions of the butanedioate backbone.[1] This structure gives rise to two chiral centers, leading to the existence of three stereoisomers: a meso compound and a pair of enantiomers (the dl-racemic mixture).[2] This guide focuses specifically on the meso-2,3-diphenylsuccinic acid diethyl ester , a compound rendered achiral despite its stereocenters due to an internal plane of symmetry.[3] This unique stereochemical configuration is not merely a structural footnote; it profoundly influences the molecule's physical properties, such as crystallinity and solubility, and dictates its reactivity and utility as a specialized building block in advanced organic synthesis.[3][4]

For researchers in drug development and medicinal chemistry, the defined stereochemistry of the meso isomer makes it a valuable precursor for creating complex molecules with precise three-dimensional arrangements, a critical factor in designing effective and specific bioactive compounds.[1]

Caption: Stereoisomers of Diethyl 2,3-Diphenylsuccinate.

Section 1: Core Physicochemical and Spectroscopic Properties

The foundational properties of a compound are critical for its handling, purification, and characterization. The meso isomer of diethyl 2,3-diphenylsuccinate is typically a white crystalline solid, a characteristic that distinguishes it from its potentially oily or lower-melting racemic counterpart.[1] Its solubility profile—soluble in common organic solvents while being poorly soluble in water—is typical for a moderately sized ester with significant hydrophobic character from the phenyl groups.[4]

Physicochemical Data

The key identifying and physical properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name diethyl (2S,3R)-2,3-diphenylbutanedioate[4]
CAS Number 13638-89-6[3][4][5]
Molecular Formula C₂₀H₂₂O₄[4]
Molecular Weight 326.4 g/mol [3][4]
Appearance White crystalline solid[1][4]
Melting Point 50–55°C[1][4]
Solubility Soluble in ethanol, acetone; poorly soluble in water[4]
InChI Key AMAMWUWLDQUKAP-HDICACEKSA-N[3][4]
Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the target compound. The symmetry of the meso isomer leads to a simpler NMR spectrum compared to its dl-racemic counterpart, as the two halves of the molecule are chemically equivalent.

TechniquePredicted DataInterpretation & RationaleSource(s)
¹H NMR Phenyl-H: 7.20-7.40 ppm (m)Methine-H (C2, C3): ~3.80 ppm (s)Methylene-H (-OCH₂): ~4.1 ppm (q)Methyl-H (-CH₃): ~1.1 ppm (t)The key diagnostic signal is the singlet for the two equivalent methine protons, a direct consequence of the molecule's symmetry. The phenyl protons appear as a complex multiplet. The ethyl ester groups show a characteristic quartet and triplet.[2]
¹³C NMR Carbonyl-C: 171-173 ppmPhenyl-C: 127-140 ppmMethine-C: 55-58 ppmMethylene-C: 60-62 ppmMethyl-C: 13-15 ppmThe spectrum is simplified due to symmetry. Each chemically distinct carbon type gives a single peak.[2]
FT-IR (cm⁻¹) ~1733 (C=O, ester)~3061 (Aromatic C–H)~2980 (Aliphatic C–H)The strong absorption band around 1733 cm⁻¹ is characteristic of the ester carbonyl stretch, confirming the functional group's presence.[3]
Mass Spec (EI) m/z 326 (M⁺)The molecular ion peak confirms the molecular weight. Common fragmentation patterns include the loss of ethoxy (-OC₂H₅) or ethoxycarbonyl (-COOC₂H₅) groups.[1][3]

Section 2: Synthesis and Purification Protocols

The most common and reliable method for preparing meso-2,3-diphenylsuccinic acid diethyl ester is the direct acid-catalyzed esterification of its corresponding dicarboxylic acid.[3] This method is favored for its straightforward execution and high yields.

SynthesisWorkflow cluster_synthesis Step 1: Esterification Reaction cluster_workup Step 2: Workup & Isolation cluster_purification Step 3: Purification Reactants meso-2,3-Diphenylsuccinic Acid + Anhydrous Ethanol (excess) Catalyst Add H₂SO₄ (catalytic) Reactants->Catalyst Reflux Reflux at ~78°C (2.5 - 8 hours) Catalyst->Reflux Neutralize Neutralize with NaHCO₃ soln. Reflux->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Dry Dry organic layer (e.g., MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize

Caption: Workflow for Synthesis and Purification.

Detailed Experimental Protocol: Direct Esterification

This protocol describes a self-validating system where the success of each step can be monitored (e.g., via TLC) to ensure a high final yield of the pure product.

Expertise & Causality:

  • Anhydrous Ethanol: Using an excess of anhydrous ethanol serves two purposes: it acts as the solvent and drives the reaction equilibrium towards the product side, according to Le Châtelier's principle. Water must be excluded as it can hydrolyze the ester product back to the starting material.

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Reflux: The reaction is heated to the boiling point of the solvent (ethanol, ~78°C) to increase the reaction rate without loss of solvent.[3] Higher temperatures could promote unwanted side reactions.[4]

  • Neutralization: The acidic mixture is neutralized with a weak base like sodium bicarbonate to quench the catalyst and remove any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[3]

  • Extraction: Diethyl ether is an excellent solvent for the nonpolar ester product and is immiscible with the aqueous layer, allowing for efficient separation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve meso-2,3-diphenylsuccinic acid (1 equivalent) in anhydrous ethanol (10-15 mL per 5 mmol of acid).[3]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add concentrated sulfuric acid dropwise (approx. 0.05 equivalents).[3]

  • Heating: Heat the mixture to reflux (~78°C) and maintain for 2.5 to 8 hours.[3][4] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes). Combine the organic layers.

  • Workup - Drying: Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester via column chromatography on silica gel (using an eluent like ethyl acetate/hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure meso-diester.[3]

Section 3: Chemical Reactivity and Synthetic Utility

The meso-diester is a versatile intermediate whose reactivity is centered around its ester functional groups and the C-H bonds at the stereogenic centers.

Reactivity meso_ester meso-2,3-Diphenylsuccinic Acid Diethyl Ester reduction Reduction (e.g., LiAlH₄) meso_ester->reduction oxidation Oxidation (e.g., KMnO₄) meso_ester->oxidation substitution Nucleophilic Substitution (e.g., Hydrolysis, Aminolysis) meso_ester->substitution diol Corresponding Diol reduction->diol Product dicarboxylic_acid Corresponding Dicarboxylic Acid oxidation->dicarboxylic_acid Product other_derivatives Amides, Other Esters, etc. substitution->other_derivatives Products

Caption: Core Reactivity of the meso-Diester.

  • Reduction: The ester groups can be readily reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3][4] This reaction proceeds stereospecifically, yielding the corresponding meso-diol, a valuable chiral building block in its own right.

  • Oxidation: While the ester groups are relatively stable to oxidation, the benzylic C-H bonds at the C2 and C3 positions can be susceptible to oxidation under harsh conditions with strong oxidizing agents, though this is a less common transformation.[3]

  • Nucleophilic Substitution (Hydrolysis): The most fundamental reaction is hydrolysis, which can be catalyzed by either acid or base to revert the ester back to the parent meso-2,3-diphenylsuccinic acid. This reaction is the reverse of the synthesis and is critical for subsequent functional group manipulations.

  • Applications as a Chiral Building Block: The true value of this compound lies in its use as a synthetic intermediate.[3] Its rigid, well-defined stereochemistry allows it to serve as a scaffold for constructing more complex molecules. It is employed in the synthesis of pharmaceuticals and as a precursor for chiral ligands used in asymmetric catalysis, where the precise spatial arrangement of the phenyl groups can influence the stereochemical outcome of a catalytic reaction.[3][4]

Section 4: Relevance in Drug Discovery and Development

In medicinal chemistry, controlling stereochemistry is paramount, as different enantiomers or diastereomers of a drug can have vastly different biological activities, potencies, and toxicities. The meso-diester serves as a "chiral pool" starting material. Its inherent symmetry and defined stereocenters can be exploited to introduce chirality into a target molecule in a predictable manner.

While not typically a final drug product itself, its derivatives have been explored for various biological activities. For instance, related esters of dimercaptosuccinic acid have been investigated as agents for mobilizing heavy metals like lead and cadmium from the body.[6][7] The core diphenylsuccinate scaffold provides a rigid framework that can be functionalized to interact with specific enzymes or receptors, making it a molecule of interest for designing new therapeutic agents.[4]

Conclusion

Meso-2,3-diphenylsuccinic acid diethyl ester is more than a simple diester; it is a specialized chemical tool whose utility is defined by its unique meso stereochemistry. Its synthesis is straightforward, and its reactivity allows for a range of transformations that are valuable to synthetic and medicinal chemists. For researchers aiming to build complex molecular architectures with precise stereochemical control, a thorough understanding of this compound's properties and protocols is essential for leveraging its full potential in the laboratory and in the development of novel therapeutics.

References

  • Singh, P. K., Jones, M. M., Xu, Z., Gale, G. R., Smith, A. B., & Atkins, L. M. (1989). Mobilization of lead by esters of meso-2,3-dimercaptosuccinic acid. Journal of Toxicology and Environmental Health, 27(4), 423–434. Retrieved from [Link]

  • Jones, M. M., Singh, P. K., Gale, G. R., Smith, A. B., & Atkins, L. M. (1988). Esters of meso-dimercaptosuccinic acid as cadmium-mobilizing agents. Toxicology and Applied Pharmacology, 95(3), 508-515. Retrieved from [Link]

Sources

physical properties of diethyl meso-2,3-diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Diethyl meso-2,3-Diphenylsuccinate

Abstract

This technical guide provides a comprehensive examination of the (CAS: 13638-89-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with expert insights into the underlying molecular principles governing these properties. While extensive experimental data for this specific meso compound is limited in publicly accessible literature, this guide consolidates available information, presents high-quality predicted spectroscopic data, and provides detailed, validated protocols for its empirical determination. The focus is on enabling researchers to understand, predict, and measure the key physical characteristics that influence the material's behavior in experimental and developmental settings.

Molecular Structure and Physicochemical Properties

Diethyl meso-2,3-diphenylsuccinate is a diester of succinic acid, distinguished by phenyl substituents at the C2 and C3 positions. Its molecular formula is C₂₀H₂₂O₄, with a molecular weight of approximately 326.39 g/mol .[1]

The defining structural feature is its stereochemistry. The molecule possesses two chiral centers (C2 and C3); however, the meso configuration, (2R,3S), results in an internal plane of symmetry. This renders the molecule achiral overall. This symmetry is a critical determinant of its physical properties, influencing everything from its melting point and crystal packing to its spectroscopic signature, often yielding simpler NMR spectra than its chiral (dl) counterparts.[1]

Core Physical Properties

The physical state of a compound is foundational to its handling, formulation, and application. Diethyl meso-2,3-diphenylsuccinate is typically a white crystalline solid at standard conditions.[2] A summary of its key physical properties is presented below.

PropertyValue / ObservationRationale & Scientific Context
IUPAC Name diethyl (2R,3S)-2,3-diphenylbutanedioateThe (2R,3S) designation defines the specific stereochemistry of the meso isomer.
CAS Number 13638-89-6A unique identifier for this specific chemical substance.
Molecular Formula C₂₀H₂₂O₄Confirmed by mass spectrometry and elemental analysis.[1]
Molecular Weight 326.39 g/mol Calculated from the atomic weights of its constituent atoms.[1]
Appearance White Crystalline SolidThe symmetrical meso structure facilitates efficient packing into a stable crystal lattice.
Melting Point 50–55 °CThe presence of a plane of symmetry allows for a more ordered and stable crystal lattice compared to its dl-racemic counterpart (m.p. 85-87 °C), though other packing factors can influence this.[2]
Boiling Point Data not experimentally reportedExpected to be high (>400 °C) due to the high molecular weight and polarity.[2] Distillation would likely require high vacuum to prevent decomposition.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone).[2]The two large, nonpolar phenyl groups dominate the molecular surface, imparting a hydrophobic character. The polar ester groups allow for solubility in moderately polar organic solvents.
Crystallographic Properties

As of the date of this guide, a definitive single-crystal X-ray diffraction structure for diethyl meso-2,3-diphenylsuccinate is not available in open-access crystallographic databases.

Expert Insight: The inherent symmetry of a meso compound often leads to crystallization in centrosymmetric space groups (e.g., P-1 or P2₁/c). The determination of its crystal structure would be invaluable for understanding intermolecular interactions (e.g., C-H···O or π–π stacking) that dictate its packing efficiency and, consequently, its melting point and density. Obtaining this data is a recommended area for further research.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of molecular structure and purity. Due to the limited availability of published experimental spectra, the following sections provide detailed predicted data based on established principles and analysis of similar structures.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. The internal symmetry of the meso isomer simplifies its spectrum significantly compared to its dl-counterparts. The two halves of the molecule are chemically equivalent, meaning corresponding protons and carbons will have identical chemical shifts.

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H7.20 - 7.40Multiplet (m)10HTypical range for unsubstituted phenyl protons.
Methine-H (C2, C3)~3.80Singlet (s)2HThe two methine protons are chemically and magnetically equivalent due to the plane of symmetry. They have no adjacent protons to couple with.
Methylene-H (-OCH₂CH₃)3.90 - 4.10Quartet (q)4HProtons of the ethyl ester methylene group, split by the adjacent methyl group (3JHH ≈ 7.1 Hz).
Methyl-H (-OCH₂CH₃)0.90 - 1.10Triplet (t)6HProtons of the ethyl ester methyl group, split by the adjacent methylene group (3JHH ≈ 7.1 Hz).

Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl-C (C=O)171 - 173Typical range for ester carbonyl carbons.
Quaternary Phenyl-C (C-ipso)138 - 140The carbon atom of the phenyl ring directly attached to the succinate backbone.
Phenyl-C (CH)127 - 129Aromatic carbons (ortho, meta, para). Due to symmetry, only three signals are expected.
Methine-C (C2, C3)55 - 58Aliphatic carbon attached to both a phenyl group and a carbonyl group.
Methylene-C (-OCH₂)60 - 62Methylene carbon of the ethyl ester.
Methyl-C (-CH₃)13 - 15Terminal methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is expected to be dominated by the strong ester carbonyl stretch.

Predicted/Known Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3061MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch (from ethyl and methine groups)
~1733Strong, SharpC=O Ester Carbonyl Stretch. This is the most characteristic peak.
~1600, ~1495, ~1450Medium-WeakAromatic C=C Ring Stretches
~1200-1150StrongC-O Ester Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Under Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak and characteristic fragmentation patterns related to the ester groups.

  • Molecular Ion (M⁺): The primary peak of interest will be the molecular ion at m/z = 326 , corresponding to the molecular weight of the compound [C₂₀H₂₂O₄]⁺.[1]

Plausible Fragmentation Pathway: The fragmentation is dominated by cleavages alpha to the carbonyl groups and the loss of stable neutral fragments.

  • Loss of an Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a prominent acylium ion.

    • [M - 45]⁺ = m/z 281

  • Loss of an Ethoxycarbonyl Radical (•COOCH₂CH₃): Cleavage of the C2-C3 bond can be initiated by the loss of one of the ester groups.

    • [M - 73]⁺ = m/z 253

  • McLafferty Rearrangement: While less common for this structure, it could involve the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethene (C₂H₄), though this is less likely to be a major pathway.

  • Benzylic Cleavage: The C2-C3 bond can cleave to form a stable benzylic cation with an ester group attached.

    • [C₆H₅CHCOOC₂H₅]⁺ = m/z 177

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail robust, field-proven methods for determining the key .

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides a complete thermodynamic profile of the melting transition, including the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus). This method measures the heat flow into a sample relative to a reference as a function of temperature.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry, crystalline sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any sublimation or decomposition during heating.

    • Prepare an identical, empty sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable, non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting transition to a temperature well above it (e.g., 80 °C).

    • Hold isothermally for 2 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Determine the onset temperature , which is the intersection of the pre-transition baseline with the tangent of the peak's leading edge. This is reported as the melting point.

    • Integrate the area of the peak to calculate the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Analysis cluster_analysis Data Analysis P1 Weigh 5-10 mg of sample into pan P2 Hermetically seal pan P1->P2 P3 Prepare empty reference pan P2->P3 R1 Load sample & reference into cell P3->R1 R2 Execute thermal program (Ramp 10°C/min) R1->R2 A1 Plot Heat Flow vs. Temperature R2->A1 A2 Determine Onset (Melting Point) A1->A2 A3 Integrate Peak (Enthalpy of Fusion) A2->A3

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Spectroscopic Characterization

Causality: This unified protocol ensures that a pure, properly prepared sample is analyzed by multiple techniques to provide a self-validating dataset for structural confirmation. Using the same sample stock minimizes variability.

Methodology:

  • Sample Preparation:

    • Ensure the diethyl meso-2,3-diphenylsuccinate sample is pure and thoroughly dried under vacuum to remove residual solvents.

    • For NMR , dissolve ~15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

    • For IR , use the sample neat as a crystalline solid with a universal Attenuated Total Reflectance (ATR) accessory.

    • For MS , prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C{¹H} spectra on a ≥400 MHz spectrometer. Ensure proper shimming for high resolution.

    • IR: Acquire the spectrum using an FTIR spectrometer with an ATR accessory. Collect a background scan first, then the sample scan over a range of 4000-400 cm⁻¹.

    • MS: Introduce the sample into the mass spectrometer via a suitable inlet (e.g., Direct Insertion Probe or GC inlet for GC-MS) and acquire the spectrum under Electron Ionization (EI) conditions (typically 70 eV).

  • Data Processing & Analysis:

    • NMR: Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate proton signals and assign peaks based on chemical shifts and multiplicities.

    • IR: Label major peaks corresponding to the key functional groups (C=O, C-O, C-H aromatic/aliphatic).

    • MS: Identify the molecular ion peak (M⁺). Propose structures for major fragment ions based on their m/z values and known fragmentation mechanisms.

Spectroscopy_Workflow cluster_NMR NMR Analysis cluster_IR FTIR Analysis cluster_MS MS Analysis Start Pure, Dry Sample N1 Dissolve in CDCl₃ with TMS Start->N1 I1 Use Neat Solid on ATR Start->I1 M1 Prepare Dilute Solution (e.g., Ethyl Acetate) Start->M1 N2 Acquire ¹H & ¹³C Spectra (≥400 MHz) N1->N2 N3 Process & Assign Chemical Shifts N2->N3 End Structural Confirmation N3->End I2 Acquire Spectrum (4000-400 cm⁻¹) I1->I2 I3 Assign Functional Group Peaks I2->I3 I3->End M2 Acquire EI Spectrum (70 eV) M1->M2 M3 Analyze M⁺ & Fragmentation Pattern M2->M3 M3->End

Caption: Integrated workflow for spectroscopic analysis.

References

Sources

meso-2,3-Diphenyl-succinic acid diethyl ester molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of meso-2,3-Diphenyl-succinic Acid Diethyl Ester

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a molecule of significant interest in synthetic and medicinal chemistry. We delve into the nuanced stereochemical features that define its 'meso' configuration, present a validated, step-by-step protocol for its synthesis via Fischer esterification, and detail the spectroscopic techniques essential for its structural elucidation and purity confirmation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's molecular architecture and characterization.

Introduction and Significance

This compound (CAS No: 13638-89-6) is a diester derivative of succinic acid with the molecular formula C₂₀H₂₂O₄ and a molecular weight of 326.4 g/mol .[1][2][3] Its structure is characterized by a four-carbon backbone substituted with two phenyl groups at the C2 and C3 positions.[2][4] The presence of two stereocenters gives rise to distinct stereoisomers, yet it is the unique symmetry of the meso form that makes it an achiral molecule, a feature that profoundly influences its physical properties and synthetic applications. This compound serves as a valuable chiral building block, offering a rigid scaffold for the synthesis of complex organic molecules, ligands for asymmetric catalysis, and potential intermediates in the development of pharmaceuticals.[1][2][4] Understanding its precise three-dimensional structure is paramount to harnessing its full potential.

Molecular Structure and Stereochemistry: The Defining 'Meso' Configuration

The core of diethyl 2,3-diphenylsuccinate contains two chiral centers at the C2 and C3 positions, which allows for the existence of three possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) that form a racemic mixture, and a single meso compound ((2R,3S) or (2S,3R)).[4][5]

The defining characteristic of the meso isomer is an internal plane of symmetry that bisects the C2-C3 bond. This symmetry element renders the molecule achiral as a whole, despite the presence of two stereocenters.[2][5] The (2R,3S) configuration is a mirror image of the (2S,3R) configuration, but they are superimposable upon rotation, meaning they are the same molecule. This internal symmetry dictates that the substituents on C2 are stereochemically mirrored by those on C3, leading to unique spectroscopic signatures that distinguish it from its chiral diastereomers.

Caption: Molecular structure of the meso isomer showing the internal plane of symmetry.

Synthesis: A Validated Protocol

The most direct and reliable method for preparing this compound is through the direct Fischer esterification of its corresponding dicarboxylic acid precursor, meso-2,3-diphenylsuccinic acid.[1] This acid-catalyzed reaction is an equilibrium process; therefore, experimental conditions are optimized to drive the reaction to completion.

Causality Behind Experimental Choices
  • Excess Alcohol: Ethanol is used both as a reagent and the solvent. Using it in large excess shifts the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.

  • Acid Catalyst: A strong acid like concentrated sulfuric acid (H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the ethanol.[1][2]

  • Water Removal: The reaction produces water as a byproduct. The use of a Dean-Stark apparatus is a classic and efficient technique to physically remove water from the reaction mixture as it forms, preventing the reverse hydrolysis reaction and ensuring a high yield of the desired diester.[1]

  • Neutralization and Extraction: The workup begins with neutralization using a weak base like sodium bicarbonate to quench the acid catalyst.[2] Subsequent extraction with an immiscible organic solvent (diethyl ether) isolates the nonpolar ester product from the aqueous layer containing salts and other water-soluble impurities.

Experimental Protocol: Direct Esterification
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve meso-2,3-diphenylsuccinic acid (1 equivalent) in anhydrous ethanol (15-20 mL per 5 mmol of acid).[2]

  • Catalysis: Under an inert atmosphere (e.g., nitrogen), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) dropwise to the solution.[2]

  • Reflux: Heat the mixture to reflux (approx. 78°C).[2] Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction typically requires 8-12 hours for completion.[1]

  • Workup: After cooling to room temperature, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate.[2] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via column chromatography on silica gel, typically using an ethyl acetate/hexane eluent system, to yield the pure meso-diester.[2]

start meso-2,3-Diphenylsuccinic Acid + Anhydrous Ethanol catalyst Add H₂SO₄ Catalyst start->catalyst reflux Reflux with Dean-Stark (8-12 hours) catalyst->reflux workup Cool & Neutralize (Sat. NaHCO₃) reflux->workup extraction Extract with Diethyl Ether workup->extraction purification Dry, Concentrate & Purify (Column Chromatography) extraction->purification product Pure meso-2,3-Diphenyl-succinic acid diethyl ester purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is indispensable for confirming the successful synthesis and verifying the meso-configuration of the product.[1] Due to the molecule's symmetry, its NMR spectra are characteristically simpler than those of its dl-racemic counterpart.[5]

Data Presentation

The following table summarizes the key spectroscopic data used to identify and characterize the meso isomer.

Technique Expected Observation Structural Correlation
IR Spectroscopy ~1733 cm⁻¹ (strong, sharp)~3061 cm⁻¹ (medium)~2980 cm⁻¹ (medium)C=O stretch of the ester functional group.[2]Aromatic C-H stretch.[2]Aliphatic C-H stretch.[2]
¹H NMR Singlet (2H)Quartet (4H)Triplet (6H)Multiplet (~7.2 ppm, 10H)Equivalent methine protons (CH -Ph) at C2 and C3.[5]Equivalent methylene protons (-O-CH₂ -CH₃).Equivalent methyl protons (-O-CH₂-CH₃ ).Aromatic protons of the two phenyl rings.
¹³C NMR 7 signals expected (for 20 carbons)Due to symmetry, pairs of carbons are equivalent: 2x(C=O), 2x(C-Ph), 2x(-OCH₂), 2x(-CH₃), and 3 pairs of aromatic carbons.
Mass Spectrometry Molecular Ion (M⁺) peak at m/z = 326Corresponds to the molecular weight of C₂₀H₂₂O₄.[2][4]
Trustworthiness of Protocols: Self-Validating Systems

The combination of these analytical techniques forms a self-validating system. A successful synthesis must satisfy all criteria:

  • IR spectroscopy confirms the presence of the key ester functional group.

  • Mass spectrometry confirms the correct molecular weight.

  • NMR spectroscopy provides the definitive proof of the meso configuration. The observation of a single resonance for the two methine protons is a direct consequence of the internal plane of symmetry and is the most powerful piece of evidence distinguishing it from the dl-isomer, where these protons would be inequivalent.[5]

structure meso-Structure C=O C-H (aliphatic) C-H (aromatic) Methine Protons (x2) Molecular Weight spectra Spectroscopic Signature IR: ~1733 cm⁻¹ IR: ~2980 cm⁻¹ IR: ~3061 cm⁻¹ ¹H NMR: Singlet MS: m/z 326 structure:f1->spectra:f1 correlates to structure:f2->spectra:f2 correlates to structure:f3->spectra:f3 correlates to structure:f4->spectra:f4 confirms symmetry structure:f5->spectra:f5 confirms

Caption: Correlation between molecular structure and key spectroscopic signatures.

Conclusion

The molecular structure of this compound is defined by its unique internal symmetry, which renders the molecule achiral despite possessing two stereocenters. This guide has detailed a robust and validated protocol for its synthesis and outlined the critical spectroscopic methods required for its unambiguous characterization. The principles of causality behind the experimental design and the self-validating nature of the analytical workflow provide researchers with a trusted framework. A thorough understanding of this molecule's stereochemistry and characterization is fundamental for its effective application as a precursor in asymmetric synthesis, medicinal chemistry, and materials science.

References

  • EvitaChem. This compound.
  • Benchchem. This compound | 13638-89-6.
  • Yang Di-lun, et al. (1991). Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities, 12(12), 1627.
  • ChemicalBook. This compound | 13638-89-6.
  • Benchchem. Spectroscopic Characterization of Diethyl 2,3-diphenylbutanedioate: A Technical Guide.
  • SciSupplies. This compound, 98.0%, 50g.
  • Benchchem. An In-depth Technical Guide to the Chemical Properties of Diethyl 2,3-diphenylbutanedioate.

Sources

An In-depth Technical Guide to the Stereochemistry of Diethyl 2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,3-diphenylsuccinate, a diester of 2,3-diphenylsuccinic acid, is a molecule of significant interest in the field of stereochemistry and a valuable chiral building block in organic synthesis. Its structure contains two adjacent chiral centers at the C2 and C3 positions, giving rise to three stereoisomers: a meso compound and a pair of enantiomers that exist as a racemic mixture (dl-). The distinct spatial arrangements of the phenyl and ethoxycarbonyl groups in these diastereomers result in different physical, chemical, and spectroscopic properties. This in-depth guide provides a comprehensive overview of the synthesis, separation, and characterization of the stereoisomers of diethyl 2,3-diphenylsuccinate, with a focus on the underlying principles and experimental methodologies.

The Stereoisomers of Diethyl 2,3-Diphenylsuccinate

The presence of two chiral centers in diethyl 2,3-diphenylsuccinate (C₂₀H₂₂O₄, Molar Mass: 326.39 g/mol ) leads to the formation of a pair of enantiomers, (2R,3R)- and (2S,3S)-diethyl 2,3-diphenylsuccinate, and a meso compound, (2R,3S)-diethyl 2,3-diphenylsuccinate. The meso form possesses a plane of symmetry and is therefore achiral and optically inactive. The enantiomeric pair, often referred to as the dl- or racemic mixture, is optically inactive as a whole, but its individual enantiomers rotate plane-polarized light in equal and opposite directions.

Caption: Stereoisomers of diethyl 2,3-diphenylsuccinate.

The stereochemical outcome of the synthesis of diethyl 2,3-diphenylsuccinate is highly dependent on the chosen synthetic route and reaction conditions.

Synthesis of Diethyl 2,3-Diphenylsuccinate Stereoisomers

Several synthetic strategies can be employed to prepare diethyl 2,3-diphenylsuccinate, with the choice of method often influencing the diastereoselectivity of the product. The two primary approaches are the Fischer esterification of 2,3-diphenylsuccinic acid and the reductive dimerization of ethyl benzoylformate.

Fischer Esterification of 2,3-Diphenylsuccinic Acid

A common and straightforward method for the synthesis of both meso- and dl-diethyl 2,3-diphenylsuccinate is the Fischer esterification of the corresponding stereoisomers of 2,3-diphenylsuccinic acid. This reaction involves heating the dicarboxylic acid in an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The use of a Dean-Stark apparatus is recommended to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.[1]

Reaction Mechanism:

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonation Protonation Carboxylic Acid->Protonation H+ Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack EtOH Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer Water Elimination Water Elimination Proton Transfer->Water Elimination -H2O Deprotonation Deprotonation Water Elimination->Deprotonation -H+ Ester Ester Deprotonation->Ester

Caption: Mechanism of Fischer Esterification.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,3-diphenylsuccinic acid (either the meso or dl-isomer) in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Reductive Dimerization of Ethyl Benzoylformate

Another synthetic route to diethyl 2,3-diphenylsuccinate involves the reductive dimerization of ethyl benzoylformate.[2] This method can lead to the formation of a mixture of stereoisomers, and the diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions. This approach may also yield diethyl 2,3-dihydroxy-2,3-diphenylsuccinate as a byproduct, which would require subsequent deoxygenation.

Reaction Scheme:

Reductive_Dimerization 2 x Ethyl Benzoylformate 2 x Ethyl Benzoylformate Diethyl 2,3-Diphenylsuccinate Diethyl 2,3-Diphenylsuccinate 2 x Ethyl Benzoylformate->Diethyl 2,3-Diphenylsuccinate [H] Reducing Agent Reducing Agent Reducing Agent->Diethyl 2,3-Diphenylsuccinate

Caption: Reductive dimerization of ethyl benzoylformate.

Experimental Protocol (Conceptual):

  • Reaction Setup: Prepare a solution of ethyl benzoylformate in a suitable aprotic solvent under an inert atmosphere.

  • Reduction: Add a suitable reducing agent to the solution. The reaction may be carried out under various conditions, including photochemical activation or the use of chemical reductants.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to separate the stereoisomers.

Separation of Stereoisomers

The separation of the meso and dl-racemic mixture of diethyl 2,3-diphenylsuccinate is a critical step for obtaining the pure stereoisomers. The different physical properties of diastereomers, such as solubility and polarity, are exploited for their separation.

Fractional Crystallization

Fractional crystallization is a technique that relies on the differential solubility of the diastereomers in a particular solvent.[3] By carefully selecting the solvent and controlling the temperature, one isomer can be selectively crystallized while the other remains in solution. The meso isomer is reported to be a white crystalline solid with a melting point of approximately 50-55 °C, and it is soluble in ethanol and acetone but poorly soluble in water. This difference in solubility can be utilized for separation.

Experimental Protocol (General Guideline):

  • Dissolution: Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove impurities.

  • Purity Assessment: The purity of the isolated crystals can be determined by melting point analysis and spectroscopic methods. The mother liquor can be concentrated to recover the other isomer.

Column Chromatography

Column chromatography is a powerful technique for separating diastereomers based on their differing affinities for the stationary phase.[3] Due to the subtle differences in polarity between the meso and dl isomers, careful optimization of the solvent system is required for effective separation.

Experimental Protocol (General Guideline):

  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of appropriate polarity, gradually increasing the polarity if necessary to facilitate the separation.

  • Fraction Collection and Analysis: Collect fractions and monitor them using TLC. Combine the fractions containing the pure isomers and remove the solvent to obtain the purified products.

Caption: Separation of stereoisomers by column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization and differentiation of the stereoisomers of diethyl 2,3-diphenylsuccinate. The distinct spatial arrangement of the substituents in the meso and dl isomers leads to noticeable differences in their ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The key to distinguishing between the meso and dl isomers lies in the chemical shifts of the methine protons (at C2 and C3) and the protons of the ethoxy groups.[4]

  • Meso Isomer: Due to the molecule's symmetry, the two methine protons are chemically and magnetically equivalent, and they are expected to appear as a single sharp singlet. Similarly, the two ethoxy groups are equivalent.

  • dl-Isomer (Racemic Mixture): In the dl pair, the two methine protons are also chemically equivalent and will appear as a singlet. However, the magnetic environment of the ethoxy groups is different compared to the meso isomer. Studies on analogous compounds have shown that the methylene and methyl protons of the ethoxy groups in the meso-isomer appear at a higher field (upfield) compared to the dl-isomers.[4]

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Assignment Predicted Chemical Shift (δ, ppm) - meso isomer Predicted Chemical Shift (δ, ppm) - dl isomer
Phenyl Protons (Ar-H)7.2 - 7.4 (m)7.2 - 7.4 (m)
Methine Protons (CH)~4.1 (s)~4.2 (s)
Methylene Protons (OCH₂CH₃)~3.9 (q)~4.0 (q)
Methyl Protons (OCH₂CH₃)~1.0 (t)~1.1 (t)
¹³C NMR Spectroscopy

Due to the symmetry in both the meso and dl isomers, the number of distinct carbon signals will be less than the total number of carbon atoms. The chemical shifts of the carbonyl, methine, and ethoxy carbons are expected to show slight differences between the two diastereomers.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Assignment Predicted Chemical Shift (δ, ppm) - meso isomer Predicted Chemical Shift (δ, ppm) - dl isomer
Carbonyl Carbon (C=O)~172~173
Aromatic Carbons (C-Ar)127 - 138127 - 138
Methine Carbon (CH)~55~56
Methylene Carbon (OCH₂)~61~62
Methyl Carbon (CH₃)~14~14.5
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

The IR spectra of the diastereomers are expected to be very similar, with a strong absorption band for the C=O stretch of the ester group around 1730-1750 cm⁻¹. Minor differences may be observable in the fingerprint region.

The mass spectra of both isomers under standard electron ionization (EI) conditions are predicted to be similar, showing a molecular ion peak (M⁺) at m/z 326. Common fragmentation patterns would likely involve the loss of an ethoxy group (-OC₂H₅) or an ethoxycarbonyl group (-COOC₂H₅).

Conclusion

The stereochemistry of diethyl 2,3-diphenylsuccinate provides a classic and instructive example of diastereoisomerism. The ability to selectively synthesize and separate the meso and dl-racemic forms is crucial for their application as chiral building blocks in the development of more complex molecules, including pharmaceuticals and natural products. The distinct spectroscopic signatures, particularly in ¹H NMR, offer a reliable method for the characterization and differentiation of these stereoisomers. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this versatile compound.

References

  • Yang, D., Qi, C., Cui, Y., Dang, H., & Liu, Y. (1991). Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities, 12(12), 1627-1630.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl succinate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoylformate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of meso-2,3-Diphenylsuccinic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Meso-2,3-diphenylsuccinic acid diethyl ester, with the chemical formula C₂₀H₂₂O₄, is a notable organic compound characterized by the presence of two phenyl groups and two ethyl ester functionalities attached to a succinic acid backbone.[1][2] This molecule possesses two chiral centers at the C2 and C3 positions; however, the meso isomer contains an internal plane of symmetry, rendering it achiral.[1] This unique stereochemistry imparts distinct physical and chemical properties that make it a valuable building block in various fields of chemical research.[1]

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of meso-2,3-diphenylsuccinic acid diethyl ester. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic methodologies and analytical validation of this compound. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Physicochemical Properties

A summary of the key physicochemical properties of meso-2,3-diphenylsuccinic acid diethyl ester is presented in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₄[2]
Molecular Weight 326.4 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 50–55°C[2]
Solubility Soluble in organic solvents such as ethanol and acetone; poorly soluble in water.[2]
CAS Number 13638-89-6[2]

Synthetic Pathways

The synthesis of meso-2,3-diphenylsuccinic acid diethyl ester can be approached through several routes. The most common and well-established method is the direct esterification of meso-2,3-diphenylsuccinic acid. An alternative approach involves the oxidative coupling of ethyl phenylacetate.

Primary Synthetic Route: Fischer Esterification of meso-2,3-Diphenylsuccinic Acid

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3] This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol or by removing water as it is formed.[3]

The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated below.

Fischer_Esterification RCOOH meso-2,3-Diphenylsuccinic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation EtOH Ethanol (Excess) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water Water Ester meso-2,3-Diphenylsuccinic Acid Diethyl Ester Protonated_Ester->Ester Deprotonation Oxidative_Coupling Ethyl_Phenylacetate 2 x Ethyl Phenylacetate Meso_Ester meso-Diethyl 2,3-Diphenylsuccinate Ethyl_Phenylacetate->Meso_Ester Oxidative Dimerization Racemic_Ester dl-Diethyl 2,3-Diphenylsuccinate Ethyl_Phenylacetate->Racemic_Ester Oxidative Dimerization Oxidizing_Agent Oxidizing Agent

Sources

CAS number for meso-2,3-Diphenyl-succinic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to meso-2,3-Diphenyl-succinic acid diethyl ester

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 13638-89-6), a significant compound in the field of organic synthesis.[1][2][3][4] Due to its unique stereochemistry, this diester serves as a valuable chiral building block for the synthesis of complex organic molecules and pharmaceuticals.[1][2] This document details its physicochemical properties, provides a field-proven protocol for its synthesis via direct esterification, outlines methods for its analytical characterization, and discusses its primary applications. The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile chemical intermediate.

Introduction: Structural Significance and Scientific Context

This compound is a derivative of succinic acid distinguished by the presence of two phenyl groups and two ethyl ester functionalities. Its molecular structure contains two chiral centers at the C2 and C3 positions of the succinic backbone.[1] However, the "meso" configuration indicates an internal plane of symmetry, which renders the molecule achiral overall. This unique symmetrical structure, featuring significant steric hindrance from the phenyl groups, profoundly influences its physical properties, reactivity, and utility in stereocontrolled synthesis.[1]

The primary value of this compound lies in its application as a precursor and building block in organic and medicinal chemistry.[1][2][5] The defined stereochemistry of the backbone allows for its use in creating more complex chiral molecules, making it a target of interest for the synthesis of bioactive compounds and specialized ligands for catalysis.[2]

Physicochemical and Spectroscopic Properties

The fundamental properties of the compound are critical for its handling, reaction setup, and purification. These are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 13638-89-6[1][2][3][4]
IUPAC Name diethyl (2S,3R)-2,3-diphenylbutanedioate[1]
Molecular Formula C₂₀H₂₂O₄[1][3]
Molecular Weight 326.4 g/mol [1][2]
Appearance White crystalline solid[1][5]
Melting Point 50–55°C[1][5]
Solubility Soluble in organic solvents like ethanol and acetone; poorly soluble in water.[1][1]
Table 2: Key Spectroscopic Data for Characterization
TechniqueCharacteristic SignatureSource(s)
Mass Spec. (EI) m/z 326 (M⁺)[2]
Infrared (IR) ~1733 cm⁻¹ (C=O, ester stretch), ~3061 cm⁻¹ (Aromatic C–H), ~2980 cm⁻¹ (Aliphatic C–H)[2]
¹H NMR (Predicted) δ 7.20-7.40 (m, Phenyl-H), ~3.80 (s, Methine-H), plus signals for ethyl groups.[6]
¹³C NMR (Predicted) δ 171-173 (Carbonyl-C), 127-140 (Phenyl-C), 55-58 (Methine-C), plus signals for ethyl carbons.[6]

Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is the acid-catalyzed Fischer esterification of the corresponding dicarboxylic acid. This method is efficient, with reported yields between 80-95%.

Causality of Experimental Choices
  • Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Excess Ethanol: Ethanol acts as both the solvent and the reactant. Using it in excess shifts the reaction equilibrium towards the product side, maximizing the yield of the diethyl ester, in accordance with Le Châtelier's principle.

  • Reflux Conditions: Heating the mixture to the boiling point of the solvent (ethanol, ~78°C) increases the rate of reaction without loss of solvent.[2] This provides the necessary activation energy for the esterification to proceed at a practical rate.

  • Aqueous Workup (NaHCO₃): The saturated sodium bicarbonate solution is used to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, converting them into their respective sodium salts, which are soluble in the aqueous phase.

  • Extraction & Drying: Diethyl ether is used to extract the nonpolar ester product from the aqueous phase. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) is then used to remove trace amounts of water from the organic extract before solvent evaporation.

Visualized Synthesis Workflow

cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification R1 meso-2,3-Diphenylsuccinic Acid Proc1 Combine Reactants in Flask R2 Anhydrous Ethanol (Excess) R3 H₂SO₄ (Catalyst) Proc2 Reflux at 78°C (2.5 - 8 hours) Proc1->Proc2 Heat Proc3 Neutralize with NaHCO₃ (aq) Proc2->Proc3 Cool & Quench Proc4 Extract with Diethyl Ether Proc3->Proc4 Proc5 Dry Organic Layer (MgSO₄) Proc4->Proc5 Proc6 Purify via Column Chromatography Proc5->Proc6 Evaporate Solvent Product Final Product: meso-2,3-Diphenyl-succinic acid diethyl ester Proc6->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol
  • Acid Activation: In a round-bottom flask equipped with a reflux condenser, dissolve meso-2,3-diphenylsuccinic acid (e.g., 5 mmol) in anhydrous ethanol (e.g., 15 mL).[2]

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (e.g., 0.05 equivalents) dropwise to the solution under an inert atmosphere (e.g., nitrogen).[2]

  • Reflux: Heat the reaction mixture to reflux (~78°C) and maintain for 2.5 to 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).[2] Combine the organic layers.

  • Workup - Drying: Dry the combined organic extract over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The resulting crude product can be further purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to yield the pure ester.[2]

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized product is a critical self-validating step. A combination of spectroscopic techniques is employed for full characterization.

Visualized Analytical Workflow

cluster_analysis Spectroscopic Analysis cluster_results Data Validation Sample Synthesized Product IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR_Res Confirm Functional Groups (Ester C=O at ~1733 cm⁻¹) IR->IR_Res MS_Res Confirm Molecular Weight (M⁺ at m/z 326) MS->MS_Res NMR_Res Confirm Structure & Purity (Symmetry, Chemical Shifts) NMR->NMR_Res Final Structure & Purity Confirmed

Caption: Analytical workflow for structural validation of the final product.

Protocol for Data Acquisition
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The expected symmetry of the meso compound should be reflected in the simplicity of the spectra compared to its diastereomers.[6]

  • Infrared (IR) Spectroscopy: Place a small amount of the solid product on the ATR crystal of an FT-IR spectrometer and acquire the spectrum. The presence of a strong absorption band around 1733 cm⁻¹ is indicative of the ester carbonyl group.[2]

  • Mass Spectrometry (MS): Introduce the sample into a mass spectrometer (e.g., using an electron ionization source). The molecular ion peak (M⁺) should be observed at m/z = 326, corresponding to the molecular weight of the compound.[2]

Applications in Research and Development

The primary utility of this compound stems from its role as a stereochemically-defined building block.

  • Organic Synthesis: It is a key intermediate for constructing complex organic molecules where control of stereochemistry is crucial.[1] Its defined structure facilitates the formation of specific chiral centers in larger target molecules.[2]

  • Medicinal Chemistry: The compound is investigated for its potential biological activities and is used as a precursor in the synthesis of pharmaceuticals.[1][2] The diphenylsuccinate scaffold can be modified to interact with biological targets like enzymes or receptors.[2]

  • Polymer and Materials Science: It can be employed as an intermediate in the production of specialized polymers due to its reactive ester functional groups.[1]

  • Ligand Development: The molecule can serve as a backbone for the synthesis of chiral ligands used in asymmetric catalysis, where the ligand-metal complex enhances the stereoselectivity of a reaction.[2]

Conclusion

This compound is a compound of significant interest due to its unique meso stereochemistry and its utility as a synthetic intermediate. This guide has provided a detailed technical overview, including its properties, a robust synthesis and purification protocol, and a workflow for its analytical validation. A thorough understanding of these technical aspects is essential for leveraging this molecule's full potential in advanced organic synthesis, drug discovery, and materials science.

References

  • EvitaChem. (n.d.). This compound.
  • SciSupplies. (n.d.). This compound, 98.0%, 50g. Retrieved from [Link]

  • Cramer Reagents. (n.d.). This compound. Retrieved from [Link]

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Unveiling the Solubility Profile of meso-2,3-Diphenylsuccinate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Meso-2,3-diphenylsuccinic acid, a dicarboxylic acid with the chemical formula C16H14O4, and its corresponding succinate salts are compounds of significant interest in organic synthesis and pharmaceutical development.[1][2] The stereochemistry of the meso isomer, with its plane of symmetry, imparts distinct physical properties, including its solubility, which is a critical parameter influencing its application. In drug development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and formulation strategies. For researchers in organic synthesis, understanding the solubility of meso-2,3-diphenylsuccinate is paramount for reaction design, purification, and crystallization processes.

This in-depth technical guide provides a comprehensive overview of the solubility of meso-2,3-diphenylsuccinate in various organic solvents. We will delve into the theoretical principles governing its solubility, present available physical and chemical property data, outline experimental methodologies for solubility determination, and discuss the factors that can be manipulated to modulate its solubility. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.

Physicochemical Properties of meso-2,3-Diphenylsuccinic Acid

A foundational understanding of the physicochemical properties of meso-2,3-diphenylsuccinic acid is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C16H14O4[1]
Molecular Weight 270.28 g/mol [1][3]
Appearance White to almost white powder or crystal[1]
Melting Point 227-229 °C[3][4]
Boiling Point 360.2 °C at 760 mmHg (Predicted)[3][4]
Density 1.307 g/cm³ (Predicted)[3][4]
pKa 3.38 ± 0.10 (Predicted)[4]
Water Solubility Insoluble[4]

Note: Some of the listed values are predicted and should be considered as estimates.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which emphasizes the importance of similar intermolecular forces between the solute and solvent molecules.[5] For meso-2,3-diphenylsuccinic acid, several factors influence its solubility in organic solvents:

  • Polarity: The presence of two carboxylic acid functional groups imparts significant polarity to the molecule. These groups are capable of acting as both hydrogen bond donors and acceptors.

  • Nonpolar Regions: The two phenyl groups are nonpolar and contribute to van der Waals interactions.

  • Crystal Lattice Energy: In the solid state, the molecules are held together in a crystal lattice by strong intermolecular forces, including hydrogen bonding between the carboxylic acid groups. For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome this lattice energy.

The interplay between the polar carboxylic acid groups and the nonpolar phenyl groups results in a molecule with a complex solubility profile. Solvents that can effectively interact with both the polar and nonpolar regions of the molecule are likely to be better solvents.

Factors Influencing the Solubility of Dicarboxylic Acids

The solubility of dicarboxylic acids, such as meso-2,3-diphenylsuccinic acid, is not static and can be influenced by several external factors:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the crystal lattice energy of the solid.

  • Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent play a crucial role. For instance, polar protic solvents like alcohols can engage in hydrogen bonding with the carboxylic acid groups, while polar aprotic solvents like acetone can act as hydrogen bond acceptors.

  • Odd-Even Effect: Studies on homologous series of dicarboxylic acids have shown an "odd-even" effect on solubility, where dicarboxylic acids with an even number of carbon atoms tend to have lower solubility than their odd-numbered neighbors.[6][7][8] This is attributed to differences in crystal packing and molecular conformation.[6]

The following diagram illustrates the key factors influencing the solubility of dicarboxylic acids.

G Solubility Solubility of meso-2,3-Diphenylsuccinate Temperature Temperature Temperature->Solubility Influences Solvent Solvent Properties Solvent->Solubility Determines Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Solvent->H_Bonding Structure Molecular Structure Structure->Solubility Governs Lattice_Energy Crystal Lattice Energy Structure->Lattice_Energy G Start Start Prep Prepare Supersaturated Solution Start->Prep Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Sample Sample and Filter the Supernatant Equilibrate->Sample Dilute Dilute the Sample Sample->Dilute Analyze Analyze by HPLC or UV-Vis Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Sources

An In-depth Technical Guide to the Synthesis, Purification, and Characterization of meso-2,3-Diphenylsuccinic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of meso-2,3-diphenylsuccinic acid diethyl ester, a significant chiral building block in organic synthesis. The document details the stereochemical nuances of the molecule, focusing on the defining characteristics of the meso isomer. A detailed, field-proven protocol for its synthesis via Fischer esterification of meso-2,3-diphenylsuccinic acid is presented, emphasizing the causality behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide outlines robust methodologies for the purification and rigorous characterization of the title compound, with a particular focus on spectroscopic techniques that confirm its stereochemical integrity. The content is structured to provide researchers and drug development professionals with a reliable and in-depth resource for the preparation and validation of meso-2,3-diphenylsuccinic acid diethyl ester.

Introduction: The Significance of Stereochemistry in 2,3-Disubstituted Succinic Acid Derivatives

Diethyl 2,3-diphenylbutanedioate, commonly known as diethyl 2,3-diphenylsuccinate, is a diester of succinic acid possessing two chiral centers at the C2 and C3 positions of the butanedioate backbone. This structural feature gives rise to three stereoisomers: a pair of enantiomers (the dl-racemic mixture) and a meso compound. The meso isomer, formally named diethyl (2S,3R)-2,3-diphenylbutanedioate, is an achiral molecule due to an internal plane of symmetry, despite the presence of two stereocenters. This unique symmetrical structure imparts distinct physical and chemical properties compared to its chiral counterparts, influencing its reactivity, solubility, and crystallinity.[1] The defined stereochemistry of meso-2,3-diphenylsuccinic acid diethyl ester makes it a valuable precursor in asymmetric synthesis, where the controlled introduction of specific stereochemistry is paramount in the development of complex molecules such as pharmaceuticals and natural products.[2]

The presence of two phenyl groups introduces significant steric hindrance, which influences the molecule's conformation and reactivity. The ethyl ester functional groups enhance its solubility in common organic solvents and provide reactive sites for further chemical transformations.[1] This guide will focus exclusively on the meso isomer, providing a detailed pathway to its synthesis and unambiguous characterization.

Synthesis of meso-2,3-Diphenylsuccinic Acid Diethyl Ester

The most direct and efficient method for the preparation of meso-2,3-diphenylsuccinic acid diethyl ester is the Fischer esterification of its corresponding dicarboxylic acid precursor, meso-2,3-diphenylsuccinic acid. This acid-catalyzed reaction with ethanol is an equilibrium process, and specific experimental conditions are crucial to drive the reaction to completion and achieve a high yield of the desired diester.[3]

Reaction Mechanism and Causality

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol (ethanol) then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the ester.

To ensure a high conversion rate, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction. A Dean-Stark apparatus is an effective tool for the azeotropic removal of water, though for small-scale preparations, the use of excess alcohol is often sufficient.[3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and clear endpoints.

Materials and Reagents:

  • meso-2,3-Diphenylsuccinic acid

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add meso-2,3-diphenylsuccinic acid (e.g., 10.0 g, 37.0 mmol).

  • Reagent Addition: To the flask, add 100 mL of anhydrous ethanol. Stir the mixture to dissolve the acid. Once dissolved, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution. The addition of the acid catalyst will cause a slight exotherm.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed under reflux for 8-12 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The disappearance of the starting carboxylic acid spot (which will be highly polar and likely remain at the baseline) and the appearance of a new, less polar product spot indicates the progression of the esterification.

  • Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of cold water. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers with a saturated solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. A cessation of effervescence indicates complete neutralization. Follow this with a wash with brine (1 x 100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of meso-2,3-Diphenylsuccinic Acid Diethyl Ester

The crude product may contain minor impurities, including any remaining starting material or the mono-ester. Purification is typically achieved through recrystallization or column chromatography.

Recrystallization Protocol
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add warm water or hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the white crystalline product by vacuum filtration, washing with a small amount of cold ethanol-water or ethanol-hexane mixture.

  • Dry the crystals under vacuum to a constant weight.

Column Chromatography

For a more rigorous purification, especially if diastereomeric impurities are suspected, column chromatography is recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The fractions can be monitored by TLC to isolate the pure product.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized meso-2,3-diphenylsuccinic acid diethyl ester.

Physical Properties
PropertyValueSource
Appearance White crystalline solid[3]
Melting Point 50-55 °C[3]
Molecular Formula C₂₀H₂₂O₄-
Molecular Weight 326.39 g/mol [2]
Solubility Soluble in ethanol, acetone; poorly soluble in water[3]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for confirming the meso stereochemistry.

  • ¹H NMR Spectroscopy: The symmetry of the meso isomer leads to a simplified ¹H NMR spectrum.

    • The two methine protons at the C2 and C3 positions are chemically and magnetically equivalent, and therefore appear as a single sharp singlet.

    • The two ethyl ester groups are also equivalent. This results in one quartet for the methylene protons (-OCH₂CH₃) and one triplet for the methyl protons (-OCH₂CH₃).

    • In contrast, the dl-racemic mixture would exhibit a more complex spectrum, as the methine protons are not equivalent. A study on analogous compounds has shown that the methylene and methyl protons of the ethoxy groups in meso-isomers are shifted upfield compared to their dl-counterparts.[4]

  • ¹³C NMR Spectroscopy: Due to the molecule's symmetry, the number of signals in the proton-decoupled ¹³C NMR spectrum will be less than the total number of carbon atoms.

    • A single signal will be observed for the two equivalent carbonyl carbons.

    • A single signal will be observed for the two equivalent methine carbons.

    • The two phenyl groups will show a reduced number of signals corresponding to the equivalent carbons.

    • The two ethyl groups will each show a single signal for the methylene carbons and a single signal for the methyl carbons.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching vibrations.

Mass Spectrometry (MS):

The mass spectrum should show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (326.39). Common fragmentation patterns would likely involve the loss of an ethoxy group (-OC₂H₅), an ethoxycarbonyl group (-COOC₂H₅), and cleavage of the C2-C3 bond.[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification meso-2,3-Diphenylsuccinic Acid meso-2,3-Diphenylsuccinic Acid Reaction_Mixture Reaction_Mixture meso-2,3-Diphenylsuccinic Acid->Reaction_Mixture Ethanol, H₂SO₄ Reflux_8-12h Reflux_8-12h Reaction_Mixture->Reflux_8-12h Heat Quenching Quenching Reflux_8-12h->Quenching Cool, add H₂O Extraction Extraction Quenching->Extraction Diethyl Ether Neutralization Neutralization Extraction->Neutralization Sat. NaHCO₃ Drying Drying Neutralization->Drying Anhydrous MgSO₄ Solvent_Removal Solvent_Removal Drying->Solvent_Removal Rotary Evaporation Crude_Product Crude_Product Solvent_Removal->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Ethanol/Hexane Pure_Product Pure_Product Recrystallization->Pure_Product Filtration & Drying

Caption: Experimental workflow for the synthesis and purification of meso-2,3-diphenylsuccinic acid diethyl ester.

Stereochemical Relationship

Caption: Relationship between the meso and enantiomeric forms of diethyl 2,3-diphenylsuccinate.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis, purification, and characterization of meso-2,3-diphenylsuccinic acid diethyl ester. By following the outlined Fischer esterification protocol, researchers can reliably produce this valuable chiral building block in high yield and purity. The comprehensive characterization data, particularly the distinctive NMR spectroscopic features, serves as a robust quality control standard to unequivocally confirm the meso stereochemistry. This guide is intended to be a valuable resource for scientists engaged in organic synthesis and drug development, enabling the confident application of this compound in their research endeavors.

References

  • Yang, D., Qi, C., Cui, Y., Dang, H., & Liu, Y. (1991). Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities, 12(12), 1627.

Sources

Introduction: The Significance of Stereoisomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chiral Centers of Diethyl 2,3-Diphenylsuccinate

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and pharmacology, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chirality, the property of a molecule that is non-superimposable on its mirror image, often dictates its biological activity. Enantiomers, which are pairs of these mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and characterize stereoisomers is a cornerstone of modern drug development and asymmetric synthesis.

This guide provides a comprehensive technical examination of diethyl 2,3-diphenylsuccinate (chemical formula C₂₀H₂₂O₄), a molecule whose stereochemical complexity makes it a valuable precursor and model system in organic synthesis.[1] We will delve into the structural basis of its chirality, the resulting stereoisomers, and the analytical methodologies required for their differentiation and characterization.

Structural Analysis: Identifying the Chiral Centers

Diethyl 2,3-diphenylsuccinate, also known as diethyl 2,3-diphenylbutanedioate, is a diester of succinic acid.[1] The molecule's stereochemical properties arise from the presence of two chiral centers at the C2 and C3 positions of the butanedioate backbone. Each of these carbons is bonded to four different groups: a hydrogen atom, a phenyl group, an ethoxycarbonyl group (-COOEt), and the other chiral carbon center.

The presence of two stereocenters means that the maximum number of possible stereoisomers is 2ⁿ, where n=2, resulting in four possible configurations. However, due to the symmetrical nature of the substitution on C2 and C3, these configurations give rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.[2]

  • Enantiomeric Pair (dl-racemic mixture): These are the (2R,3R) and (2S,3S) isomers. They are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of these two is known as a racemic mixture.

  • Meso Compound: This is the (2R,3S) isomer. Despite having two chiral centers, this molecule is achiral overall because it possesses an internal plane of symmetry. Consequently, it does not exhibit optical activity. The meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.

G cluster_0 Stereoisomers of Diethyl 2,3-Diphenylsuccinate cluster_1 A (2R,3R)-isomer B (2S,3S)-isomer A->B Enantiomers (Mirror Images) C meso-isomer (2R,3S) A->C B->C Diastereomers

Caption: Relationships between the stereoisomers of diethyl 2,3-diphenylsuccinate.

Synthesis and Separation Strategies

Synthetic routes to diethyl 2,3-diphenylsuccinate, such as the oxidative coupling of ethyl phenylacetate or the reductive dimerization of ethyl benzoylformate, typically yield a mixture of the diastereomers (the meso compound and the racemic pair).[1] For applications in asymmetric synthesis, where stereochemical purity is essential, the separation of these isomers is a critical step.

Separation of Diastereomers

The meso and racemic forms are diastereomers and thus have different physical properties, such as melting point, boiling point, and solubility.[1] This difference allows for their separation using standard laboratory techniques.

  • Column Chromatography: This is a highly effective method for separating the meso and racemic diastereomers. By using a suitable stationary phase (e.g., silica gel) and mobile phase, the two forms will exhibit different retention times, allowing for their isolation.[3]

Resolution of Enantiomers

Separating the (2R,3R) and (2S,3S) enantiomers from the racemic mixture is more challenging as they have identical physical properties in an achiral environment. This process, known as chiral resolution, requires the introduction of a chiral influence.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for both analytical and preparative-scale separation of enantiomers.[4][5] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Analytical Characterization of Stereoisomers

Once separated, each stereoisomer must be unambiguously identified. Spectroscopic methods are crucial for this characterization, with NMR spectroscopy being particularly informative for distinguishing between diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the different spatial arrangements of the phenyl and ethoxycarbonyl groups, the meso and dl-racemic forms of diethyl 2,3-diphenylsuccinate are expected to produce distinct NMR spectra.[2] While comprehensive experimental data is not widely available in public databases, predicted spectral characteristics can be inferred.[2][3]

Table 1: Predicted ¹H NMR Spectral Data

Proton Expected Chemical Shift (ppm) - meso Expected Chemical Shift (ppm) - dl-racemic Multiplicity
Ethyl CH₃ ~1.2 ~1.1 Triplet
Ethyl CH₂ ~4.1 ~4.0 Quartet
Methine (C2-H, C3-H) Distinct singlet or narrow multiplet Distinct singlet or narrow multiplet Singlet/Multiplet

| Phenyl | ~7.2 - 7.4 | ~7.1 - 7.3 | Multiplet |

Note: The precise chemical shifts for the methine protons will be different for the meso and dl forms, providing a key diagnostic tool.

Infrared (IR) Spectroscopy

The IR spectra for all stereoisomers are expected to be very similar. The most prominent feature would be a strong absorption band for the ester C=O stretching vibration, typically in the range of 1730-1750 cm⁻¹.[1] Minor differences may be observable in the fingerprint region (<1500 cm⁻¹), which could potentially aid in differentiation.[2]

Mass Spectrometry (MS)

Under standard electron ionization (EI) conditions, the fragmentation patterns for the diastereomers are predicted to be nearly identical, as mass spectrometry does not typically distinguish between stereoisomers.[2] Common fragments would likely result from the loss of an ethoxy group (-OC₂H₅) or cleavage of the central C2-C3 bond.[1]

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

The following is a generalized, self-validating protocol for the analytical separation of the (2R,3R) and (2S,3S) enantiomers from the purified racemic mixture of diethyl 2,3-diphenylsuccinate. The choice of the specific chiral stationary phase is critical and often requires screening.[6]

G A 1. Sample Preparation Dissolve racemic mixture in mobile phase (e.g., ~1 mg/mL) B 2. System Setup - Chiral Column (e.g., amylose-based) - Set Mobile Phase (e.g., Hexane/IPA) - Set Flow Rate & Temperature A->B C 3. Injection Inject a small volume (e.g., 5-10 µL) of the sample solution B->C D 4. Separation Enantiomers interact differently with CSP, leading to different elution times C->D E 5. Detection Monitor eluent with UV detector (e.g., at 254 nm) D->E F 6. Data Analysis Obtain chromatogram with two separated peaks for each enantiomer E->F

Caption: Workflow for chiral HPLC analysis of enantiomers.

Step-by-Step Methodology:

  • System and Column:

    • Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Install a chiral column. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for separating a wide range of chiral compounds.[4]

  • Mobile Phase Preparation:

    • Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (IPA). A common starting point is 90:10 (Hexane:IPA).

    • Thoroughly degas the mobile phase using sonication or vacuum filtration to prevent bubble formation.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified racemic diethyl 2,3-diphenylsuccinate in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2]

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the column oven temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Set the UV detector to a wavelength where the phenyl groups absorb strongly (e.g., 254 nm).

  • Data Acquisition:

    • Inject 5-10 µL of the prepared sample onto the column.[2]

    • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

  • Analysis and Validation:

    • Successful separation will be indicated by two distinct, well-resolved peaks in the chromatogram.

    • The system is self-validating if the resolution between the two peaks is greater than 1.5.

    • The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of enantiomeric purity.

Applications and Future Directions

The stereochemical complexity of diethyl 2,3-diphenylsuccinate makes it a highly useful chiral building block in asymmetric synthesis.[1] By utilizing a specific, pure stereoisomer, chemists can introduce defined stereocenters into more complex target molecules. This is a fundamental strategy in the synthesis of pharmaceuticals and natural products, where biological activity is often dependent on a single enantiomer.[1][7] The phenyl groups also serve as versatile scaffolds that can be further functionalized, expanding the molecule's utility in medicinal chemistry and materials science.[1]

Despite its utility, there is a notable scarcity of public experimental data regarding the physicochemical and spectral properties of diethyl 2,3-diphenylsuccinate's individual stereoisomers.[3] Further research to fully characterize the meso and pure enantiomeric forms would be highly beneficial for its broader application in research and development.[1]

References

  • An In-depth Technical Guide to the Chemical Properties of Diethyl 2,3-diphenylbutanedio
  • Spectroscopic Characterization of Diethyl 2,3-diphenylbutanedio
  • An In-Depth Technical Guide to Diethyl 2,3-diphenylbutanedio
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Chiral Separ
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed.

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Methodological & Application

synthesis of chiral building blocks using meso-2,3-diphenylsuccinate.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis of Chiral Building Blocks via Desymmetrization of meso-2,3-Diphenylsuccinate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The efficient synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as the biological activity of a drug is often confined to a single enantiomer.[1] This guide details a robust and highly efficient strategy for producing valuable chiral building blocks from an achiral starting material: meso-2,3-diphenylsuccinate. We will focus on the enzymatic desymmetrization of dimethyl meso-2,3-diphenylsuccinate, a prochiral substrate, using Pig Liver Esterase (PLE). This biocatalytic approach offers exceptional stereoselectivity under mild reaction conditions, presenting a powerful alternative to traditional asymmetric synthesis or resolution methods.[2] The resulting chiral monoester is a versatile intermediate, primed for elaboration into complex molecular architectures for drug discovery.

Scientific Principles: The Power of Desymmetrization

What is a meso Compound?

A meso compound is a molecule that contains stereocenters but is achiral overall due to an internal plane of symmetry. meso-2,3-Diphenylsuccinic acid and its diester derivatives are classic examples. Although they possess two stereogenic carbons, the molecule is superimposable on its mirror image and is therefore optically inactive. However, these compounds contain "latent" chirality.

The Desymmetrization Strategy

Desymmetrization is a powerful synthetic strategy that unmasks this latent chirality.[3] It involves the selective transformation of one of two identical, enantiotopic functional groups within the meso substrate.[4] In the case of dimethyl meso-2,3-diphenylsuccinate, the two methyl ester groups are enantiotopic. A chiral reagent or catalyst can differentiate between them, reacting with one in preference to the other. This selective reaction breaks the internal symmetry of the molecule, resulting in a single enantiomer of a chiral product. This approach is highly efficient as it can theoretically achieve a 100% yield of a single enantiomer in one step, a significant advantage over kinetic resolutions which have a maximum theoretical yield of 50%.[5]

Why Use an Enzyme? The Role of Pig Liver Esterase (PLE)

Enzymes are nature's chiral catalysts. Pig Liver Esterase (PLE, EC 3.1.1.1) is a serine hydrolase widely employed for the asymmetric hydrolysis of esters.[5] Its utility stems from several key features:

  • Chiral Active Site: The enzyme's active site is a complex, three-dimensional chiral environment. When the achiral meso-diester binds to this site, it can only do so in a way that presents one of the two enantiotopic ester groups to the catalytically active serine residue for hydrolysis. This molecular recognition is the basis of the high enantioselectivity.

  • Mild Conditions: Enzymatic reactions typically occur in aqueous buffers at or near neutral pH and room temperature.[6] This avoids the use of harsh reagents or extreme temperatures that could compromise sensitive functional groups elsewhere in the molecule.

  • Broad Substrate Scope: PLE is known to hydrolyze a wide range of ester substrates, making it a versatile tool in organic synthesis.[5][7]

The workflow for this process is outlined below.

G cluster_0 Phase 1: Preparation & Reaction cluster_1 Phase 2: Work-up & Purification cluster_2 Phase 3: Analysis & Validation A Start: Dimethyl meso-2,3-diphenylsuccinate B Prepare Reaction Medium (Phosphate Buffer, pH 7.0) A->B Dissolve C Add Substrate & Pig Liver Esterase (PLE) B->C Combine D Incubate with pH Control (e.g., pH-stat) & Stirring C->D Initiate Reaction E Acidify Reaction Mixture (e.g., with 1M HCl to pH 2-3) D->E Quench Reaction F Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) E->F Isolate Product G Purify via Column Chromatography F->G Refine H Characterize Product Structure (NMR, MS) G->H Verify I Determine Enantiomeric Excess (Chiral HPLC) H->I Quantify Chirality J Final Product: Chiral Monoester Building Block I->J

Caption: Experimental workflow for enzymatic desymmetrization.

Detailed Experimental Protocol

This protocol describes the enantioselective hydrolysis of dimethyl meso-2,3-diphenylsuccinate to its corresponding chiral monoacid monoester.

Materials & Reagents
  • Dimethyl meso-2,3-diphenylsuccinate

  • Pig Liver Esterase (PLE), suspension or lyophilized powder (e.g., Sigma-Aldrich E3128 or equivalent)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography (230-400 mesh)

  • Deionized Water

Step-by-Step Methodology

Step 1: Preparation of Phosphate Buffer (0.1 M, pH 7.0)

  • Prepare separate 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄ in deionized water.

  • In a beaker, add the 0.1 M Na₂HPO₄ solution to the 0.1 M NaH₂PO₄ solution while monitoring with a calibrated pH meter.

  • Continue adding the dibasic solution until the pH of the buffer reaches exactly 7.0.

Expert Insight: PLE exhibits maximum activity and stability around pH 7.[6] The hydrolysis reaction produces a carboxylic acid, which will lower the pH. Therefore, maintaining a constant pH of 7.0 is critical for preventing enzyme denaturation and ensuring consistent catalytic activity. A pH-stat autotitrator is ideal for this purpose.

Step 2: Enzymatic Reaction Setup

  • To a temperature-controlled reaction vessel equipped with a magnetic stirrer and a pH probe, add 100 mL of the 0.1 M phosphate buffer (pH 7.0).

  • Add dimethyl meso-2,3-diphenylsuccinate (e.g., 1.0 g, 3.35 mmol).

  • Add Pig Liver Esterase (e.g., 500 units). The optimal enzyme loading may require some optimization.

  • Maintain the reaction temperature at 25 °C.

  • Begin stirring to create a uniform suspension.

  • Monitor the pH. As the reaction proceeds and acid is formed, add 0.1 M NaOH solution dropwise to maintain the pH at 7.0. The rate of NaOH consumption is an indicator of the reaction rate.

Expert Insight: While the substrate has limited solubility in the aqueous buffer, PLE can effectively hydrolyze it in a two-phase system.[7] Vigorous stirring is important to maximize the interfacial area between the solid substrate and the aqueous enzyme solution. 25 °C is chosen as a compromise between a good reaction rate and long-term enzyme stability.[6]

Step 3: Reaction Monitoring & Work-up

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase. The monoester product will have a lower Rf value than the starting diester.

  • The reaction is typically complete when approximately 0.5 molar equivalents of NaOH have been consumed (indicating ~100% conversion to the monoester). This can take 12-48 hours.

  • Once the reaction is complete, stop the stirring and cool the mixture in an ice bath.

  • Quench the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This protonates the carboxylate, making it extractable into an organic solvent.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Step 4: Purification and Analysis

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc to isolate the pure chiral monoester.

  • Characterize the product's structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Determine the enantiomeric excess (% ee) of the product. This is typically done by converting the monoester to its corresponding methyl ester (using a reagent like diazomethane or TMS-diazomethane) and analyzing it by chiral HPLC.

Expert Insight: Chiral HPLC is the gold standard for determining the enantiopurity of a product. It uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification of their ratio. It is essential to have a racemic standard of the product for method development.

Expected Results and Data

The enzymatic desymmetrization of meso-diesters is known to produce high yields and excellent enantioselectivity. The specific outcomes can depend on the exact substrate and reaction conditions.

SubstrateEnzymeConditionsTime (h)Yield (%)% ee
Dimethyl meso-2,3-diphenylsuccinatePig Liver EsterasepH 7.0, 25°C, 0.1M Phosphate Buffer24~85-95%>95%
Diethyl meso-2,3-diphenylsuccinatePig Liver EsterasepH 7.0, 25°C, 0.1M Phosphate Buffer36~80-90%>92%
Dimethyl meso-cyclohexane-1,2-dicarboxylate[6][7]Pig Liver EsterasepH 7.0, 25°C, 0.1M Phosphate Buffer18>90%>97%

Note: Data for diphenylsuccinate are projected based on typical PLE performance. Data for the cyclohexane derivative are representative of published results.[6][7]

Applications in Drug Development

The chiral monoester ((1R,2S)-1-carboxy-2-methoxycarbonyl-1,2-diphenylethane or its enantiomer) obtained from this protocol is a highly valuable chiral building block.[8] Its utility is demonstrated in several areas:

  • Chiral Auxiliaries: The carboxylic acid handle can be used to temporarily attach the molecule to a prochiral substrate to direct a subsequent stereoselective reaction.[9][10] After the reaction, the auxiliary can be cleaved and recovered.

  • Synthesis of Chiral Ligands: The two distinct functional groups (acid and ester) can be selectively modified to synthesize chiral ligands for asymmetric catalysis.

  • Elaboration into APIs: It can serve as a key fragment in the total synthesis of complex, biologically active molecules, where the defined stereochemistry of the succinate backbone is critical for efficacy.[11][12]

The following diagram illustrates the conceptual value of this desymmetrization.

G Meso meso-Diester (Achiral) Enzyme Pig Liver Esterase (Chiral Catalyst) Meso->Enzyme Chiral Chiral Monoester (Single Enantiomer) Enzyme->Chiral Asymmetric Hydrolysis (Breaks Symmetry) API Complex APIs / Chiral Ligands Chiral->API Further Synthesis

Caption: From achiral meso starting material to complex chiral products.

Conclusion

The enzymatic desymmetrization of dimethyl meso-2,3-diphenylsuccinate using Pig Liver Esterase is a highly effective, reliable, and scalable method for the production of an important chiral building block. The mild reaction conditions, operational simplicity, and high enantioselectivity make it an attractive strategy for researchers in both academic and industrial settings. This approach exemplifies the principles of green chemistry by leveraging a biocatalyst to achieve a transformation that would be significantly more challenging using conventional chemical methods.

References

  • Industrial & Engineering Chemistry Research. (n.d.). Enantioselective Hydrolysis of a meso-Diester Using Pig Liver Esterase in a Two-Phase Stirred Tank Reactor. ACS Publications. Retrieved from [Link]

  • Sousa, H. A., Afonso, C. A. M., & Crespo, J. G. (2000). Kinetic study of the enantioselective hydrolysis of a meso-diester using Pig Liver Esterase. Journal of Chemical Technology & Biotechnology, 75(9), 837-843. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. Retrieved from [Link]

  • Bonnot, A., Bressy, C., & Pons, J. M. (2018). Catalytic Enantioselective Desymmetrization of Meso Compounds in Total Synthesis of Natural Products: Towards an Economy of Chiral Reagents. Synthesis, 50(12), 2321-2346. Retrieved from [Link]

  • CCS Chemistry. (2024). Research Progress in Enantioselective Radical Desymmetrization Reactions. Chinese Chemical Society. Retrieved from [Link]

  • Chen, J. L., et al. (2019). Desymmetrization of meso-bisphosphates using copper catalysis and alkylzirconocene nucleophiles. Nature Communications, 10(1), 21. Retrieved from [Link]

  • Trost, B. M., & Mino, T. (2003). Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst. Journal of the American Chemical Society, 125(9), 2410-2411. Retrieved from [Link]

  • MDPI. (n.d.). Pig Liver Esterase Hydrolysis of 2-Arachidonoglycerol Exacerbates PRRSV-Induced Inflammation via PI3K-Akt-NF-κB Pathway. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Desymmetrization of Diols. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Frontiers in Bioscience. (2021). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • Spring, D. R., et al. (2008). Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. Angewandte Chemie International Edition, 47(9), 1679-1684. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Retrieved from [Link]

  • ResearchGate. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Retrieved from [Link]

  • Autechaux. (n.d.). The Role of DL-Phenylsuccinic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

  • Harvard University. (n.d.). Chem 115 - Andrew G Myers Research Group. Retrieved from [Link]

  • ACS Publications. (2011). Enzymatic Desymmetrization Route to Ethyl [3-(2-Amino-2-methylpropyl)phenyl]acetate. Retrieved from [Link]

  • ResearchGate. (2022). Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams. Retrieved from [Link]

  • ResearchGate. (2008). Enzymatic dissymmetrization of meso-2,3-dimethylbutane-1,4-diol and its diacetate. Synthesis of scalemic (–)-lasiol. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2019). The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of chiral drugs approved in 2017. Retrieved from [Link]

  • Il Farmaco. (2008). Chiral Drugs: An Overview. Retrieved from [Link]

  • PubChem. (n.d.). Phenylsuccinic acid. Retrieved from [Link]

Sources

From Symmetry to Chirality: A Guide to the Asymmetric Synthesis Applications of Diethyl meso-2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic applications of diethyl meso-2,3-diphenylsuccinate in the field of asymmetric synthesis. While this achiral meso compound possesses two stereocenters of opposite configuration (R,S), its inherent symmetry presents a unique opportunity for the generation of valuable, enantiomerically pure building blocks through carefully designed desymmetrization strategies. This guide moves beyond theoretical concepts to provide actionable insights and detailed protocols based on established and analogous chemical transformations.

The core challenge—and opportunity—with a meso compound is to selectively manipulate one of its two identical, enantiotopic functional groups. Success in this endeavor breaks the compound's internal symmetry, yielding a chiral, non-racemic product. Here, we explore the two most promising pathways for leveraging the structure of diethyl meso-2,3-diphenylsuccinate: enzymatic desymmetrization and derivatization into C₂-symmetric chiral ligands .

Application Note 1: Enantioselective Desymmetrization via Lipase-Catalyzed Hydrolysis

Principle and Rationale: Enzymatic catalysis is a cornerstone of green and highly selective chemistry. Lipases, in particular, are well-documented for their ability to differentiate between enantiotopic ester groups in prochiral and meso substrates, leading to highly enantioselective hydrolysis.[1][2][3] This strategy, applied to diethyl meso-2,3-diphenylsuccinate, involves the selective hydrolysis of one of the two ethyl ester groups. The enzyme's chiral active site preferentially binds and cleaves one of the esters, leaving the other intact and yielding a chiral monoester-monoacid product with high enantiomeric excess (ee). This resulting molecule, possessing differentiated carboxylic acid and ester functionalities, is a versatile chiral building block for further synthesis.

Protocol 1: Screening and Preparative-Scale Enzymatic Desymmetrization

This protocol is based on established procedures for the lipase-catalyzed hydrolysis of dicarboxylic acid diesters.[1]

1. Materials & Reagents:

  • Diethyl meso-2,3-diphenylsuccinate

  • Selection of lipases for screening (e.g., Lipase from Candida antarctica B (CAL-B, Novozym® 435), Porcine Pancreatic Lipase (PPL), Lipase from Pseudomonas cepacia (PSL))

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., tert-butanol or THF, optional)

  • Ethyl acetate (for extraction)

  • Hydrochloric acid (1 M, for acidification)

  • Sodium sulfate (anhydrous, for drying)

  • Chiral HPLC column for analysis (e.g., Chiralcel® OD-H or equivalent)

2. Step-by-Step Methodology:

  • Part A: Lipase Screening (Analytical Scale)

    • Prepare stock solutions of diethyl meso-2,3-diphenylsuccinate in a suitable organic co-solvent (e.g., 100 mg/mL in tert-butanol).

    • In separate vials, add 5-10 mg of each lipase to be screened.

    • To each vial, add 2 mL of phosphate buffer (0.1 M, pH 7.0).

    • Initiate the reaction by adding 20 µL of the substrate stock solution to each vial.

    • Seal the vials and place them in an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).

    • After a set time (e.g., 24, 48, and 72 hours), withdraw a small aliquot from each reaction.

    • Quench the aliquot by acidifying with 1 M HCl to pH ~2.

    • Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and analyze by chiral HPLC to determine conversion and enantiomeric excess (ee) of the product.

  • Part B: Preparative-Scale Synthesis (Using Optimal Lipase)

    • To a flask, add diethyl meso-2,3-diphenylsuccinate (e.g., 1.0 g) and phosphate buffer (e.g., 100 mL). Add a small amount of co-solvent if necessary for solubility.

    • Add the optimal lipase identified in the screening phase (e.g., 100 mg of Novozym® 435).

    • Stir the suspension at the optimal temperature (e.g., 30°C) and monitor the reaction progress by TLC or HPLC.

    • Upon reaching desired conversion (typically ~50% to maximize ee of both product and remaining substrate), filter off the immobilized enzyme (which can be washed and potentially reused).

    • Cool the filtrate in an ice bath and acidify to pH 2 with 1 M HCl.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude chiral monoacid.

    • Purify the product by column chromatography on silica gel.

3. Data Presentation: Illustrative Screening Results

The following table represents expected outcomes from a typical lipase screening experiment for this desymmetrization.

EntryLipase SourceTime (h)Conversion (%)Product ee (%)Configuration
1Candida antarctica B (CAL-B)4852>98(2R,3R)
2Pseudomonas cepacia (PSL)724592(2S,3S)
3Porcine Pancreatic Lipase (PPL)723175(2R,3R)
4No Enzyme Control72<1N/AN/A

4. Visualization: Enzymatic Desymmetrization Workflow

The diagram below illustrates the selective hydrolysis of one enantiotopic ester group.

G cluster_start Starting Material cluster_process Process cluster_end Product Meso Diethyl meso-2,3-diphenylsuccinate (Achiral, Cₛ symmetry) Enzyme Lipase (e.g., CAL-B) Phosphate Buffer, 30°C Meso->Enzyme Selective hydrolysis Chiral Ethyl (2R,3R)-3-carboxy-2,3-diphenylpropanoate (Chiral) Enzyme->Chiral

Sources

Application Notes and Protocols: Meso-2,3-Diphenyl-succinic Acid Diethyl Ester in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Meso-2,3-Diphenyl-succinic Acid Diethyl Ester in Drug Discovery

This compound is a symmetrically substituted succinate derivative characterized by the presence of two phenyl groups on its chiral carbons. Its 'meso' configuration imparts a unique stereochemical architecture, making it a valuable and rigid scaffold in the design of complex molecular entities. In the landscape of pharmaceutical synthesis, this compound serves as a pivotal intermediate, enabling the construction of molecules with precise three-dimensional arrangements of functional groups. This attribute is particularly crucial for modulating biological activity and selectivity towards specific therapeutic targets. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers and professionals in drug development.

The primary utility of this diester lies in its function as a chiral building block.[1][2] Its C2 symmetry can be exploited to introduce stereochemical complexity in a controlled manner, a cornerstone of modern medicinal chemistry. Derivatives of succinic acid have demonstrated a wide range of pharmacological activities, including anticonvulsant and hypoglycemic effects, underscoring the potential of this structural motif in generating novel therapeutic agents.

Synthesis and Purification of this compound

The most common and efficient method for preparing this compound is through the direct esterification of its corresponding dicarboxylic acid, meso-2,3-diphenyl-succinic acid. This reaction is typically catalyzed by a strong acid in the presence of excess ethanol, which also serves as the solvent.

Protocol 1: Fischer Esterification of Meso-2,3-Diphenyl-succinic Acid

This protocol details the synthesis of the title compound via a classic Fischer esterification reaction. The causality behind the chosen conditions lies in driving the equilibrium towards the product side.

Core Principle: The reaction is an equilibrium process. To maximize the yield of the diethyl ester, Le Chatelier's principle is applied by using an excess of one reactant (ethanol) and facilitating the removal of the water byproduct, although in this simplified protocol, the excess of ethanol is the primary driver.

Reagent/ParameterQuantity/ValueRationale
Meso-2,3-diphenyl-succinic acid1.0 eqThe starting dicarboxylic acid.
Anhydrous Ethanol20-30 eqActs as both reactant and solvent; excess drives the equilibrium.
Concentrated Sulfuric Acid0.1-0.2 eqCatalyzes the esterification by protonating the carbonyl oxygen.
Reaction TemperatureReflux (approx. 78°C)Provides the necessary activation energy for the reaction.
Reaction Time4-6 hoursSufficient time to reach equilibrium.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add meso-2,3-diphenyl-succinic acid.

  • Reagent Addition: Add anhydrous ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid with stirring. The addition of acid is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Caution: CO2 evolution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid.

Application in Pharmaceutical Synthesis: A Scaffold for Constrained Dipeptides

The rigid, C2-symmetric backbone of this compound makes it an excellent scaffold for the synthesis of conformationally constrained peptide mimetics. These structures are of significant interest in drug discovery as they can mimic the secondary structures of peptides (e.g., β-turns) and often exhibit enhanced metabolic stability and oral bioavailability compared to their linear peptide counterparts. One key application is the synthesis of diaminodiphenylsuccinic acid derivatives, which can serve as core structures in various therapeutic agents, including enzyme inhibitors.

Protocol 2: Synthesis of a Diamine Intermediate for Bioactive Molecules

This protocol outlines the conversion of the diethyl ester to its corresponding diamine, a versatile intermediate for further elaboration into pharmacologically active compounds. The key transformation is the Curtius rearrangement, which allows for the conversion of carboxylic acid derivatives to amines with retention of stereochemistry.

Workflow Overview:

G start This compound step1 Saponification (Hydrolysis) start->step1 NaOH, EtOH/H2O step2 Diacid Chloride Formation step1->step2 SOCl2 or (COCl)2 step3 Diacyl Azide Formation step2->step3 NaN3 step4 Curtius Rearrangement step3->step4 Heat (Toluene) step5 Hydrolysis of Isocyanate step4->step5 Aqueous Acid end_product meso-2,3-Diamino-1,2-diphenylethane step5->end_product G cluster_0 Fischer Esterification Mechanism A R-COOH + H+ B [R-C(OH)2]+ A->B Protonation C [R-C(OH)2(R'OH)]+ B->C Nucleophilic Attack by R'OH D [R-C(OH)(OR')(OH2)]+ C->D Proton Transfer E R-COOR' + H3O+ D->E Loss of H2O

Mechanism of the acid-catalyzed Fischer esterification.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, followed by a proton transfer and the elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in pharmaceutical synthesis. Its rigid, C2-symmetric structure provides a robust platform for the stereocontrolled synthesis of complex bioactive molecules. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate. Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic routes to this compound and its derivatives, as well as its application in the design of novel therapeutics targeting a broader range of diseases. The exploration of its use in asymmetric catalysis and materials science also represents exciting avenues for further investigation.

References

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Application Notes and Protocols: Esterification of meso-2,3-Diphenylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the production of a vast array of compounds including pharmaceuticals, polymers, and fragrances.[1][2] meso-2,3-Diphenylsuccinic acid, a dicarboxylic acid with steric hindrance and stereochemical considerations, presents a unique case for esterification. Its diesters are valuable chiral building blocks and intermediates in the synthesis of complex organic molecules and bioactive compounds.[3][4] This document provides detailed protocols for the esterification of meso-2,3-diphenylsuccinic acid, with a focus on the widely applicable Fischer-Speier esterification method. The underlying principles, experimental considerations, and detailed procedural steps are outlined to ensure reliable and efficient synthesis.

Scientific Principles and Mechanistic Insights

The most common method for the esterification of meso-2,3-diphenylsuccinic acid is the Fischer-Speier esterification.[5] This reaction involves the acid-catalyzed conversion of a carboxylic acid and an alcohol to an ester and water.[6][7] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[8][9] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[4][5]

The mechanism of Fischer esterification proceeds through several key steps:[5][6][7][9]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

All steps in the Fischer esterification are reversible.[7][9] The presence of bulky phenyl groups in meso-2,3-diphenylsuccinic acid can influence the reaction rate, potentially requiring longer reaction times or more forcing conditions compared to less hindered dicarboxylic acids.

Experimental Protocols

Two detailed protocols for the synthesis of dialkyl meso-2,3-diphenylsuccinate are presented below. Protocol 1 describes the synthesis of the diethyl ester, while Protocol 2 outlines the preparation of the dimethyl ester.

Protocol 1: Synthesis of Diethyl meso-2,3-Diphenylsuccinate

This protocol is a classic Fischer-Speier esterification using ethanol as both the reagent and solvent, with sulfuric acid as the catalyst.[3]

Materials:

  • meso-2,3-Diphenylsuccinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve meso-2,3-diphenylsuccinic acid (e.g., 5 mmol) in anhydrous ethanol (15 mL).[3]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) dropwise to the solution under a nitrogen atmosphere.[3]

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2.5 to 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3][4]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude diethyl meso-2,3-diphenylsuccinate.[3]

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of Dimethyl meso-2,3-Diphenylsuccinate

This protocol utilizes methanol as the alcohol and can be adapted for larger scale preparations.

Materials:

  • meso-2,3-Diphenylsuccinic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of meso-2,3-diphenylsuccinic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux with stirring. The reaction time can vary from several hours to overnight, depending on the scale and desired conversion.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dimethyl meso-2,3-diphenylsuccinate.

  • Purify the product by recrystallization from a suitable solvent system (e.g., methanol/water) if required.

Data Presentation: Comparison of Esterification Protocols

ParameterProtocol 1 (Diethyl Ester)Protocol 2 (Dimethyl Ester)
Alcohol EthanolMethanol
Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid or p-Toluenesulfonic Acid
Temperature Reflux (~78°C)[3]Reflux (~65°C)
Reaction Time 2.5 - 12 hours[3][4]4 - 24 hours
Yield 80 - 95%[4]Typically high, comparable to diethyl ester
Workup Neutralization, ExtractionNeutralization, Extraction

Visualization of Reaction Mechanism and Workflow

Fischer Esterification Mechanism

Fischer_Esterification RCOOH R-COOH Protonated_Acid R-C(=O+H)OH RCOOH->Protonated_Acid Protonation H_plus H+ ROH R'-OH Tetrahedral_Intermediate R-C(OH)2(O+HR') Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer R-C(OH)(O+H2)R' Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_H2O R-C(=O+H)R' + H2O Proton_Transfer->Ester_H2O Elimination of H2O Ester R-COOR' Ester_H2O->Ester Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow

Esterification_Workflow start Start: meso-2,3-Diphenylsuccinic Acid dissolve Dissolve in Excess Alcohol start->dissolve add_catalyst Add Acid Catalyst (e.g., H2SO4) dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with NaHCO3 Solution cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product Final Product: Diester purify->product

Caption: General workflow for the esterification of meso-2,3-diphenylsuccinic acid.

References

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. CORE. [Link]

  • Direct esterification of succinic acid with phenol using zeolite beta catalyst. ResearchGate. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • US9776948B2 - Process for the preparation of succinic acid ester.
  • Products obtained in the esterification reaction of succinic acid. ResearchGate. [Link]

  • Synthesis of Fuel Additives via Esterification of Succinic Acid over a Sustainable Catalyst Comprising 12-Tungstophosphoric Acid Anchored to Zeolite HY. ACS Publications. [Link]

  • phenylsuccinic acid. Organic Syntheses Procedure. [Link]

  • Preparation of New 2,3-Diphenylpropenoic Acid Esters – Good Yields Even for the More Hindered Z Isomers. National Institutes of Health. [Link]

  • PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES. European Patent Office. [Link]

  • Meso-dl isomerization of 2,3-dimethyl-2,3-diphenylsuccinonitrile. ACS Publications. [Link]

  • Esters of meso-dimercaptosuccinic acid as cadmium-mobilizing agents. National Institutes of Health. [Link]

  • CN102584593A - Preparation method for dimethyl succinylo succinate (DMSS).
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]

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Application Note: A Detailed Protocol for the Stereoselective Synthesis of Diethyl meso-2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2,3-diphenylsuccinate is a valuable diester that exists as two stereoisomers: a meso compound and a pair of enantiomers (the dl-racemic mixture)[1]. The distinct stereochemistry arises from the two chiral centers at the C2 and C3 positions of the succinate backbone. The meso isomer, in particular, serves as a significant chiral building block in various synthetic applications, including the synthesis of pharmaceuticals and other complex organic molecules. This application note provides a comprehensive, two-part experimental protocol for the synthesis of diethyl meso-2,3-diphenylsuccinate, commencing with the preparation of the precursor, meso-2,3-diphenylsuccinic acid, followed by its esterification. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind the experimental choices to ensure reproducibility and high purity of the final product.

Part 1: Synthesis of meso-2,3-Diphenylsuccinic Acid

The synthesis of the target diester begins with the preparation of its corresponding dicarboxylic acid. A reliable route to meso-2,3-diphenylsuccinic acid involves a two-step process starting from benzil: a diastereoselective reduction to meso-hydrobenzoin, followed by oxidation to the desired dicarboxylic acid.

Step 1.1: Diastereoselective Reduction of Benzil to meso-Hydrobenzoin

The reduction of the diketone benzil with sodium borohydride in an alcoholic solvent proceeds with high diastereoselectivity to yield predominantly the meso-hydrobenzoin[2][3]. This selectivity is attributed to the steric hindrance of the bulky phenyl groups, which directs the hydride attack to form the more stable meso diastereomer.

ParameterValue
Starting Material Benzil (C₁₄H₁₀O₂)
Reagent Sodium Borohydride (NaBH₄)
Solvent 95% Ethanol
Reaction Time ~10 minutes
Expected Product meso-Hydrobenzoin (C₁₄H₁₄O₂)
Melting Point 137–139 °C[4]

Procedure:

  • To a suitable reaction vessel, add 2.5 mmol of benzil and 4 mL of 95% ethanol. Swirl the mixture for approximately one minute. Note that the benzil will not completely dissolve[2].

  • Carefully add 2.5 mmol of sodium borohydride to the suspension. Use an additional 1 mL of 95% ethanol to wash any residual powder from the walls of the vessel into the reaction mixture[2].

  • Loosely cap the vessel and swirl occasionally. The reaction is exothermic and should be complete within about 10 minutes, indicated by a color change from yellow (benzil) to white (meso-hydrobenzoin)[5].

  • To hydrolyze the intermediate borate ester, add 5 mL of water and gently heat the mixture to a boil. If the solution is not clear, it may be filtered through a cotton plug[2].

  • Induce crystallization by adding more water until the solution becomes cloudy, up to a maximum of 10 mL. Allow the solution to cool to room temperature, then place it in an ice-water bath for 20-30 minutes to maximize crystal formation[2].

  • Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.

Step 1.2: Oxidation of meso-Hydrobenzoin to meso-2,3-Diphenylsuccinic Acid

The secondary alcohol groups of meso-hydrobenzoin are oxidized to carboxylic acids to yield meso-2,3-diphenylsuccinic acid. A common and effective method for this transformation is the use of a strong oxidizing agent such as potassium permanganate in a basic solution, followed by acidification.

ParameterValue
Starting Material meso-Hydrobenzoin (C₁₄H₁₄O₂)
Oxidizing Agent Potassium Permanganate (KMnO₄)
Solvent Aqueous Sodium Carbonate
Acidification Concentrated Hydrochloric Acid (HCl)
Expected Product meso-2,3-Diphenylsuccinic Acid (C₁₆H₁₄O₄)
Melting Point 227-229 °C

Procedure:

  • In a round-bottom flask, dissolve the synthesized meso-hydrobenzoin in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of potassium permanganate with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide has formed.

  • Filter the mixture to remove the manganese dioxide.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the precipitation of the white solid product is complete.

  • Collect the meso-2,3-diphenylsuccinic acid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture.

Part 2: Synthesis of Diethyl meso-2,3-Diphenylsuccinate via Fischer Esterification

The Fischer esterification is a classic and reliable method for converting carboxylic acids into esters. It is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol[6][7]. To drive the equilibrium towards the product, an excess of the alcohol is typically used, which also serves as the solvent[6].

Experimental Workflow

G cluster_0 Part 1: meso-2,3-Diphenylsuccinic Acid Synthesis cluster_1 Part 2: Fischer Esterification cluster_2 Purification Benzil Benzil meso-Hydrobenzoin meso-Hydrobenzoin Benzil->meso-Hydrobenzoin NaBH4, Ethanol meso-2,3-Diphenylsuccinic Acid meso-2,3-Diphenylsuccinic Acid meso-Hydrobenzoin->meso-2,3-Diphenylsuccinic Acid KMnO4, Na2CO3 then HCl Crude Diethyl meso-2,3-Diphenylsuccinate Crude Diethyl meso-2,3-Diphenylsuccinate meso-2,3-Diphenylsuccinic Acid->Crude Diethyl meso-2,3-Diphenylsuccinate Ethanol, H2SO4 (cat.), Reflux Pure Diethyl meso-2,3-Diphenylsuccinate Pure Diethyl meso-2,3-Diphenylsuccinate Crude Diethyl meso-2,3-Diphenylsuccinate->Pure Diethyl meso-2,3-Diphenylsuccinate Recrystallization

Caption: Synthetic pathway for diethyl meso-2,3-diphenylsuccinate.

Experimental Protocol: Diethyl meso-2,3-Diphenylsuccinate Synthesis
ParameterValue
Starting Material meso-2,3-Diphenylsuccinic Acid (C₁₆H₁₄O₄)
Reagent Absolute Ethanol (C₂H₅OH)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Reaction Condition Reflux
Expected Product Diethyl meso-2,3-Diphenylsuccinate (C₂₀H₂₂O₄)
Melting Point 50-55 °C[1]

Procedure:

  • Place the dry meso-2,3-diphenylsuccinic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Add a large excess of absolute ethanol to the flask. The ethanol will act as both the reactant and the solvent.

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically a few drops to 0.5 mL per 10 g of carboxylic acid)[6][8].

  • Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst; be cautious of CO₂ evolution), and finally with brine[6].

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl meso-2,3-diphenylsuccinate.

Part 3: Purification and Characterization

The crude product from the esterification will likely contain a mixture of the meso and dl isomers, along with minor impurities. Purification is crucial to isolate the desired meso isomer.

Purification by Recrystallization

The difference in crystal packing and symmetry between the meso and dl isomers often leads to variations in solubility, which can be exploited for purification by fractional crystallization[1].

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent. A good starting point for solvent screening is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate or warm ethanol[1].

  • Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. The meso isomer, being more symmetrical, is often less soluble and will crystallize out first.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble dl isomer[1].

  • Dry the purified crystals.

Characterization

The purity and identity of the synthesized diethyl meso-2,3-diphenylsuccinate should be confirmed by analytical techniques.

  • Melting Point: The purified meso isomer should exhibit a sharp melting point in the range of 50-55 °C[1].

  • ¹H NMR Spectroscopy: This is a powerful tool for distinguishing between the meso and dl diastereomers. Due to the different spatial arrangements of the phenyl and ethyl ester groups, the chemical shifts and coupling constants of the methine protons at C2 and C3 will be distinct for each isomer[1].

References

  • Sodium borohydride reduction of a ketone. Preparation of meso-hydrobenzoin. Available at: [Link]

  • Lab 09 A Reduction Reaction - Benzil To Hydrobenzoin. Scribd. Available at: [Link]

  • Benzil to Hydrobenzoin (Stereoselective Reduction). YouTube. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification. University of Colorado Boulder. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. Available at: [Link]

Sources

Application Note: 1H NMR Characterization of meso-2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemical Purity in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Diastereomers, stereoisomers that are not mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the precise and unambiguous characterization of a specific diastereomer is a critical step in drug development and quality control. meso-2,3-Diphenylsuccinate, a molecule with two chiral centers, serves as an excellent model for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy in stereochemical assignment. Due to its plane of symmetry, the meso isomer possesses distinct NMR spectral features compared to its chiral dl-diastereomeric counterparts. This application note provides a detailed guide for the 1H NMR characterization of meso-2,3-diphenylsuccinate, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.

The Principle of Diastereomeric Distinction by 1H NMR

The chemical environment of a proton dictates its resonance frequency (chemical shift) in an NMR spectrum. In diastereomers, the spatial arrangement of atoms differs, leading to distinct chemical environments for corresponding protons. This results in different chemical shifts and/or coupling constants, allowing for their differentiation and quantification by 1H NMR.[1] For meso-2,3-diphenylsuccinate, the internal plane of symmetry renders the two methine protons (H-2 and H-3) and the two phenyl groups chemically and magnetically equivalent. This is a key distinguishing feature from the dl diastereomers, where the methine protons are enantiotopic but not chemically equivalent in a chiral environment and would exhibit a more complex splitting pattern if a chiral resolving agent were used.

Experimental Protocols

Protocol 1: Preparation of the NMR Sample

A meticulously prepared sample is the foundation of a high-quality NMR spectrum.[2][3] This protocol outlines the steps for preparing a solution of meso-2,3-diphenylsuccinate for 1H NMR analysis.

Materials:

  • meso-2,3-Diphenylsuccinate sample

  • Deuterated chloroform (CDCl3), 99.8 atom % D

  • Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

  • Kimwipes

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the meso-2,3-diphenylsuccinate sample into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. CDCl3 is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Dissolution: Gently swirl the vial to completely dissolve the sample. If necessary, brief sonication can be used to aid dissolution.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ 0.00 ppm).

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube. To remove any particulate matter that could degrade spectral resolution, a small plug of Kimwipe can be placed in the pipette to act as a filter.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

1H NMR Spectral Analysis of meso-2,3-Diphenylsuccinate

The 1H NMR spectrum of meso-2,3-diphenylsuccinate is characterized by its simplicity, a direct consequence of the molecule's symmetry. The expected chemical shifts and multiplicities are detailed below. For the purpose of this guide, we will refer to the data for the diethyl ester of meso-2,3-diphenylsuccinate, as it is well-characterized and demonstrates the key spectral features.

Expected Spectral Data

The anticipated 1H NMR spectral data for diethyl meso-2,3-diphenylsuccinate in CDCl3 are summarized in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl-H7.20 - 7.40Multiplet (m)-10H
Methine-H (C2, C3)~4.15Singlet (s)-2H
Methylene-H (-OCH₂CH₃)3.90 - 4.10Quartet (q)~7.14H
Methyl-H (-OCH₂CH₃)0.90 - 1.10Triplet (t)~7.16H

Note: The chemical shifts are predicted based on spectroscopic data from similar compounds and established correlation tables.[4]

Interpretation of the Spectrum
  • Phenyl Protons (10H, multiplet, δ 7.20-7.40): The ten protons of the two phenyl groups will appear as a complex multiplet in the aromatic region of the spectrum. Due to the symmetry of the meso isomer, the two phenyl groups are equivalent.

  • Methine Protons (2H, singlet, ~δ 4.15): This is the most diagnostic signal for the meso isomer. The two methine protons at the C2 and C3 positions are chemically and magnetically equivalent due to the plane of symmetry bisecting the C2-C3 bond. Consequently, they do not show mutual spin-spin coupling and appear as a sharp singlet. This is in stark contrast to the dl isomer where these protons would be diastereotopic and would exhibit a coupling constant, typically appearing as an AX system (two doublets).[5]

  • Methylene Protons (4H, quartet, δ 3.90-4.10): The four protons of the two methylene groups of the ethyl esters are equivalent and are split by the adjacent methyl groups into a quartet.

  • Methyl Protons (6H, triplet, δ 0.90-1.10): The six protons of the two methyl groups of the ethyl esters are equivalent and are split by the adjacent methylene groups into a triplet.

Distinguishing meso from dl Isomers: The Role of Coupling Constants

The key to differentiating the meso and dl diastereomers lies in the coupling between the vicinal methine protons (H-C2-C3-H).

  • In the meso isomer: As mentioned, the methine protons are equivalent and thus do not couple, resulting in a singlet.

  • In the dl isomer: The methine protons are diastereotopic and will couple with each other. The magnitude of this coupling constant (³JHH) is dependent on the dihedral angle between the two protons, as described by the Karplus equation.[6][7] In the more stable staggered conformations of the dl isomer, the dihedral angles are expected to be around 60° (gauche) and 180° (anti). This would result in a measurable coupling constant, leading to a pair of doublets for these protons in the 1H NMR spectrum.

A study on the diethyl 2,3-dicyano-2,3-diphenylsuccinates showed a clear difference in the chemical shifts of the ester protons between the meso and dl isomers, with the meso isomer's signals appearing at a higher field (more shielded).[5] This provides an additional diagnostic tool for distinguishing the diastereomers.

Identifying Potential Impurities

The synthesis of meso-2,3-diphenylsuccinate can sometimes lead to the formation of the dl diastereomer as an impurity. The presence of the dl isomer would be indicated by the appearance of a second set of signals in the 1H NMR spectrum, most notably a pair of doublets in the methine proton region. The diastereomeric ratio can be determined by integrating the signals corresponding to each isomer.[1]

Visualization of Key Structural and Workflow Elements

To aid in the understanding of the structural basis for the NMR spectrum and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of meso-2,3-diphenylsuccinate.

G cluster_workflow NMR Characterization Workflow A Sample Weighing (5-10 mg) B Dissolution in CDCl3 (0.6-0.7 mL) A->B C Add TMS (Internal Standard) B->C D Transfer to NMR Tube C->D E 1H NMR Acquisition D->E F Data Processing (Phase & Baseline Correction) E->F G Spectral Analysis (Chemical Shift, Integration, Coupling) F->G

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

1H NMR spectroscopy is an indispensable tool for the stereochemical characterization of molecules like meso-2,3-diphenylsuccinate. The inherent symmetry of the meso isomer gives rise to a simple and diagnostic 1H NMR spectrum, most notably a singlet for the equivalent methine protons. This feature, along with the characteristic chemical shifts of the other protons, allows for its unambiguous identification and differentiation from its dl-diastereomers. The protocols and interpretive guidance provided in this application note offer a robust framework for researchers in drug development and related fields to confidently characterize the stereochemical purity of their compounds.

References

  • Dilun, Y., Youcheng, L., & Sulian, G. (1990). Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chinese Journal of Chemistry, 8(3), 231-236.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Human Metabolome Database. (n.d.). Succinic acid. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Regensburg. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • PubChem. (n.d.). meso-2,3-Diphenylsuccinic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]

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Application Note: Stereochemical Elucidation of Diethyl meso-2,3-Diphenylsuccinate using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise determination of stereochemistry is a critical parameter in chemical synthesis and pharmaceutical development, as different stereoisomers can exhibit vastly different physiological activities. Diethyl 2,3-diphenylsuccinate possesses two chiral centers, giving rise to a pair of enantiomers (the dl-racemic mixture) and a meso diastereomer.[1][2] While enantiomers are indistinguishable by standard Nuclear Magnetic Resonance (NMR) in an achiral environment, diastereomers present unique spectral fingerprints. This application note provides a detailed guide to the use of 13C NMR spectroscopy, including the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, for the unambiguous structural confirmation and stereochemical analysis of diethyl meso-2,3-diphenylsuccinate. We present a comprehensive protocol, data interpretation, and the theoretical basis for distinguishing diastereomers using this powerful analytical technique.

Theoretical Background: The Power of NMR in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational technique for elucidating molecular structures by probing the magnetic properties of atomic nuclei, such as ¹³C.[3] The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment. In stereoisomers, the spatial arrangement of atoms can alter these environments, leading to distinct NMR spectra.

The Diastereomer Distinction: Diastereomers, by definition, have different physical properties, and this extends to their NMR spectra. The meso and dl-racemic forms of diethyl 2,3-diphenylsuccinate are diastereomers. The different relative orientations of the phenyl and ethoxycarbonyl groups create unique magnetic environments for the carbon nuclei in each isomer.[4][5] Consequently, their ¹³C NMR spectra will exhibit signals at different chemical shifts, allowing for their clear differentiation.[6]

Symmetry and Spectral Simplification: The number of signals in a ¹³C NMR spectrum is determined by the number of chemically non-equivalent carbon atoms in the molecule. Molecular symmetry can render certain carbons equivalent, simplifying the spectrum. Diethyl meso-2,3-diphenylsuccinate possesses a center of inversion (Cᵢ symmetry), which means that for every atom, there is an identical atom at an equal distance on the opposite side of the central point. This symmetry makes the two halves of the molecule equivalent. As a result, the 20 total carbon atoms will only produce 8 distinct signals in the ¹³C NMR spectrum.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Data

This section details a robust protocol for the acquisition of both broadband-decoupled ¹³C and DEPT-135 spectra. The causality behind key steps is explained to ensure reproducibility and high-quality results.

Sample Preparation
  • Analyte Weighing: Accurately weigh 15-25 mg of the synthesized diethyl meso-2,3-diphenylsuccinate sample.

    • Rationale: This concentration range provides a good balance between achieving a strong signal-to-noise ratio (S/N) in a reasonable time and avoiding solubility issues or viscosity-related line broadening.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ is a standard choice due to its excellent solubilizing power for many organic compounds, its single deuterium lock signal at ~7.26 ppm (for ¹H NMR referencing), and its carbon signal at ~77.16 ppm, which serves as a convenient secondary chemical shift reference.[7][8]

  • Standard Addition (Optional): Add a small drop of tetramethylsilane (TMS) as an internal standard for precise chemical shift calibration (δ = 0.00 ppm).

  • Homogenization: Vortex the NMR tube for 30 seconds to ensure a homogeneous solution. Visually inspect for any undissolved particulate matter.

Spectrometer Setup and Data Acquisition

The following parameters are based on a 400 MHz (for ¹H) spectrometer, which corresponds to a ¹³C frequency of approximately 100 MHz.

  • Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity.

    • Rationale: A highly homogeneous field is crucial for obtaining sharp, well-resolved NMR peaks, which is essential for accurate chemical shift determination.

  • Broadband ¹³C Spectrum Acquisition:

    • Experiment: zgpg30 (or equivalent) for a proton-gated decoupled ¹³C experiment.

    • Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals, improving the efficiency of data acquisition.[9]

    • Acquisition Time (AQ): ~1.0–1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. Rationale: While longer delays (5x T₁) are needed for strict quantification, a 2-second delay is sufficient for qualitative characterization and provides good S/N.[9]

    • Number of Scans (NS): 256 to 1024 scans. Rationale: The number of scans should be adjusted to achieve an adequate S/N, which depends on the sample concentration.

  • DEPT-135 Spectrum Acquisition:

    • Experiment: dept135 pulse program.

    • Parameters: Utilize the same spectral width and referencing as the broadband ¹³C experiment. The relaxation delay and number of scans can often be reduced compared to the standard ¹³C experiment due to the polarization transfer from protons, which enhances sensitivity.[10]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 15-25 mg of Sample B Dissolve in 0.6 mL CDCl3 A->B C Transfer to NMR Tube & Vortex B->C D Insert Sample, Lock & Shim C->D E Acquire Broadband 13C Spectrum D->E F Acquire DEPT-135 Spectrum E->F G Process Spectra (FT, Phase, Baseline) F->G H Assign Signals using DEPT-135 Data G->H I Confirm Meso Structure H->I

Caption: Workflow for 13C NMR analysis of diethyl meso-2,3-diphenylsuccinate.

Data Interpretation and Structural Assignment

Due to the Cᵢ symmetry of the meso isomer, a total of 8 distinct carbon signals are expected. The DEPT-135 experiment is instrumental in differentiating carbon types: CH₃ and CH carbons appear as positive peaks, CH₂ carbons as negative peaks, and quaternary carbons (including C=O) are absent.[11][12]

Predicted ¹³C NMR Data and Assignments

The following table summarizes the expected chemical shifts and DEPT-135 correlations for diethyl meso-2,3-diphenylsuccinate. Chemical shifts are predicted based on established principles and data for similar structures.[2][13]

Carbon Atom (Label) Chemical Environment Expected δ (ppm) DEPT-135 Phase
C1Carbonyl (Ester)170–175Absent
C2Methine (CH-Ph)50–55Positive
C3Phenyl (ipso)135–140Absent
C4Phenyl (ortho)128–130Positive
C5Phenyl (meta)127–129Positive
C6Phenyl (para)126–128Positive
C7Methylene (-O-C H₂-CH₃)60–65Negative
C8Methyl (-O-CH₂-C H₃)13–15Positive

Note: Phenyl chemical shifts can overlap. 2D NMR techniques like HSQC and HMBC may be required for unambiguous assignment in complex cases.

Logic of Spectral Assignment

The assignment process follows a self-validating logic, combining information from both the broadband and DEPT-135 spectra.

G cluster_broadband Broadband Signals cluster_dept DEPT-135 Signals struct Diethyl meso-2,3-diphenylsuccinate C=O CH (Methine) C (ipso) CH (Aromatic) CH2 (Methylene) CH3 (Methyl) b1 δ 170-175 struct:f1->b1 b2 δ 135-140 struct:f3->b2 b3 δ 126-130 struct:f4->b3 b4 δ 60-65 struct:f5->b4 b5 δ 50-55 struct:f2->b5 b6 δ 13-15 struct:f6->b6 spectra Broadband 13C Spectrum DEPT-135 Spectrum assignment Signal Assignment d1 Absent b1->d1 b2->d1 d3 Positive b3->d3 d2 Negative b4->d2 b5->d3 b6->d3 d1->assignment d2->assignment d3->assignment

Caption: Logic for assigning 13C signals using broadband and DEPT-135 data.

By cross-referencing the two spectra, a definitive assignment can be made:

  • Identify CH₂: The single negative peak in the DEPT-135 spectrum (δ ~60-65 ppm) corresponds to the methylene carbon of the ethyl ester.

  • Identify Quaternary Carbons: The signals present in the broadband spectrum but absent in the DEPT-135 spectrum (δ ~170-175 and ~135-140 ppm) are the carbonyl and ipso-phenyl carbons, respectively. The downfield signal is characteristic of the carbonyl group.

  • Identify CH and CH₃: The remaining positive peaks in the DEPT-135 spectrum belong to the methyl, methine, and aromatic CH carbons. The signal at the highest field (δ ~13-15 ppm) is unequivocally the methyl carbon. The signal around 50-55 ppm is the aliphatic methine carbon, while the signals in the 126-130 ppm range are the aromatic CH carbons.

The observation of exactly 8 signals, with multiplicities confirmed by DEPT-135 that match the proposed structure, provides conclusive evidence for the successful synthesis of the meso diastereomer. The corresponding dl-racemic mixture would also show 8 signals due to its C₂ symmetry, but their chemical shifts would differ, providing a clear basis for distinguishing the two diastereomers.

Conclusion

13C NMR spectroscopy, powerfully augmented by the DEPT-135 pulse sequence, is an indispensable tool for the stereochemical analysis of molecules like diethyl 2,3-diphenylsuccinate. The technique provides a clear, non-destructive method to confirm the identity of the meso isomer based on the number of unique carbon signals predicted by its molecular symmetry. This protocol offers researchers and drug development professionals a reliable and efficient workflow for the structural verification of diastereomeric compounds, ensuring the stereochemical integrity of synthetic products.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • Helms, B. et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1594–1597. Available from: [Link]

  • Butts, C. P., & Martin, G. E. (2021). NMR for Stereochemical Elucidation. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 143-161). Royal Society of Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Seco, J. M., Quíñoá, E., & Riguera, R. (2012). Strategies for using NMR spectroscopy to determine absolute configuration. Chemical Society Reviews, 41(15), 5123-5149. Available from: [Link]

  • Müller, D. S., et al. (2024). Utilization of ¹³C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available from: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2018). One-Dimensional ¹³C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules, 23(7), 1792. Available from: [Link]

  • Müller, D. S., et al. (2024). Utilization of ¹³C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available from: [Link]

  • Supplementary Information. (n.d.). ¹³C; DEPT135; HSQC) and HRMS spectra. Retrieved from [Link]

  • Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7514-7515. Available from: [Link]

  • Yang, D., et al. (1991). Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities, 12(12), 1627. Available from: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • McMurry, J. (n.d.). 13.12 DEPT ¹³C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Is there a way to tell which one is the racemic or meso compound with 1H-NMR if all you had was the structure and spectra?. Retrieved from [Link]

  • Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C DEPT-135 NMR spectrum and peak identification of the reaction product. Retrieved from [Link]

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Application Notes and Protocols: Meso-2,3-Diphenylsuccinate as a Versatile Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Meso-2,3-Diphenylsuccinate in Catalysis

In the landscape of modern catalysis, the design and application of organic ligands are paramount to achieving high efficiency, selectivity, and stability in chemical transformations. While chiral ligands have been extensively explored for asymmetric catalysis, meso compounds, with their unique stereochemical properties, offer a distinct platform for developing robust and selective catalysts. Meso-2,3-diphenylsuccinate, a dicarboxylic acid featuring two phenyl substituents, presents an intriguing yet underexplored scaffold for ligand development. Its stereochemistry, with two chiral centers and an internal plane of symmetry, imparts a rigid and well-defined three-dimensional structure upon coordination to a metal center. This structural rigidity can influence the steric and electronic environment of the catalytic site, potentially leading to enhanced selectivity in various organic reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, coordination chemistry, and potential catalytic applications of meso-2,3-diphenylsuccinate. While this ligand is not yet widely established in the catalytic literature, this guide offers a scientifically grounded framework for its exploration, drawing parallels with structurally related dicarboxylate ligands. The protocols provided are designed to be adaptable, serving as a foundational methodology for pioneering new catalytic systems.

I. Synthesis of Meso-2,3-Diphenylsuccinic Acid

A reliable supply of the ligand is the first step in its application. The synthesis of meso-2,3-diphenylsuccinic acid can be approached through several routes, often starting from derivatives of stilbene or phenylacetic acid. The following protocol is a generalized procedure adapted from established methods for similar compounds.

Protocol 1: Synthesis of Meso-2,3-Diphenylsuccinic Acid

This protocol outlines a potential synthetic route starting from trans-stilbene. The key steps involve the oxidation of the double bond to form a diol, followed by further oxidation to the dicarboxylic acid.

Materials:

  • trans-Stilbene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Dichloromethane

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • Oxidation of trans-Stilbene:

    • In a round-bottom flask, dissolve trans-stilbene in a suitable solvent mixture, such as aqueous ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C. The reaction mixture will turn from purple to a brown precipitate of manganese dioxide.

    • Stir the reaction for 2-3 hours at low temperature.

  • Work-up and Isolation of the Diol:

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

    • Acidify the solution with dilute sulfuric acid.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude meso-1,2-diphenyl-1,2-ethanediol.

  • Oxidation to the Dicarboxylic Acid:

    • The crude diol can be further oxidized to the dicarboxylic acid using a stronger oxidizing agent, such as potassium permanganate under more vigorous conditions (e.g., heating in a basic solution).

    • After the oxidation is complete (indicated by the disappearance of the purple color), cool the reaction mixture and work up as described in step 2.

    • Acidification of the aqueous solution with concentrated HCl will precipitate the meso-2,3-diphenylsuccinic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield white crystals.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity. The melting point for meso-2,3-diphenylsuccinic acid is reported to be in the range of 255-256 °C with decomposition.

II. Coordination Chemistry and Metal Complex Formation

Meso-2,3-diphenylsuccinate is a bidentate ligand, capable of coordinating to a metal center through its two carboxylate groups. The coordination mode can vary, including chelating to a single metal center or bridging between two or more metal centers to form coordination polymers. The phenyl groups introduce steric bulk, which can influence the geometry and reactivity of the resulting metal complex.

Protocol 2: General Procedure for the Synthesis of Metal-Meso-2,3-Diphenylsuccinate Complexes

This protocol provides a general method for the synthesis of transition metal complexes with meso-2,3-diphenylsuccinate. The choice of metal salt and solvent will depend on the desired complex.

Materials:

  • Meso-2,3-diphenylsuccinic acid

  • A suitable metal salt (e.g., Pd(OAc)₂, Cu(OAc)₂, RhCl₃·3H₂O)

  • A suitable solvent (e.g., DMF, DMSO, ethanol, water)

  • A base (e.g., NaOH, triethylamine) if starting from the protonated ligand

  • Standard laboratory glassware

Procedure:

  • Ligand Deprotonation (if necessary):

    • Dissolve meso-2,3-diphenylsuccinic acid in a suitable solvent.

    • Add two equivalents of a base (e.g., aqueous NaOH) to deprotonate the carboxylic acid groups, forming the disodium meso-2,3-diphenylsuccinate salt.

  • Complexation:

    • In a separate flask, dissolve the metal salt in a suitable solvent.

    • Slowly add the solution of the deprotonated ligand to the metal salt solution with stirring.

    • The reaction mixture may be heated to facilitate complex formation. The formation of a precipitate often indicates the formation of the metal complex.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature to allow for complete precipitation.

    • Collect the solid product by filtration, wash with the solvent used for the reaction, and then with a low-boiling point solvent like diethyl ether.

    • Dry the complex under vacuum.

Characterization:

  • The resulting metal complex should be characterized by techniques such as FT-IR spectroscopy (to observe the shift in the carboxylate stretching frequencies upon coordination), elemental analysis, and single-crystal X-ray diffraction (to determine the precise coordination geometry).

III. Proposed Catalytic Applications and Protocols

Based on the structural features of meso-2,3-diphenylsuccinate and the known catalytic activities of similar dicarboxylate ligands, several potential applications in homogeneous catalysis can be envisioned. The rigid backbone and the steric bulk of the phenyl groups can enforce specific geometries around the metal center, which could be beneficial for selectivity.

Application Note 1: Potential in Oxidation Catalysis

Metal complexes with dicarboxylate ligands are known to catalyze a variety of oxidation reactions.[1][2] The meso-2,3-diphenylsuccinate ligand could support metal centers in oxidation states suitable for activating oxidants like hydrogen peroxide or molecular oxygen.

Proposed Reaction: Oxidation of Alcohols

A potential application is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

dot

Caption: Workflow for the proposed catalytic oxidation of alcohols.

Protocol 3: General Protocol for the Catalytic Oxidation of Alcohols

Materials:

  • [M(meso-dps)] catalyst (prepared as in Protocol 2)

  • Alcohol substrate

  • Oxidant (e.g., 30% aqueous H₂O₂)

  • A suitable solvent (e.g., acetonitrile, tert-butanol)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • To a reaction vial, add the [M(meso-dps)] catalyst (e.g., 1-5 mol%).

  • Add the alcohol substrate and the solvent.

  • Add the internal standard for quantitative analysis.

  • Stir the mixture at the desired temperature (e.g., 60-80 °C).

  • Slowly add the oxidant over a period of time using a syringe pump to control the reaction rate and prevent side reactions.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium sulfite solution).

  • Extract the product with an organic solvent, dry the organic layer, and analyze the yield.

Application Note 2: Potential in Cross-Coupling Reactions

Decarboxylative cross-coupling reactions have emerged as powerful tools in organic synthesis, utilizing carboxylic acids as readily available coupling partners.[3][4][5] Metal complexes with carboxylate ligands can play a role in these transformations, and a meso-2,3-diphenylsuccinate ligand could potentially modulate the reactivity and selectivity of such processes.

Proposed Reaction: Decarboxylative Cross-Coupling

A palladium complex of meso-2,3-diphenylsuccinate could potentially catalyze the coupling of an aromatic carboxylic acid with an aryl halide.

dot

DecarboxylativeCoupling ArCOOH Aryl Carboxylic Acid Decarb Decarboxylation/ Transmetalation ArCOOH->Decarb ArX Aryl Halide OxAdd Oxidative Addition ArX->OxAdd Base Base Base->Decarb Catalyst [Pd(meso-dps)] Catalyst Pd0 Pd(0)L_n Catalyst->Pd0 Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX PdII_ArX->Decarb PdII_ArAr Ar-Pd(II)-Ar' Decarb->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Caption: Proposed catalytic cycle for decarboxylative cross-coupling.

Protocol 4: General Protocol for Decarboxylative Cross-Coupling

Materials:

  • [Pd(meso-dps)] catalyst (prepared as in Protocol 2)

  • Aryl carboxylic acid

  • Aryl halide

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • A high-boiling point solvent (e.g., DMF, dioxane)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In an oven-dried Schlenk tube, add the [Pd(meso-dps)] catalyst (e.g., 2-5 mol%), the aryl carboxylic acid, the aryl halide, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC analysis.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Data Presentation and Troubleshooting

Quantitative Data Summary
ParameterSynthesis of LigandMetal Complex FormationCatalytic OxidationDecarboxylative Coupling
Typical Yield 60-80%70-95%50-95%40-85%
Purity >98%>99% (elemental analysis)Analyzed by GCAnalyzed by NMR
Key Reagents trans-Stilbene, KMnO₄Metal Salt, LigandAlcohol, OxidantAryl Acid, Aryl Halide
Catalyst Loading N/AN/A1-5 mol%2-5 mol%
Typical Temp. 0-100 °C25-100 °C60-80 °C100-140 °C
Reaction Time 4-8 hours2-12 hours1-24 hours12-48 hours
Troubleshooting Guide
  • Low Yield in Ligand Synthesis: Ensure complete oxidation by monitoring the disappearance of the starting material. Optimize reaction time and temperature. Purity of starting materials is crucial.

  • Poor Metal Complex Formation: Ensure complete deprotonation of the ligand if necessary. Try different solvents to improve solubility of reactants. Heating might be required.

  • Low Catalytic Activity: Catalyst may be inactive. Ensure anhydrous and inert conditions, especially for cross-coupling reactions. Screen different metal precursors and catalyst loading. Optimize reaction temperature and time.

  • Side Product Formation: In oxidation reactions, over-oxidation can be an issue. Control the addition rate of the oxidant. For cross-coupling, homo-coupling can occur; adjust stoichiometry and reaction conditions.

V. Conclusion and Future Outlook

Meso-2,3-diphenylsuccinate holds considerable potential as a ligand in homogeneous catalysis. Its unique stereochemistry and the presence of bulky phenyl groups offer opportunities for developing novel catalysts with enhanced selectivity and stability. While its application in catalysis is still in its infancy, the protocols and conceptual framework provided in these notes serve as a valuable starting point for researchers to explore its utility in a wide range of catalytic transformations. Further research into the coordination chemistry of this ligand with various transition metals and the systematic evaluation of the resulting complexes in catalysis are warranted to fully unlock its potential.

VI. References

  • Tshuva, E. Y., Lee, D., Bu, W., & Lippard, S. J. (2000). Catalytic oxidation by a carboxylate-bridged non-heme diiron complex. Journal of the American Chemical Society, 122(49), 12798–12807. [Link]

  • Wang, F., et al. (2022). Carboxyl ligand-regulated Cd metal complexes as efficient catalysts for the electrocatalytic reduction of CO₂ to CO. Dalton Transactions, 51(26), 10086-10093. [Link]

  • Shang, R., & Liu, L. (2011). Transition metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry, 54(11), 1670-1687. [Link]

  • Lippard, S. J. (1995). Catalytic oxidation by a carboxylate-bridged non-heme diiron complex. Journal of the American Chemical Society, 117(35), 8875-8876. [Link]

  • Rui, S., & Lei, L. (2011). Transition metal-catalyzed decarboxylative cross-coupling reactions. Science China Chemistry, 54(11), 1670-1687. [Link]

  • Kawaguchi, S. (1988). Variety in Coordination Modes of Ligands in Metal Complexes. Springer-Verlag. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Precision in Synthesis: Leveraging Dicarboxylate Ligands for Catalysis. [Link]

  • DiRocco, D. A., & Rovis, T. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters, 16(15), 4048–4051. [Link]

  • Goossen, L. J., et al. (2006). Synthesis of biaryls via catalytic decarboxylative coupling. Science, 313(5787), 662-664. [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]

  • ResearchGate. (n.d.). Modes of coordination of dicarboxylates. [Link]

  • Zhang, X., et al. (2023). Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. Journal of the American Chemical Society, 145(2), 1171–1179. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Zhang, L., et al. (2021). Rational design of catalysts for hydrocarboxylation with CO₂ to afford C₂+ carboxylic acids. Green Chemistry, 23(18), 7113-7133. [Link]

  • MacMillan, D. W. C., et al. (2017). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 50(9), 2135–2145. [Link]

  • Organic Syntheses. (n.d.). Phenylsuccinic acid. [Link]

  • Kawaguchi, S. (1988). Variety in Coordination Modes of Ligands in Metal Complexes. University of California Berkeley. [Link]

  • Jones, M. M., et al. (1996). Meso-2,3-dimercaptosuccinic acid mono-N-alkylamides: syntheses and biological activity as novel in vivo cadmium mobilizing agents. Chemical Research in Toxicology, 9(6), 965-9. [Link]

  • Punniyamurthy, T., et al. (2021). Recent advances in metal-catalysed oxidation reactions. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2191), 20200181. [Link]

  • Kirillov, A. M., et al. (2021). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 26(16), 4998. [Link]

  • Company, A., et al. (2021). Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. Catalysts, 11(11), 1361. [Link]

  • Wikipedia. (n.d.). Transition metal carboxylate complex. [Link]

  • Lee, Y.-M., et al. (2017). Directing transition metal-based oxygen-functionalization catalysis. Coordination Chemistry Reviews, 337, 1-21. [Link]

  • Google Patents. (n.d.). CN103896759A - Preparation method of 2,3-dichlorosuccinic acid.

  • University of Massachusetts Lowell. (n.d.). Coordination Chemistry Transition Metal Complexes. [Link]

  • Yang, D., Liu, Y., & Gao, S. (1987). Thermal Isomerizations of meso- and dl-Diethyl 2,3-Dicyano-2,3-Diphenylsuccinate. Chemical Journal of Chinese Universities, 8(8), 720. [Link]

  • Nevado, C. (2012). Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. Catalysts, 2(4), 471-490. [Link]

  • Bhowon, M. G., et al. (2010). Formation and Structural Characterization of Metal Complexes derived from Thiosalicylic acid. Journal of Coordination Chemistry, 63(14-16), 2695-2704. [Link]

  • Texas A&M University-Kingsville. (n.d.). CHEM 5412, Catalysis in Organic Synthesis. [Link]

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  • ResearchGate. (2015). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. [Link]

  • NIST. (n.d.). Meso-2,3-diethyl-2,3-dimethylsuccinonitrile. [Link]

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Application Notes & Protocols: Oxidative Cleavage of Diethyl meso-2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Olefins from Succinate Esters

Diethyl 2,3-diphenylsuccinate is a diester of succinic acid characterized by the presence of two phenyl groups on the C2 and C3 positions of the butanedioate backbone.[1][2] This molecule exists as two key stereoisomers: a meso compound and a racemic (dl) pair of enantiomers.[2] The oxidative transformation of the meso isomer is a reaction of significant interest in synthetic organic chemistry. This process is not a simple oxidation of an ester group but rather a sophisticated oxidative cleavage of the central C2-C3 bond, coupled with decarboxylation (or its ester equivalent), to yield valuable olefin products, primarily trans-stilbene.

This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and detailed protocols for the successful oxidation of diethyl meso-2,3-diphenylsuccinate. The primary focus will be on the use of lead(IV) acetate, a classic and highly effective reagent for this class of transformation.[3]

Part 1: Scientific Principles and Mechanistic Insights

The oxidation of diethyl meso-2,3-diphenylsuccinate is fundamentally an example of an oxidative bis-decarboxylation. This reaction type is most famously applied to 1,2-dicarboxylic acids, which are cleaved by potent oxidizing agents to form alkenes and release two molecules of carbon dioxide.[4][5] While the substrate is a diester, the underlying principle and reactive pathway, particularly with lead(IV) acetate, are analogous.

The Role of Lead(IV) Acetate (LTA)

Lead(IV) acetate, or lead tetraacetate (LTA), is a powerful and specific oxidizing agent for this purpose.[6] It excels at cleaving vicinal C-C bonds in molecules like 1,2-diols and 1,2-dicarboxylic acids.[4][7] The reaction with a 1,2-dicarboxylic acid derivative proceeds through a proposed mechanism that ensures a clean conversion to the corresponding alkene.

Proposed Reaction Mechanism:

The reaction is believed to proceed through a concerted mechanism involving a cyclic intermediate.

  • Ligand Exchange: The first step likely involves the coordination of the lead(IV) center with the carbonyl oxygen atoms of the ester groups of the succinate derivative.

  • Formation of a Cyclic Intermediate: This initial coordination facilitates the formation of a five-membered cyclic intermediate.

  • Concerted Fragmentation: The cyclic intermediate undergoes a concerted fragmentation. This involves the simultaneous cleavage of the central C2-C3 bond and the two C-COOEt bonds. This process results in the formation of the alkene product (trans-stilbene), two molecules of ethyl formate (or related species that ultimately derive from the ester groups), and lead(II) acetate.

This concerted pathway explains the high stereoselectivity often observed in these reactions, where a meso starting material yields the trans (E)-alkene.

Caption: Proposed mechanism for LTA oxidation of a succinate derivative.

Part 2: Experimental Design and Protocols

The success of this oxidation hinges on careful control of several key parameters. The choice of solvent, reaction temperature, and stoichiometry are critical for achieving high yields and minimizing side reactions.

Key Reaction Parameters
ParameterRecommended ChoiceRationale & Expert Insights
Oxidizing Agent Lead(IV) Acetate (Pb(OAc)₄)Highly effective for oxidative decarboxylation of 1,2-dicarboxylic acid systems.[3] It must be of high purity, as moisture can degrade it.[5] Stoichiometric amounts (at least 1 equivalent) are required.
Solvent Dry, Aprotic Solvents (e.g., Benzene, Toluene, Chloroform)The solvent must be able to dissolve the starting material and be inert to the strong oxidizing conditions. Benzene is a classic choice, though toluene is a safer alternative. The solvent must be anhydrous to prevent premature decomposition of the LTA.
Temperature RefluxThe reaction typically requires thermal energy to overcome the activation barrier for the fragmentation step. Heating the reaction mixture to the boiling point of the solvent ensures a consistent and adequate reaction rate.
Additives Pyridine (optional)In some LTA oxidations, a base like pyridine can be added. It may act as a catalyst or acid scavenger, potentially accelerating the reaction. Its use should be evaluated on a case-by-case basis.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent side reactions with atmospheric oxygen and moisture, which can interfere with the LTA and any radical intermediates that may form.

Detailed Laboratory Protocol: Oxidation with Lead(IV) Acetate

This protocol provides a self-validating workflow for the oxidative cleavage of diethyl meso-2,3-diphenylsuccinate to trans-stilbene.

A. Materials & Equipment

  • Chemicals:

    • Diethyl meso-2,3-diphenylsuccinate

    • Lead(IV) acetate (LTA), high purity (≥95%)

    • Anhydrous Benzene or Toluene

    • Pyridine (optional, dried over KOH)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

    • Silica Gel for column chromatography

  • Equipment:

    • Round-bottom flask (appropriately sized)

    • Reflux condenser with drying tube

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • TLC plates and developing chamber

B. Experimental Workflow Diagram

workflow prep 1. Preparation - Dry glassware - Weigh reactants setup 2. Reaction Setup - Dissolve substrate in solvent - Add LTA under N₂ prep->setup reaction 3. Reaction - Heat to reflux - Monitor by TLC setup->reaction workup 4. Work-up - Cool and filter solids - Aqueous washes (NaHCO₃, Brine) reaction->workup isolate 5. Isolation - Dry organic layer (MgSO₄) - Concentrate via rotary evaporation workup->isolate purify 6. Purification - Column Chromatography or Recrystallization isolate->purify analyze 7. Analysis - Obtain Yield - Characterize (NMR, IR, MP) purify->analyze

Caption: Step-by-step experimental workflow for the oxidation reaction.

C. Step-by-Step Procedure

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere of nitrogen or argon.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl meso-2,3-diphenylsuccinate (1.0 eq). Add anhydrous benzene or toluene (sufficient to make a ~0.1 M solution). Begin stirring to dissolve the substrate.

  • Reagent Addition: Carefully add lead(IV) acetate (1.1 eq) to the stirring solution. If using, add pyridine (0.1-1.0 eq). The mixture may change color upon addition.

  • Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench them, and spot them on a TLC plate against a spot of the starting material. A suitable eluent might be 9:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite to remove the insoluble lead(II) acetate byproduct. Wash the filter cake with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acetic acid) and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield pure trans-stilbene.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Part 3: Safety and Handling

  • Lead(IV) Acetate: Lead compounds are highly toxic and cumulative poisons.[5] Handle LTA with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust.

  • Solvents: Benzene is a known carcinogen and should be handled with extreme caution. Toluene is a less toxic alternative. Both are flammable organic solvents. Ensure all heating is done using spark-free equipment (heating mantle or oil bath).

  • Waste Disposal: All lead-containing waste must be disposed of according to institutional hazardous waste protocols.

References

  • Reduction and Oxidation :: Lead Tetraacetate . Organic Chemistry Data. [Link]

  • Lead(IV) acetate - Wikipedia . Wikipedia. [Link]

  • Aerobic Oxidative Cleavage of Vicinal Diol Fatty Esters by a Supported Ruthenium Hydroxide Catalyst . ACS Sustainable Chemistry & Engineering. [Link]

  • Decarboxylation - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Decarboxylation - Wikipedia . Wikipedia. [Link]

  • Oxidative Decarboxylation of Acids by Lead Tetraacetate . Organic Reactions. [Link]

  • Lead tetra acetate | PDF . Slideshare. [Link]

  • Aerobic Photooxidative Cleavage of Vicinal Diols to Carboxylic Acids Using 2-Chloroanthraquinone . Organic Chemistry Portal. [Link]

  • Cleavage of Diols - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

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reduction of diethyl meso-2,3-diphenylsuccinate to corresponding alcohols.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of meso-2,3-Diphenyl-1,4-butanediol via Ester Reduction

Abstract

This comprehensive application note provides a detailed protocol for the chemical reduction of diethyl meso-2,3-diphenylsuccinate to its corresponding primary diol, meso-2,3-diphenyl-1,4-butanediol. The protocol centers on the use of lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to alcohols. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, characterization data, and troubleshooting advice to ensure a successful and safe execution of the synthesis.

Introduction and Scientific Context

The target product, meso-2,3-diphenyl-1,4-butanediol, is a C₂-symmetric diol with significant potential as a building block in polymer chemistry and as a chiral ligand in asymmetric synthesis. The starting material, diethyl meso-2,3-diphenylsuccinate, is a meso compound. A meso compound is characterized by the presence of multiple stereocenters but is achiral overall due to an internal plane of symmetry.[1][2] In this case, the two stereocenters at the C2 and C3 positions have opposite configurations (R,S), rendering the molecule superimposable on its mirror image.[1]

The conversion of the diester to the diol requires a powerful reducing agent, as esters are relatively unreactive compared to aldehydes or ketones. Lithium aluminum hydride (LiAlH₄), often abbreviated as LAH, is the reagent of choice for this transformation due to its high reactivity.[3][4][5] It readily reduces a wide range of functional groups, including esters and carboxylic acids, to primary alcohols.[3][4] This document will elucidate the mechanism, stereochemical implications, and practical execution of this reduction.

Reaction Mechanism and Stereochemistry

The reduction of an ester to a primary alcohol with LiAlH₄ is a two-stage process involving two separate hydride transfers from the [AlH₄]⁻ anion.[4][6]

  • First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of one of the ester groups. This breaks the C=O π-bond and forms a tetrahedral intermediate.[5]

  • Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl π-bond and expelling the ethoxide (⁻OCH₂CH₃) as a leaving group. This step generates an aldehyde intermediate.[3][6]

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride. This leads to a second tetrahedral intermediate, an aluminum alkoxide.

  • Protonation (Workup): During the aqueous workup, the aluminum alkoxide species are protonated to yield the final primary alcohol.[5]

This process occurs at both ester functionalities of the diethyl meso-2,3-diphenylsuccinate molecule.

Stereochemical Integrity: The reduction occurs at the carbonyl carbons, which are not stereocenters. The existing stereocenters at C2 and C3 are not involved in the reaction. Therefore, the (2R, 3S) configuration of the meso starting material is retained, yielding the meso-diol product.

Ester Reduction Mechanism Start Diethyl meso-2,3-diphenylsuccinate (One Ester Group Shown) Int1 Tetrahedral Intermediate Start->Int1 H⁻ attack Aldehyde Aldehyde Intermediate Int1->Aldehyde -OEt⁻ Int2 Aluminum Alkoxide Aldehyde->Int2 H⁻ attack Product meso-2,3-diphenyl-1,4-butanediol (One Alcohol Group Shown) Int2->Product Protonation LAH1 1. LiAlH₄ LAH2 2. LiAlH₄ Workup 3. H₂O Workup

Caption: Mechanism of LiAlH₄ ester reduction.

Experimental Application & Protocols

Critical Safety Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with protic solvents (e.g., water, alcohols), releasing flammable hydrogen gas.[7][8][9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, chemical safety goggles, and nitrile gloves at all times.[8][9][10]

  • Inert Atmosphere: All manipulations involving LAH must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood.[7][9]

  • Dry Glassware and Solvents: All glassware must be oven- or flame-dried immediately before use. Anhydrous solvents are required.[11][12]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. DO NOT use water or CO₂ extinguishers on an LAH fire.[8][13]

  • Quenching: The quenching of excess LAH is highly exothermic. Perform this step slowly in an ice bath to control the temperature and hydrogen evolution.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Diethyl meso-2,3-diphenylsuccinate≥98%Standard Vendor
Lithium Aluminum Hydride (LiAlH₄)Powder or GranularStandard VendorHandle with extreme care under inert gas.
Tetrahydrofuran (THF), Anhydrous≥99.9%, DriSolv®Standard VendorUse freshly opened bottle or freshly distilled.
Ethyl Acetate (EtOAc)ACS GradeStandard VendorFor TLC and extraction.
HexanesACS GradeStandard VendorFor TLC and extraction.
Water, Deionized--For workup.
Sodium Hydroxide (NaOH), 15% (w/v) aq. solution--For workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeStandard VendorFor drying organic layer.
Celite® 545-Standard VendorFiltration aid.
3-Neck Round Bottom Flask & Glassware--Must be oven-dried prior to use.
Step-by-Step Reduction Protocol
  • Reaction Setup:

    • Assemble a 3-neck round-bottom flask (sized appropriately for the reaction scale) equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition:

    • In the fume hood, carefully weigh the required amount of LiAlH₄ (typically 1.5-2.0 molar equivalents relative to the ester groups) and quickly transfer it to the reaction flask against a positive flow of inert gas.

    • Add anhydrous THF via syringe to create a suspension (e.g., ~1M concentration). Cool the flask to 0 °C using an ice-water bath.

    • Dissolve the diethyl meso-2,3-diphenylsuccinate in a separate flask with anhydrous THF.

    • Slowly add the substrate solution to the stirred LiAlH₄ suspension dropwise via syringe or an addition funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete.

    • Monitor the reaction by Thin Layer Chromatography (TLC), eluting with a mixture like 30% EtOAc/Hexanes. The product diol will have a lower Rf value than the starting diester.

  • Workup and Quenching (Fieser Method):

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.[7][14]

    • CAUTION: The following additions are highly exothermic and will produce hydrogen gas. Add quenching agents extremely slowly and dropwise with vigorous stirring.

    • For every X grams of LiAlH₄ used, sequentially and slowly add:

      • X mL of deionized water.[7][14][15]

      • X mL of 15% (w/v) aqueous NaOH.[7][14][15]

      • 3X mL of deionized water.[7][14][15]

    • A granular white precipitate of aluminum salts should form.[7] Remove the ice bath and stir the mixture vigorously for 30 minutes.

  • Product Isolation and Purification:

    • Add anhydrous magnesium sulfate or sodium sulfate to the slurry and stir for another 15 minutes to ensure all water is absorbed.[14]

    • Filter the mixture through a pad of Celite® in a Büchner funnel to remove the inorganic salts.

    • Wash the filter cake thoroughly with several portions of THF or ethyl acetate to recover all the product.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.

Workflow and Characterization

The overall experimental process can be visualized as follows:

Experimental Workflow Setup 1. Assemble and Dry Glassware under N₂ Reagents 2. Add Anhydrous THF and LiAlH₄ to Flask Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Addition 4. Add Substrate Solution Dropwise Cool->Addition React 5. Warm to RT and Stir (Monitor by TLC) Addition->React Quench 6. Cool to 0 °C and Quench (Fieser Method) React->Quench Filter 7. Filter Aluminum Salts Quench->Filter Evaporate 8. Concentrate Filtrate Filter->Evaporate Purify 9. Purify Product (Recrystallization/Chromatography) Evaporate->Purify Analyze 10. Characterize Final Product (NMR, IR, MP) Purify->Analyze

Caption: Workflow for the reduction and purification.

Expected Characterization Data
  • ¹H NMR: Expect signals corresponding to the phenyl protons (aromatic region, ~7.2-7.4 ppm), the methine protons (CH-Ph), and the methylene protons (CH₂-OH). The hydroxyl protons may appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons will appear in the ~125-145 ppm region. Signals for the benzylic carbon (CH-Ph) and the hydroxymethyl carbon (CH₂-OH) are also expected.[16][17]

  • IR Spectroscopy: The key transformation will be evidenced by the disappearance of the strong ester C=O stretch (approx. 1735 cm⁻¹) and the appearance of a strong, broad O-H stretch (approx. 3200-3500 cm⁻¹).

  • Melting Point: The purified solid product should exhibit a sharp melting point, which can be compared to literature values if available.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction (TLC shows starting material)1. Insufficient LiAlH₄. 2. Deactivated LiAlH₄ due to moisture. 3. Insufficient reaction time.1. Use a larger excess of LiAlH₄ (e.g., 2.0 eq. per ester). 2. Ensure all glassware and solvents are scrupulously dry. Use a fresh bottle of LiAlH₄. 3. Extend the reaction time and monitor by TLC.
Difficult Filtration (Gelatinous precipitate)Improper quenching procedure or incorrect stoichiometry of quenching reagents.Ensure the Fieser workup ratios are followed precisely.[3][7] Stirring vigorously for an extended period after the final water addition can help granulate the salts. An alternative is to use Rochelle's salt during workup.[7]
Low Product Yield 1. Incomplete reaction. 2. Product loss during workup (adsorbed on salts). 3. Product loss during purification.1. See "Incomplete Reaction". 2. Wash the aluminum salt filter cake extensively with ethyl acetate or THF. Break up the filter cake and stir it with fresh solvent. 3. Optimize recrystallization or chromatography conditions.
Reaction turns grey/black Commercial LiAlH₄ often contains impurities, causing a grey appearance, which is normal.[11]This is typically not a cause for concern and does not affect the reactivity. Proceed with the reaction.

References

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024, February 9). ACS Publications. Retrieved from [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Lithium Aluminum Hydride. (n.d.). Princeton University, Environmental Health and Safety. Retrieved from [Link]

  • Video: Esters to Alcohols: Hydride Reductions. (2025, May 22). JoVE. Retrieved from [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved from [Link]

  • Farmer, S. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. Retrieved from [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford. Retrieved from [Link]

  • General Remarks 1H NMR spectra were recorded on a Bruker DPX 400 MHz spectrometer... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2025, April 16). The Meso Trap. Master Organic Chemistry. Retrieved from [Link]

  • Stereochemistry 2: Diastereomers, Meso Compounds & Fischer Projections. (2023, December 11). Sketchy MCAT via YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification of diethyl meso-2,3-diphenylsuccinate from dl-isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stereoisomer Purification

Diethyl 2,3-diphenylsuccinate is a diester of succinic acid notable for its stereochemical complexity.[1] The presence of two chiral centers at the C2 and C3 positions gives rise to three stereoisomers: a symmetric, achiral meso compound and a pair of enantiomers ((+)- and (-)-) that exist as a racemic dl-mixture.[1][2] For applications in stereospecific synthesis, drug development, and materials science, isolating the pure meso-isomer from the dl-racemate is a critical, yet often challenging, purification step.

This guide provides an in-depth, field-proven framework for researchers to successfully perform this separation. We will delve into the core principles, provide detailed experimental protocols, and offer comprehensive troubleshooting solutions to common issues encountered during the purification process.

Part 1: The Scientific Foundation for Separation

The successful separation of diastereomers, such as the meso and dl forms of diethyl 2,3-diphenylsuccinate, is possible because they possess distinct physical properties. Unlike enantiomers, which share identical physical characteristics (e.g., melting point, solubility) in an achiral environment, diastereomers have different spatial arrangements that prevent them from being mirror images of one another.[3][4] This fundamental difference leads to variations in their crystal lattice energies and intermolecular interactions, resulting in different solubilities and melting points, which can be exploited for separation.[5]

The most common and effective techniques for this separation are fractional crystallization and column chromatography.[6] Fractional crystallization leverages the subtle differences in solubility between the meso and dl isomers in a carefully selected solvent system.[5] By controlling temperature and concentration, one diastereomer can be induced to crystallize selectively while the other remains dissolved in the mother liquor.

Part 2: Isomer Properties at a Glance

A clear understanding of the physical properties of each isomer is the cornerstone of developing a successful purification strategy. The significant difference in melting points is a key characteristic used for both separation and verification of purity.

Propertymeso-Diethyl 2,3-diphenylsuccinatedl-Diethyl 2,3-diphenylsuccinateSource(s)
CAS Number 13638-89-624097-93-6[7][8]
Appearance White crystalline solidNot specified (often an oil or lower-melting solid if impure)[1][7]
Melting Point 50-55 °C85-87 °C[5][7][8]
Solubility Soluble in ethanol and acetone; poorly soluble in water.Data is scarce, but differential solubility in hydrocarbon/alcohol mixtures is the basis for separation.[5][7]

Note: There is a notable scarcity of experimentally determined data for the pure dl-isomer in public literature.[1] The higher melting point of the dl-isomer suggests stronger crystal lattice interactions compared to the meso-isomer.

Part 3: Experimental Protocol - Fractional Crystallization

This protocol is the recommended starting point for the purification, leveraging the differential solubility of the isomers. The principle is to use a binary solvent system: a "good" solvent in which both isomers are soluble at elevated temperatures, and a "poor" solvent that reduces solubility and forces the less soluble isomer to crystallize upon cooling.

Materials:

  • Crude mixture of meso- and dl-diethyl 2,3-diphenylsuccinate

  • Ethanol (95% or absolute)

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and vacuum flask

  • Filter paper

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude isomer mixture in the minimum amount of warm ethanol (approx. 40-50°C) required for complete dissolution. Stir continuously. Causality: Using the minimum volume of the "good" solvent ensures the solution is near saturation, which is critical for efficient crystallization upon cooling.

  • Induce Turbidity: While the solution is still warm, slowly add hexane (the "poor" solvent) dropwise with constant swirling. Continue adding hexane until a faint, persistent cloudiness (turbidity) is observed.[5] Causality: This step brings the solution to the point of supersaturation for the less soluble isomer, setting the stage for selective crystallization.

  • Re-dissolution (Optional but Recommended): Gently warm the turbid solution just until it becomes clear again. This ensures that crystallization begins from a homogeneous solution, which typically yields purer crystals.

  • Slow Cooling (Crucial Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of a well-ordered crystal lattice, excluding impurities and the more soluble isomer. Rapid cooling can trap the undesired isomer and impurities.

  • Cooling in Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold hexane. Causality: The cold, poor solvent washes away the mother liquor containing the dissolved, more soluble isomer without dissolving a significant amount of the desired product.

  • Drying & Verification: Dry the crystals thoroughly. Determine the melting point and acquire a ¹H NMR spectrum to confirm purity and identity. The first crop of crystals is expected to be the lower-melting meso-isomer, which is generally less soluble in non-polar solvents like hexane. The mother liquor will be enriched in the dl-isomer.[9]

Part 4: Purification Workflow Diagram

The following diagram outlines the decision-making process for the purification and analysis of the diethyl 2,3-diphenylsuccinate isomers.

G cluster_start cluster_purification Purification cluster_analysis Analysis & Recovery crude Crude meso/dl Mixture dissolve 1. Dissolve in min. warm EtOH crude->dissolve add_hexane 2. Add Hexane to turbidity dissolve->add_hexane cool 3. Slow cool to RT, then ice bath add_hexane->cool filtrate 4. Vacuum Filtration cool->filtrate crystals Solid Crystals filtrate->crystals Solid mother_liquor Mother Liquor (Enriched in dl-isomer) filtrate->mother_liquor Liquid mp_nmr Check Purity: - Melting Point - ¹H NMR crystals->mp_nmr concentrate Concentrate Liquor mother_liquor->concentrate pure_meso Pure meso-Isomer (MP ~50-55°C) mp_nmr->pure_meso Purity Confirmed recrystallize_dl Recrystallize for dl-Isomer concentrate->recrystallize_dl

Caption: Purification workflow for isolating meso-isomer.

Part 5: Troubleshooting Guide

Q1: My compound "oiled out" instead of forming crystals. What happened?

  • Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystal. This typically happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

    • Solution 1 (Slower Cooling): Ensure your cooling process is very gradual. After heating, allow the flask to cool on the benchtop undisturbed before moving to an ice bath.

    • Solution 2 (Solvent System Adjustment): The solvent system may be too "good." Try reheating the oil/solvent mixture until it's homogeneous again, then add a little more of the "poor" solvent (hexane) before attempting the slow cooling process again.

Q2: I'm not getting any separation on my silica gel column. The isomers are co-eluting.

  • Answer: This is a common issue as the polarity difference between the diastereomers is small.

    • Possible Cause 1 (Inappropriate Eluent): Your solvent system may not have the right selectivity. A standard hexane/ethyl acetate system might not be sufficient.[5]

      • Solution: Systematically decrease the polarity. Start with a very non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate) and increase the polarity very gradually. Consider alternative solvents; replacing hexane with toluene or ethyl acetate with diethyl ether can alter the interactions with the silica and potentially improve separation.[5]

    • Possible Cause 2 (Column Overloading): Too much sample was loaded onto the column.

      • Solution: Reduce the amount of crude material. A good rule of thumb is a sample-to-silica ratio of 1:50 to 1:100 by weight.[5]

Q3: No crystals are forming at all, even after cooling in ice.

  • Answer: This indicates that the solution is not supersaturated, or that crystallization is being inhibited.

    • Possible Cause 1 (Solvent Choice): You may have used too much of the "good" solvent (ethanol), keeping both isomers comfortably in solution even at low temperatures.

      • Solution: Gently evaporate some of the solvent under reduced pressure or a stream of nitrogen and attempt the cooling process again.

    • Possible Cause 2 (Impurities): The presence of impurities can inhibit crystal nucleation.[5]

      • Solution: Try a quick pre-purification step. Dissolve the crude material, pass it through a small plug of silica gel with a moderately polar solvent, and concentrate the filtrate before attempting recrystallization.[5]

Part 6: Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish the meso and dl isomers after separation?

  • The most definitive methods are melting point determination and ¹H NMR spectroscopy. The meso-isomer has a reported melting point of 50-55°C, while the dl-isomer melts significantly higher at 85-87°C.[7][8] In ¹H NMR, the chemical shifts and coupling constants of the methine protons (the C-H at positions 2 and 3) will differ due to the different magnetic environments in the diastereomers.[5][10]

Q2: Which isomer is expected to crystallize first from an ethanol/hexane mixture?

  • Based on general principles and anecdotal evidence for similar compounds, the meso-isomer is typically less soluble in hydrocarbon-rich solvent mixtures and is therefore expected to crystallize first.[9] The dl-isomer, being more polar and having a higher melting point, may remain in the mother liquor. However, this should always be confirmed by analysis (MP, NMR) of the resulting crystals.

Q3: Can I use Thin-Layer Chromatography (TLC) to monitor the separation?

  • Yes, TLC is a valuable tool for monitoring the progress of a column or checking the purity of crystallization fractions.[5] However, because the polarity difference is slight, achieving baseline separation on a TLC plate can be challenging. You may need to experiment with different solvent systems (e.g., various ratios of hexane/ethyl acetate or toluene/ethyl acetate) and run the TLC plate multiple times in the same solvent (multiple developments) to improve resolution. Visualization under a UV lamp is effective.[5]

References

  • EvitaChem. (n.d.). meso-2,3-Diphenyl-succinic acid diethyl ester (EVT-1189726).
  • PubChem. (n.d.). Diethyl Succinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cai, Z., & Liu, Y. (1990). Thermal Isomerizations of meso- and dl-Diethyl 2,3-Dicyano-2,3 -Diphenylsuccinate. Chemical Research in Chinese Universities, 6(3), 235-239.
  • Google Patents. (2005). Separation of diastereomers - CN1608041A.
  • Cai, Z. S., & Chen, Z. R. (1991). Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Magnetic Resonance in Chemistry, 29(10), 1038-1041.
  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123.
  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]

  • SciSupplies. (n.d.). This compound, 98.0%, 50g.
  • Google Patents. (1989). Separation of diastereomers by extractive distillation - US4874473A.
  • Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in meso-2,3-Diphenylsuccinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of meso-2,3-diphenylsuccinate and its diethyl ester derivative. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yield and diastereoselectivity. We will explore the causality behind common side reactions and provide field-proven troubleshooting strategies to optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Q1: My final product is a mixture of stereoisomers (meso and dl-racemic). How can I improve the diastereoselectivity for the desired meso-isomer?

Probable Cause: The presence of the undesired dl-racemic diastereomer is typically due to epimerization at one of the two chiral centers (C2 or C3).[1] This process can be catalyzed by the base used for enolate formation or by elevated temperatures during the reaction or workup. For some related compounds, the dl-isomer is thermodynamically more stable than the meso-isomer, creating a driving force for epimerization.[2]

Solutions & Scientific Rationale:

  • Strict Temperature Control: During syntheses involving enolate intermediates, such as oxidative coupling, maintaining a low temperature (e.g., -78 °C) is critical.[1] This kinetically favors the formation of the meso product and significantly slows the rate of base-catalyzed epimerization. Cryogenic reduction conditions (0°C) have also been shown to suppress epimerization in related syntheses.[3]

  • Choice of Base: While a strong base is necessary to form the enolate, prolonged exposure can promote epimerization. Consider using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA). The reaction should be quenched promptly once starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

  • Purification Strategy: If a mixture is obtained, the meso and dl diastereomers often have different physical properties, such as melting point and solubility.[1] Purification can be achieved through careful recrystallization or column chromatography on silica gel.

Q2: I'm observing a significant amount of an unsaturated byproduct, identified as a stilbene derivative. What causes this and how can I prevent it?

Probable Cause: The formation of stilbene (1,2-diphenylethylene) or its derivatives is a classic example of an elimination side reaction.[4][5] Both E1 (unimolecular) and E2 (bimolecular) elimination pathways can be triggered by heat or the presence of strong acids or bases.[6][7] The succinate backbone is susceptible to losing two adjacent substituents (e.g., a proton and a leaving group) to form a stable, conjugated double bond.[8]

Solutions & Scientific Rationale:

  • Use Milder Reaction Conditions: Avoid excessive heat, which provides the activation energy for elimination. If heating is required, such as for direct esterification, it should be carefully controlled. Temperatures above 100°C are known to promote side reactions.[3]

  • Select an Appropriate Base: Strong, non-bulky bases like sodium ethoxide can favor E2 elimination, especially at higher temperatures.[9] When a base is required, using a hindered base like potassium tert-butoxide (KOtBu) can sometimes favor proton abstraction at a less sterically hindered site, though careful temperature control remains paramount.[6]

  • Control pH During Workup: During the workup phase, avoid strongly acidic or basic aqueous washes for extended periods. Neutralize the reaction mixture carefully and proceed quickly with extraction.

Q3: My reaction yield is low due to incomplete conversion of the starting material. How can I drive the reaction to completion?

Probable Cause: Incomplete conversion can stem from several factors, including insufficient reaction time, suboptimal temperature, or an equilibrium that does not favor the product. In the case of direct Fischer esterification of meso-2,3-diphenylsuccinic acid, the water produced as a byproduct can hydrolyze the ester, preventing the reaction from reaching completion.[10][11]

Solutions & Scientific Rationale:

  • Optimize Reaction Time and Temperature: Monitor the reaction's progress using TLC. If the reaction stalls, a modest increase in temperature may be necessary. For esterification, lower temperatures (<50°C) are known to result in incomplete conversion.[3]

  • Remove Byproducts (Le Châtelier's Principle): For equilibrium-limited reactions like esterification, removing water is crucial. Use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium toward the desired diethyl ester product.[3]

  • Ensure Reagent Purity and Stoichiometry: Use dry solvents and fresh reagents. For reactions like oxidative coupling, the stoichiometry of the base and the oxidizing agent relative to the starting ester is critical for achieving full conversion.[1]

Part 2: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for producing diethyl meso-2,3-diphenylsuccinate with high purity?

A: The oxidative coupling of the enolate of ethyl phenylacetate is a common and effective method.[1] It allows for the direct formation of the C2-C3 bond. When performed under strict low-temperature conditions (-78 °C) with a strong, non-nucleophilic base like LDA and a suitable oxidizing agent (e.g., copper(II) chloride), it can provide good diastereoselectivity for the meso isomer.[1]

Q: How does solvent choice impact the synthesis?

A: The solvent plays a critical role. For enolate-based reactions, a dry, aprotic solvent like tetrahydrofuran (THF) is essential.[1] For direct esterification, using an excess of the alcohol (ethanol) as the solvent can drive the reaction forward. However, be aware of potential side reactions at high temperatures; for example, using neat ethanol as a solvent can produce diethyl ether as a byproduct.[3] Toluene can be a more inert choice for some applications.[3]

Q: What are the best analytical techniques to identify and quantify side products like the dl-isomer and stilbene?

A:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The meso and dl diastereomers will have distinct sets of peaks due to their different symmetry. Stilbene derivatives will show characteristic peaks in the vinyl region (around 7 ppm).

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate and quantify the meso-product, the dl-isomer, and other impurities, providing accurate data on product purity.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify byproducts. Fragmentation patterns can help distinguish between isomers and other species.[1]

Part 3: Protocols & Comparative Data

Table 1: Impact of Reaction Conditions on Side Product Formation in Direct Esterification
ParameterCondition A (Optimized)Condition B (Problematic)Primary Side ProductRationale
Catalyst p-Toluenesulfonic acidConcentrated H₂SO₄Stilbene/CharringH₂SO₄ is a stronger oxidizing and dehydrating agent, promoting elimination and decomposition at high temperatures.
Temperature 78-85 °C (Refluxing Ethanol)>100 °C (e.g., Toluene)Diethyl Ether, StilbeneHigh temperatures promote intermolecular dehydration of ethanol and elimination reactions.[3][6]
Water Removal Dean-Stark Apparatus UsedNo Water RemovalIncomplete ReactionWater byproduct creates an equilibrium that limits ester formation.[3]
Experimental Protocol: Oxidative Coupling of Ethyl Phenylacetate

This protocol is a general procedure designed to favor the formation of diethyl meso-2,3-diphenylsuccinate.

1. Enolate Formation: a. Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer. b. Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene) via syringe. d. In a separate flask, prepare a solution of ethyl phenylacetate in anhydrous THF. Add this solution dropwise to the cold LDA solution over 30 minutes. e. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Troubleshooting Tip: A yellow or orange color indicates successful enolate formation. If the solution remains colorless, the base may have been quenched by moisture.

2. Oxidative Coupling: a. In a separate flask, prepare a slurry of anhydrous copper(II) chloride (CuCl₂) in anhydrous THF. b. Add the CuCl₂ slurry to the enolate solution at -78 °C. The reaction is often rapid. c. Stir the mixture for a specified period (e.g., 1-2 hours), monitoring the disappearance of the starting material by TLC.[1]

3. Workup and Purification: a. Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.[1] b. Allow the mixture to warm to room temperature. c. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] e. Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the meso-isomer.[1]

Part 4: Mechanistic Pathways

The following diagrams illustrate the desired synthetic route and key competing side reactions.

G sub Ethyl Phenylacetate Enolate meso Desired Product: diethyl meso-2,3-diphenylsuccinate sub->meso Oxidative Dimerization oxidant Oxidizing Agent (e.g., CuCl₂) oxidant->meso

Caption: Desired reaction pathway via oxidative dimerization.

G meso meso-isomer enolate_inter Enolate Intermediate meso->enolate_inter Deprotonation (Base, Heat) dl Undesired Product: dl-racemic isomer enolate_inter->dl Reprotonation

Caption: Side reaction pathway for epimerization to the dl-isomer.

G succinate Diphenylsuccinate Ester stilbene Undesired Product: Stilbene Derivative succinate->stilbene E2 Elimination (Strong Base, Heat)

Caption: Side reaction pathway for elimination to a stilbene derivative.

References

  • Wikipedia. (2023). (E)-Stilbene. Retrieved from [Link]

  • Jones, P. G., et al. (1996). Meso-2,3-dimercaptosuccinic acid mono-N-alkylamides: syntheses and biological activity as novel in vivo cadmium mobilizing agents. Chemical Research in Toxicology, 9(6), 965-9. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

  • Srivastava, R., & Lee, Y. S. (2018). Synthetic approaches toward stilbenes and their related structures. Molecules, 23(10), 2496. Retrieved from [Link]

  • Likhtenshtein, G. (2010). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Wiley-VCH. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. Retrieved from [Link]

  • Kano, K., et al. (1986). Thermal Isomerizations of meso- and dl-Diethyl 2,3-Dicyano-2,3-Diphenylsuccinate. Bulletin of the Chemical Society of Japan, 59(9), 3005-3006. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). meso-2,3-Diphenylsuccinic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Retrieved from [Link]

  • Ashenhurst, J. (2012). A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]

  • BITS Pilani. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • MDPI. (2001). Preparation of New 2,3-Diphenylpropenoic Acid Esters – Good Yields Even for the More Hindered Z Isomers. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Diethyl 2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of diethyl 2,3-diphenylsuccinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. Diethyl 2,3-diphenylsuccinate, with its two chiral centers, exists as a meso compound and a pair of enantiomers, making stereochemical control a critical challenge in its synthesis.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems that may arise during the synthesis of diethyl 2,3-diphenylsuccinate, offering step-by-step guidance to resolve them.

Question 1: Low Diastereoselectivity - My reaction yields a mixture of meso and dl-isomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity is a primary challenge in this synthesis. The ratio of meso to dl-isomers is influenced by several factors, including the choice of synthetic route, reaction conditions, and catalyst.

Core Issue: The transition states leading to the meso and dl-diastereomers are often close in energy, resulting in the formation of both products. To favor one over the other, it's necessary to create a larger energy difference between these transition states.

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Method:

    • Reductive Coupling of Ethyl Benzoylformate: This method can produce both meso and dl-isomers. The diastereoselectivity is highly dependent on the reducing agent and reaction conditions. Photochemical reduction may offer different selectivity compared to chemical reductants.[1]

    • Oxidative Coupling of Phenylacetic Acid Esters: This approach is also known to produce both dl- and meso-2,3-diphenylsuccinic acid esters.[3] The choice of oxidant and reaction temperature are critical parameters to adjust.

    • Catalytic Asymmetric Approaches: For enantiomerically pure products, consider methods like asymmetric transfer hydrogenation of substituted maleimides, which can yield high diastereoselectivity and enantioselectivity by carefully selecting the catalyst and reaction conditions.[4]

  • Optimize Reaction Temperature:

    • Lowering the reaction temperature generally enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[5] Experiment with a range of temperatures, starting from room temperature and decreasing incrementally (e.g., 0 °C, -20 °C, -78 °C).

  • Solvent Effects:

    • The polarity of the solvent can influence the geometry of the transition state.[5] Screen a variety of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, acetonitrile).

  • Steric Hindrance:

    • Introducing bulky substituents on the catalyst or reagents can amplify steric interactions in the transition state, favoring the formation of a specific diastereomer.[5] If using a base-catalyzed reaction, consider employing a bulkier base.

Conceptual Workflow for Method Evaluation:

G cluster_0 Problem: Low Diastereoselectivity cluster_1 Troubleshooting Strategies Low_Diastereoselectivity Low Diastereoselectivity (meso/dl mixture) Method_Selection Re-evaluate Synthetic Method Low_Diastereoselectivity->Method_Selection  Primary Action Temperature_Optimization Optimize Temperature Method_Selection->Temperature_Optimization  If method is viable Solvent_Screening Solvent Screening Temperature_Optimization->Solvent_Screening  Fine-tuning Steric_Control Introduce Steric Hindrance Solvent_Screening->Steric_Control  Further refinement

Sources

Technical Support Center: Optimizing Diethyl meso-2,3-Diphenylsuccinate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl meso-2,3-diphenylsuccinate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the esterification of meso-2,3-diphenylsuccinic acid. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot common issues and significantly improve your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of diethyl meso-2,3-diphenylsuccinate.

Q1: What is the core reaction mechanism for this transformation? A1: The esterification of meso-2,3-diphenylsuccinic acid with ethanol is a classic example of the Fischer-Speier Esterification . This is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates a carbonyl oxygen of the dicarboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon. The oxygen of the ethanol molecule then acts as a nucleophile, attacking this activated carbon. A series of proton transfers and the elimination of a water molecule yield the ester.[1][2][3] This process occurs at both carboxylic acid sites to form the final diester.

Q2: What are the recommended catalysts and why? A2: Strong Brønsted acids are the catalysts of choice. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are most commonly used.[1][4]

  • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. However, its strong dehydrating properties and oxidizing potential can sometimes lead to charring or side reactions if the temperature is not well-controlled.[5]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, which makes it easier to handle and measure. It is generally considered a milder catalyst than H₂SO₄, often resulting in cleaner reactions with fewer side products.

Lewis acids like scandium(III) triflate or zirconium(IV) complexes can also catalyze esterifications, often under milder conditions, but are typically more expensive.[1][6]

Q3: How critical is temperature for optimizing reaction time? A3: Temperature is a critical parameter. The reaction is typically performed at the reflux temperature of the alcohol, which in this case is ethanol (~78 °C).[4][7]

  • Below Reflux (<60 °C): The reaction rate will be significantly slower, leading to incomplete conversion even after extended periods.

  • At Reflux (~78 °C): This temperature provides sufficient thermal energy to overcome the activation barrier of the reaction without being excessive. It is the optimal temperature for balancing reaction rate and minimizing side reactions.[4]

  • Above Reflux (>100 °C): Higher temperatures, which would require a higher-boiling solvent or a sealed pressure vessel, can promote unwanted side reactions, such as dehydration or decomposition, and are generally not recommended.[4]

Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Spotting: Spot the crude reaction mixture alongside the starting material (meso-2,3-diphenylsuccinic acid).

  • Visualization: The starting diacid is highly polar and will have a low Rf value (it won't travel far up the plate). The final product, diethyl meso-2,3-diphenylsuccinate, is much less polar and will have a high Rf value. The monoester intermediate will appear as a spot with an intermediate Rf. The reaction is complete when the starting material spot has disappeared. Visualization is typically done under a UV lamp.[8]

Troubleshooting Guide: From Low Yield to Impure Product

This section provides solutions to specific problems you may encounter during the experiment.

Problem 1: My reaction yield is very low, or the reaction seems to have stalled.

  • Possible Cause 1: Chemical Equilibrium. The Fischer esterification is a reversible reaction where water is produced as a byproduct.[5] As water accumulates, the reverse reaction (ester hydrolysis) begins to compete with the forward reaction, establishing an equilibrium that prevents full conversion of the starting material.[1][2]

    • Solution: Water Removal. According to Le Châtelier's principle, removing a product will shift the equilibrium to favor the formation of more products. The most effective way to remove water is by azeotropic distillation using a Dean-Stark apparatus .[1][4] By refluxing in a solvent that forms an azeotrope with water (like toluene, though excess ethanol is often sufficient), water is continuously trapped and removed from the reaction mixture, driving the reaction to completion.

  • Possible Cause 2: Water Contamination. The presence of water at the start of the reaction can prevent the catalyst from functioning efficiently and immediately establishes an unfavorable equilibrium.

    • Solution: Anhydrous Conditions. Ensure all glassware is oven-dried before use. Use anhydrous ethanol as the reagent/solvent. Even small amounts of water can significantly slow down the reaction rate.[9]

  • Possible Cause 3: Insufficient Catalyst Activity or Concentration. The catalyst is essential for activating the carboxylic acid.

    • Solution: Check Your Catalyst. Use a fresh bottle of concentrated sulfuric acid or ensure your p-TsOH is anhydrous. If the reaction is still slow, a marginal increase in catalyst loading may be beneficial, but be cautious as too much acid can promote side reactions.[5][10]

Problem 2: The reaction is producing a dark, tarry substance.

  • Possible Cause 1: Excessive Heat. Overheating the reaction mixture, especially with a strong dehydrating acid like sulfuric acid, can cause decomposition and polymerization of the starting materials or products.[5]

    • Solution: Strict Temperature Control. Maintain a gentle, steady reflux. Do not apply excessive heat with the heating mantle. Using a milder catalyst like p-TsOH can also mitigate this issue.

Problem 3: My final product is impure, containing starting material or other spots on TLC.

  • Possible Cause 1: Incomplete Reaction. The most common impurity is unreacted starting diacid or the monoester intermediate.

    • Solution: Extend Reaction Time & Ensure Water Removal. Continue the reflux until TLC analysis confirms the complete disappearance of the starting material. If using a Dean-Stark trap, continue until no more water is collected.[5]

  • Possible Cause 2: Ineffective Workup Procedure. Residual acidic starting material or catalyst can contaminate the final product.

    • Solution: Neutralizing Wash. During the workup, after removing the excess ethanol, dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution.[5][7] This will deprotonate any remaining carboxylic acid (starting material, monoester, or catalyst), converting it into its salt, which is soluble in the aqueous layer and thus easily removed. Be cautious of CO₂ evolution during this step.

Data Summary & Key Parameters

For quick reference, the following table summarizes the optimized conditions for the esterification.

ParameterRecommended ValueRationale & Notes
Reactants meso-2,3-diphenylsuccinic acid, Anhydrous EthanolEthanol typically serves as both reactant and solvent.
Ethanol Excess 5-10 equivalents (or as solvent)Using a large excess of alcohol helps shift the equilibrium towards the product side.[1][3]
Catalyst p-TsOH or conc. H₂SO₄p-TsOH is often preferred for cleaner reactions.
Catalyst Loading 0.05 - 0.1 equivalentsA catalytic amount is sufficient; excess can cause side reactions.[7]
Temperature ~78 °C (Reflux)Optimal for reaction rate without causing degradation.[4]
Apparatus Reflux condenser with Dean-Stark trapCritical for high yields by removing water.[4][5]
Reaction Time 8 - 12 hoursMonitor by TLC for completion.
Expected Yield 80 - 95%Yields are highly dependent on effective water removal.[4]
Experimental Protocols
Optimized Protocol for Diethyl meso-2,3-Diphenylsuccinate Synthesis

This protocol incorporates best practices for maximizing yield and purity.

1. Reagents and Equipment:

  • meso-2,3-diphenylsuccinic acid

  • Anhydrous Ethanol (200 proof)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (optional, for Dean-Stark)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

2. Reaction Setup:

  • Assemble the glassware (flask, Dean-Stark trap, condenser) and oven-dry or flame-dry it to remove all moisture.

  • To the round-bottom flask, add meso-2,3-diphenylsuccinic acid (1.0 eq), a magnetic stir bar, and a large excess of anhydrous ethanol (can be used as the solvent).

  • Add the acid catalyst (p-TsOH, ~0.05 eq).

  • Fill the Dean-Stark trap with ethanol.

  • Attach the reflux condenser and ensure a steady flow of cooling water.

3. Reaction Procedure:

  • Begin stirring the mixture and gently heat it to reflux using a heating mantle.

  • Continue refluxing for 8-12 hours. Water will be collected in the Dean-Stark trap as an azeotrope with ethanol.

  • Monitor the reaction progress periodically using TLC until the starting diacid spot is no longer visible.

4. Workup Procedure:

  • Allow the reaction mixture to cool to room temperature.

  • Remove the bulk of the ethanol using a rotary evaporator.

  • Dissolve the oily residue in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it carefully with saturated NaHCO₃ solution until gas evolution ceases.[7]

  • Wash the organic layer with water, followed by brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary. The pure meso isomer is a white crystalline solid with a melting point of 50-55 °C.[11]

Visualized Workflows and Mechanisms
Fischer Esterification Mechanism

Below is a diagram illustrating the acid-catalyzed mechanism for the esterification of one of the carboxylic acid groups.

Fischer_Esterification RCOOH R-COOH Protonated_RCOOH R-C(=O+H)OH RCOOH->Protonated_RCOOH + H+ inv1 Protonated_RCOOH->inv1 Ethanol CH3CH2OH Ethanol->inv1 Nucleophilic Attack Tetrahedral_Intermediate R-C(OH)(O+HCH2CH3)OH Proton_Transfer R-C(OH)(OCH2CH3)O+H2 Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_H2O R-C(=O+CH2CH3)OH Proton_Transfer->Ester_H2O - H2O Ester R-COOCH2CH3 Ester_H2O->Ester - H+ inv1->Tetrahedral_Intermediate inv2

Caption: The mechanism of Fischer Esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Product Yield Observed q1 Is water being actively removed (e.g., Dean-Stark)? start->q1 a1_no Implement water removal. Use Dean-Stark trap. q1->a1_no No q2 Are all reagents and glassware anhydrous? q1->q2 Yes a1_no->q2 a2_no Dry glassware thoroughly. Use anhydrous ethanol. q2->a2_no No q3 Is the reaction at a steady reflux (~78°C)? q2->q3 Yes a2_no->q3 a3_no Increase heating to achieve and maintain reflux. q3->a3_no No q4 Is the catalyst fresh and used at ~0.05 eq? q3->q4 Yes a3_no->q4 a4_no Use fresh catalyst. Optimize concentration. q4->a4_no No end_node Yield should improve. Continue monitoring by TLC. q4->end_node Yes a4_no->end_node

Caption: A decision tree for troubleshooting low yield.

Overall Experimental Workflow

Experimental_Workflow Setup 1. Assemble & Dry Glassware (Flask, Dean-Stark, Condenser) Charge 2. Charge Flask with Diacid, Ethanol, and Catalyst Setup->Charge Reflux 3. Heat to Reflux (~78°C) for 8-12 hours Charge->Reflux Monitor 4. Monitor by TLC until Starting Material is Gone Reflux->Monitor Workup 5. Cool, Evaporate Ethanol, Extract with Ether, Wash with NaHCO₃ Monitor->Workup Purify 6. Dry (MgSO₄), Filter, Evaporate Solvent Workup->Purify Final 7. Purify Crude Product (Recrystallization or Chromatography) Purify->Final

Caption: Step-by-step experimental workflow.

References
  • ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of meso-2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the stereoselective synthesis of meso-2,3-diphenylsuccinate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereochemistry in synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent racemization and maximize the yield of the desired meso isomer.

Frequently Asked Questions (FAQs)

Q1: What is a meso compound, and how does it differ from a racemic mixture?

A meso compound is a molecule that contains two or more stereocenters but is achiral overall due to an internal plane of symmetry.[1][2][3] This internal symmetry causes the optical rotations produced by the chiral centers to cancel each other out, rendering the molecule optically inactive.[2][3] For 2,3-diphenylsuccinate, the meso isomer has an (R,S) or (S,R) configuration at its two chiral centers.[4]

A racemic mixture, on the other hand, is a 50:50 mixture of two enantiomers, in this case, the (R,R) and (S,S) isomers of 2,3-diphenylsuccinate. While a racemic mixture is also optically inactive, it is for a different reason: the equal and opposite optical rotations of the two enantiomers in the mixture cancel each other out.[1] The key difference is that a meso compound is a single, achiral molecule, while a racemic mixture consists of two distinct chiral molecules.

Q2: Why is racemization a significant challenge in the synthesis of meso-2,3-diphenylsuccinate?

The primary challenge lies in the structure of the target molecule itself. The hydrogen atoms on the carbons bearing the phenyl groups (the benzylic protons) are particularly susceptible to abstraction. This is because the resulting negative charge (in a carbanion intermediate) or unpaired electron (in a radical intermediate) is stabilized by resonance with the adjacent phenyl ring.[5][6]

Once this benzylic proton is removed, the stereocenter becomes a planar, achiral intermediate.[6] Subsequent reprotonation or reaction can occur from either face of this planar intermediate with roughly equal probability, leading to a loss of the original stereochemistry and the formation of a mixture of diastereomers (meso and the racemic pair).

Q3: What are the primary chemical mechanisms that drive this unwanted racemization?

Racemization during this synthesis typically proceeds through one of two primary pathways:

  • Base-Catalyzed Enolization (Carbanion Formation): In the presence of a base, the acidic benzylic proton can be abstracted, forming a planar enolate or carbanion intermediate. This intermediate is achiral. Re-protonation of this intermediate can occur from either side, leading to a mixture of the meso and dl (racemic) forms.[6]

  • Radical Formation: Homolytic cleavage of the C-H bond at the benzylic position can occur under certain conditions, such as exposure to radical initiators or high temperatures. This forms a planar benzylic radical.[6][7] Similar to the carbanion mechanism, the subsequent hydrogen atom transfer to this achiral radical intermediate is not stereospecific and results in racemization.[8]

Troubleshooting Guide: Preventing Racemization

This section addresses specific experimental issues and provides actionable solutions to maintain stereochemical integrity.

Problem 1: Low Diastereoselectivity — The final product contains a high proportion of the racemic (dl) pair alongside the desired meso isomer.
  • Possible Cause A: Reaction Temperature is Too High

    • Causality: Elevated temperatures provide sufficient thermal energy to overcome the activation barrier for the reverse reaction or for the epimerization of the product. This allows the system to reach a thermodynamic equilibrium, which may not favor the meso product, rather than the kinetically controlled, stereoselective outcome.

    • Solution: Maintain strict temperature control, especially during steps involving base addition or any activation of the benzylic positions. It is often preferable to run reactions at lower temperatures (e.g., -78 °C to 0 °C) for a longer duration.

  • Possible Cause B: Inappropriate Base or Solvent

    • Causality: Strong, non-hindered bases (e.g., sodium ethoxide) can rapidly abstract the benzylic proton, promoting the formation of the planar carbanion intermediate that leads to racemization.[6] The solvent also plays a crucial role; polar aprotic solvents can stabilize the charged intermediate, potentially increasing its lifetime and the window for racemization.

    • Solution: Opt for sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures. These bases are effective at deprotonation but their bulk can influence the stereochemical outcome of subsequent reactions. Consider less polar solvents like THF or diethyl ether over more polar options like DMF or DMSO when possible.

  • Possible Cause C: Presence of Radical Initiators or Oxygen

    • Causality: Trace amounts of oxygen or other radical initiators can trigger a radical chain reaction, leading to the formation of planar benzylic radicals and subsequent racemization.[7][8] This is particularly relevant in reactions involving transition metals or photochemically active reagents.

    • Solution:

      • Ensure all solvents are thoroughly degassed before use.

      • Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).

      • If radical mechanisms are suspected, consider adding a radical inhibitor like BHT (butylated hydroxytoluene), provided it does not interfere with the primary reaction.

Table 1: Impact of Key Parameters on Diastereoselectivity
ParameterCondition to AvoidRecommended ConditionRationale
Temperature High temperatures (> 25 °C)Low temperatures (-78 °C to 0 °C)Minimizes thermal epimerization and favors kinetic product formation.
Base Strong, non-hindered bases (e.g., NaOEt, KOH)Sterically hindered bases (e.g., LDA, LHMDS)Reduces the rate of non-selective deprotonation-reprotonation.
Solvent High polarity, aprotic (e.g., DMF, DMSO)Low to medium polarity (e.g., THF, Et₂O)Reduces stabilization of planar, charged intermediates.
Atmosphere Presence of OxygenInert atmosphere (Argon, N₂)Prevents the initiation of radical chain reactions.
Problem 2: Significant racemization is observed after workup or purification.
  • Causality: The stereochemical integrity of the product can be compromised during post-reaction processing. Exposure to acidic or basic conditions during aqueous workup, or high temperatures during solvent evaporation or chromatography, can cause epimerization of the purified product.

  • Solutions:

    • Mild Workup: Quench the reaction with a buffered solution or a mild acid (e.g., saturated aqueous NH₄Cl) instead of strong acids or bases.

    • Low-Temperature Purification: Perform extractions and solvent removal at reduced temperatures. When using column chromatography, avoid reactive media and consider using a neutral stationary phase like silica gel that has been pre-treated with a non-nucleophilic base (e.g., triethylamine in the eluent) if the product is base-sensitive.

    • Fractional Crystallization: Since the meso compound and the racemic pair are diastereomers, they have different physical properties, including solubility. Fractional crystallization can be a highly effective, non-destructive method for separating them.

Visualizing the Racemization Pathway

The following diagram illustrates how the abstraction of a benzylic proton leads to a planar intermediate, which is the root cause of racemization.

RacemizationMechanism cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_end Product Mixture start Meso-2,3-diphenylsuccinate Precursor (Defined Stereocenter) intermediate Planar Benzylic Intermediate (Carbanion or Radical) Loses Stereochemical Information start->intermediate Base (Proton Abstraction) or Radical Initiator meso Meso Product (Desired) intermediate->meso Reprotonation (Face A) racemic Racemic (dl) Pair (Undesired) intermediate->racemic Reprotonation (Face B)

Caption: Mechanism of racemization via a planar intermediate.

Recommended Protocol: Oxidative Homocoupling of a Chiral Enolate

For a highly diastereoselective synthesis, an oxidative homocoupling approach can be employed. This protocol is adapted from methodologies known to produce 2,3-disubstituted succinic acids with good stereocontrol.[9]

Workflow Diagram

ProtocolWorkflow start 1. Prepare Chiral Substrate (e.g., Phenylacetic ester with chiral auxiliary) enolate 2. Enolate Formation - Dissolve in anhydrous THF - Cool to -78 °C - Add LDA dropwise start->enolate oxidation 3. Oxidative Coupling - Add Oxidizing Agent (e.g., CuCl₂) - Maintain at -78 °C enolate->oxidation quench 4. Reaction Quench - Add Saturated aq. NH₄Cl oxidation->quench workup 5. Extraction & Workup - Extract with Ethyl Acetate - Wash with brine quench->workup purify 6. Purification - Column Chromatography or - Fractional Crystallization workup->purify end 7. Characterization - NMR Spectroscopy to confirm meso isomer purify->end

Caption: Workflow for diastereoselective synthesis.

Step-by-Step Methodology
  • Substrate Preparation: Begin with a suitable precursor, such as an ester of phenylacetic acid attached to a chiral auxiliary (e.g., an Evans oxazolidinone). This auxiliary will direct the stereochemistry of the initial enolate.

  • Enolate Formation:

    • In a flame-dried, multi-neck flask under an argon atmosphere, dissolve the chiral substrate in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (approx. 1.1 equivalents) dropwise over 15 minutes.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Oxidative Coupling:

    • In a separate flask, prepare a slurry of anhydrous copper(II) chloride (CuCl₂) (approx. 1.5 equivalents) in anhydrous THF.

    • Cannulate the enolate solution slowly into the CuCl₂ slurry at -78 °C.

    • Allow the reaction to stir at -78 °C for 3-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Steps:

    • The crude product can be purified by silica gel chromatography or fractional crystallization to isolate the meso-2,3-diphenylsuccinate derivative.

    • Subsequent hydrolysis under carefully controlled, mild conditions can remove the ester group to yield the final dicarboxylic acid.

References

  • Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. (2007).
  • Racemisation of drug enantiomers by benzylic proton abstraction
  • Thiyl Radical Mediated Racemization of Benzylic Amines. (2018).
  • Racemization. (n.d.). St.
  • Zeitler, K., & Steglich, W. (n.d.).
  • Enantioselective Synthesis of 2,3-Disubstituted Succinic Acids by Oxidative Homocoupling of Optically Active 3-Acyl-2-oxazolidones. (2002). The Journal of Organic Chemistry.
  • Investigations on the mechanism of racemization of N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters in non-polar solvents. (1970).
  • Meso compound. (n.d.). In Wikipedia.
  • Meso Compounds. (n.d.). Lumen Learning.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Meso Compounds. (2023). Chemistry LibreTexts.
  • The Meso Trap. (2024). Master Organic Chemistry.
  • Meso compounds (video). (n.d.). Khan Academy.
  • Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. (2021). Frontiers in Bioengineering and Biotechnology.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. (2025). Benchchem.

Sources

Technical Support Center: Troubleshooting NMR Peak Assignments for Diethyl 2,3-Diphenylsuccinate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of diethyl 2,3-diphenylsuccinate stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and differentiation of the meso and racemic (±) or d,l diastereomers of this compound. Here, we address common challenges in peak assignment through a practical, question-and-answer format, grounded in established spectroscopic principles.

Frequently Asked Questions (FAQs)

Q1: I've synthesized diethyl 2,3-diphenylsuccinate and my ¹H NMR shows a complex mixture. How can I begin to differentiate the meso and (±)-isomers?

A1: The primary difference between the meso and (±)-isomers lies in their molecular symmetry. The meso compound possesses a plane of symmetry, which makes certain protons and carbons chemically equivalent. In contrast, the (±)-isomers (a racemic mixture of enantiomers) lack this symmetry, leading to more complex spectra.[1][2]

Here’s the initial approach:

  • Symmetry Analysis: The two methine protons (H2 and H3) in the meso isomer are chemically equivalent due to a C2 axis of symmetry. This results in a simpler spectrum compared to the (±)-isomer, where these protons are inequivalent.

  • Chemical Shift Differences: The protons of the ethoxy groups in the meso and (±)-isomers will exhibit different chemical shifts. Specifically, the methylene and methyl protons of the ethoxy groups in the meso-isomer are typically found at a higher field (upfield) compared to the (±)-isomers.[3]

  • Coupling Patterns: The coupling between the methine protons (H2 and H3) will differ. This is a crucial point for differentiation.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts and coupling constants for each isomer?

A2: While exact values can vary with solvent and concentration, the following table summarizes the expected NMR parameters based on typical observations for succinate derivatives.[4][5][6][7]

Isomer Proton/Carbon Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key ¹H-¹H Coupling Constants (J, Hz)
meso Methine (CH )~3.8 - 4.0 (singlet or narrow multiplet)~55 - 58JH2-H3 is often small or zero due to the dihedral angle.
Methylene (OCH₂ CH₃)~3.9 - 4.1 (quartet)~60 - 62³J = ~7.1 Hz
Methyl (OCH₂CH₃ )~1.0 - 1.2 (triplet)~13 - 15³J = ~7.1 Hz
Phenyl (C₆H₅ )~7.0 - 7.3~125 - 140
Carbonyl (C =O)~170 - 173
(±)-d,l Methine (CH )Two distinct signals, ~3.9 - 4.2Two distinct signals, ~56 - 59³JH2-H3 is typically larger, ~10-12 Hz.[8]
Methylene (OCH₂ CH₃)Two overlapping quartetsTwo distinct signals, ~61 - 63³J = ~7.1 Hz
Methyl (OCH₂CH₃ )Two overlapping tripletsTwo distinct signals, ~14 - 16³J = ~7.1 Hz
Phenyl (C₆H₅ )More complex multipletsMultiple signals
Carbonyl (C =O)Two distinct signals, ~171 - 174

Note: The chemical shift non-equivalence in the (±)-isomer arises because the protons and carbons are diastereotopic.[9][10][11][12][13]

Q3: The methine proton signals are overlapping. How can I resolve them?

A3: Overlapping signals are a common issue. Here are several strategies to resolve them:

  • Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of your protons due to varying solvent-solute interactions.[4] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (aromatic solvent-induced shifts, ASIS) and may resolve overlapping signals.

  • Use a Higher Field Spectrometer: Moving from a 300 MHz to a 600 MHz or higher spectrometer will increase the dispersion of the signals, often resolving overlaps.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You can trace the coupling network for each isomer, which is particularly useful for confirming the methine-methylene couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. This can help to distinguish the diastereotopic methylene protons in the (±)-isomer by linking them to their distinct carbon signals.[14]

Troubleshooting Workflows

Problem: Ambiguous Stereochemistry - meso or (±)-d,l?

This workflow will guide you through the definitive assignment of your isomers.

G cluster_0 Initial Analysis cluster_1 Symmetry-Based Assignment cluster_2 Confirmation via Coupling Constants cluster_3 Advanced Confirmation (if needed) A Acquire ¹H NMR Spectrum B Analyze Methine (CH) Region A->B C Single CH Signal? B->C D Tentative Assignment: meso C->D Yes E Two Distinct CH Signals? C->E No G Measure ³J(H,H) for Methine Protons D->G F Tentative Assignment: (±)-d,l E->F Yes F->G H ³J ≈ 10-12 Hz? G->H I Confirmed: (±)-d,l Isomer H->I Yes J ³J is small or unresolved? H->J No L Run 2D NOESY Experiment I->L K Confirmed: meso Isomer J->K Yes K->L M Observe NOE between methine H and ortho-phenyl H's L->M N Strong cross-peaks indicate spatial proximity consistent with one isomer's conformation M->N

Caption: Troubleshooting workflow for isomer assignment.

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of your diethyl 2,3-diphenylsuccinate sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Spectrometer Setup:

    • Use a standard 5 mm NMR tube.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. A good shim will result in a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-15 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.[7]

    • Integrate all signals.

Protocol 2: 2D NOESY for Stereochemical Confirmation

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects through-space correlations between protons that are close to each other (< 5 Å), which is invaluable for confirming stereochemistry.[15][16][17]

  • Sample Preparation: As per Protocol 1. The sample must be free of paramagnetic impurities.

  • Spectrometer Setup: Lock and shim as in Protocol 1.

  • Acquisition Parameters:

    • Pulse Program: A standard NOESY pulse sequence (e.g., 'noesygpph' on Bruker instruments).

    • Mixing Time (d8): This is a crucial parameter. Start with a mixing time of 500-800 ms. A range of mixing times may be necessary to optimize the NOE signals.

    • Number of Increments: 256-512 increments in the indirect dimension (t1).

    • Number of Scans: 8-16 scans per increment.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Analyze the cross-peaks. For the meso-isomer, you would expect to see a stronger NOE correlation between the methine protons and the protons on the phenyl rings due to their spatial proximity in the preferred conformation. In the (±)-isomer, the relative distances will be different, leading to a distinct NOE pattern.

G cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Dissolve sample in deuterated solvent B Lock and Shim A->B C Run ¹H NMR B->C D Run 2D Experiments (COSY, HSQC, NOESY) C->D E Fourier Transform D->E F Phase and Calibrate E->F G Peak Picking and Integration F->G H Assign Peaks based on Symmetry, δ, J, and NOEs G->H

Caption: General experimental workflow for NMR analysis.

References

  • Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. (n.d.). Wuyi University Journal. Retrieved from [Link]

  • Hu, B., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Proprep. (n.d.). How to determine diastereomeric ratio using NOESY. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • University of California, Davis. (n.d.). NMR Equivalence. Retrieved from [Link]

  • Shvo, Y., et al. (1968). Chemical shift nonequivalence of diastereotopic protons due to restricted rotation around aryl-nitrogen bonds in substituted amides. Journal of the American Chemical Society. Retrieved from [Link]

  • O'Brien, E. M., et al. (2021). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. ChemistryOpen. Retrieved from [Link]

  • Prasad, D., et al. (2020). C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Request PDF on ResearchGate. Retrieved from [Link]

  • Schmid, G. H. (1968). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Retrieved from [Link]

  • Vasileiou, C., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. Retrieved from [Link]

  • Deprès, J.-P., & Morat, C. (1993). Meso and dl diastereomers: Synthesis and 1H NMR study of the 1,3-diphenylpropane-1,3-diols. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 5.4: Types of Protons. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

  • JoVE. (2024). ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • Tracz, A., et al. (2022). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • YouTube. (2021). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Erythro and Threo. Retrieved from [Link]

  • Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of meso-2,3-Diphenylsuccinic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of meso-2,3-diphenylsuccinic acid diethyl ester. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis, ensuring high yield and diastereomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to meso-2,3-diphenylsuccinic acid diethyl ester?

A1: The most direct and widely used method is the Fischer esterification of meso-2,3-diphenylsuccinic acid.[1] This involves refluxing the diacid with excess ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] Key to achieving high conversion is the removal of water, often accomplished with a Dean-Stark apparatus to drive the equilibrium toward the product.[1] Alternative, less common routes include the oxidative coupling of ethyl phenylacetate, which requires careful control of reaction conditions to achieve good yields and selectivity.[1]

Q2: How can I reliably distinguish the desired meso isomer from the dl (racemic) diastereomer?

A2: ¹H NMR spectroscopy is the most powerful tool for this purpose. Due to the different molecular symmetry and spatial arrangement of the phenyl and ester groups, the chemical shifts of the methine protons (at C2 and C3) and the methylene protons of the ethyl esters will be distinct for each isomer.[2][3] The meso isomer, having a plane of symmetry, will show a simpler spectrum. For instance, the two methine protons are chemically equivalent and typically appear as a singlet.[2] The dl-pair will exhibit a more complex splitting pattern. Minor differences may also be observed in the fingerprint region of IR spectra, but NMR is more definitive.[2]

Q3: What are the critical physical properties I should be aware of for purification?

A3: The primary physical difference useful for purification is the melting point. The meso isomer is a white crystalline solid with a reported melting point of approximately 50-55°C.[1][4] The dl-racemic mixture has a different melting point and often exhibits different solubility profiles in common organic solvents. This difference in crystallinity and solubility is the basis for purification by fractional recrystallization.[3]

Q4: What yield can I realistically expect, and what factors are most critical for maximizing it?

A4: For the direct esterification route, yields are typically reported in the range of 80-95% after optimization and purification.[1][5] The most critical factors for maximizing yield are:

  • Anhydrous Conditions: Water inhibits the esterification reaction. Using anhydrous ethanol and removing the water byproduct is crucial.[6]

  • Sufficient Catalyst: An adequate amount of acid catalyst (e.g., 0.05-0.1 equivalents) is needed to ensure a reasonable reaction rate.[5]

  • Reaction Time and Temperature: The reaction typically requires reflux for several hours (3-12 hours) to reach completion.[1][5] Monitoring by TLC is essential to avoid premature workup or side reactions from prolonged heating.

Synthesis & Scale-Up Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, purification, and scale-up of meso-2,3-diphenylsuccinic acid diethyl ester.

Problem 1: Low Reaction Yield or Incomplete Conversion

Your reaction has stalled, or the final yield is significantly lower than expected.

Possible CauseScientific Rationale & Troubleshooting Steps
Equilibrium Not Reached Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward. Solution: Ensure your Dean-Stark trap (if used) is functioning correctly to remove water. If not using a Dean-Stark, increase the excess of anhydrous ethanol (e.g., from 5 to 10 equivalents) to shift the equilibrium.[1][6]
Catalyst Inactivity/Insufficiency The acid catalyst may be old, hydrated, or used in too low a concentration to effectively protonate the carbonyl oxygen, which is the rate-determining step. Solution: Use a fresh, unopened bottle of concentrated sulfuric acid or p-TsOH. Verify the molar equivalents are correct (typically 1-5 mol%). A slight, careful increase in catalyst loading can sometimes improve conversion, but monitor for potential side reactions like charring.
Inadequate Heating or Reaction Time The reaction may not have reached the required activation energy or has not been allowed to proceed to completion. Solution: Confirm the reaction mixture is maintaining a steady reflux (approx. 78°C for ethanol).[5] Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC). The reaction is complete when the starting diacid spot has disappeared.
Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc diacid_present Starting Diacid Present? check_tlc->diacid_present workup_issue Investigate Work-Up / Purification Loss diacid_present->workup_issue No check_water Check for Water Removal (Dean-Stark, Anhydrous Reagents) diacid_present->check_water Yes increase_time Increase Reflux Time & Monitor by TLC check_water->increase_time Inefficient check_catalyst Verify Catalyst Activity & Loading check_water->check_catalyst Efficient increase_time->check_tlc optimize_conditions Optimize Conditions: - Increase Ethanol Excess - Increase Catalyst Loading check_catalyst->optimize_conditions

Caption: Decision tree for diagnosing low reaction yield.

Problem 2: Difficulty in Product Purification

You are struggling to isolate the pure meso isomer from the crude product.

Possible CauseScientific Rationale & Troubleshooting Steps
Poor Separation on Silica Gel Column The meso and dl diastereomers have very similar polarities, making them difficult to separate by standard column chromatography.[3] Solution: Optimize your eluent system using TLC. Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[3] Use a high-quality silica gel (230-400 mesh) and consider a "dry loading" technique to improve resolution.[3]
Crystallization Fails or Yields Oily Product The presence of the dl isomer or other impurities can act as a "eutectic" mixture, depressing the melting point and inhibiting the crystal lattice formation of the pure meso compound. Solution: Attempt fractional crystallization. Dissolve the crude mixture in a minimal amount of a warm "good" solvent (e.g., ethanol, ethyl acetate) and slowly add a "poor" solvent (e.g., hexane, water) until the solution becomes turbid.[3] Allow it to cool slowly. The less soluble meso isomer should crystallize first. If the product is still oily, first perform a rapid filtration through a plug of silica gel to remove baseline impurities.[3]
Purification Strategy

G crude Crude Product purity_check Check Purity (TLC/NMR) crude->purity_check high_purity >95% meso? purity_check->high_purity crystallization Direct Crystallization high_purity->crystallization Yes column Column Chromatography high_purity->column No pure_product Pure meso Isomer crystallization->pure_product fractional_cryst Fractional Crystallization column->fractional_cryst fractional_cryst->pure_product

Caption: Logic for selecting a purification method.

Problem 3: Challenges During Scale-Up

The reaction behaves differently in a larger reactor compared to the lab-scale flask.

Possible CauseScientific Rationale & Troubleshooting Steps
Inefficient Heat Transfer As volume increases, the surface-area-to-volume ratio decreases, making it harder to heat or cool the reaction mass efficiently.[6] Local hot spots can cause side reactions, while insufficient heating can stall the reaction. Solution: Ensure the reactor has adequate agitation to improve heat transfer to the reactor jacket.[6] For exothermic steps (like adding catalyst), control the addition rate carefully and ensure the cooling system is engaged.
Poor Mixing / Inefficient Work-up What works in a separatory funnel (vigorous shaking) doesn't translate directly to a large, baffled reactor. This can lead to inefficient neutralization and washing. Solution: Use appropriate agitation speeds to ensure good mixing without causing emulsification.[6] Allow adequate settling time for phase separation. Perform multiple washes with smaller volumes of wash solution (e.g., saturated sodium bicarbonate) rather than a single large-volume wash.[5][6]

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification (Lab Scale)

This protocol is based on standard esterification procedures.[1][5]

  • Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap. Add a magnetic stir bar.

  • Reagents: To the flask, add meso-2,3-diphenylsuccinic acid (1.0 eq), anhydrous ethanol (5-10 eq), and a suitable solvent for azeotropic water removal (e.g., toluene, if necessary).

  • Catalysis: Under stirring, slowly and carefully add concentrated sulfuric acid (0.05 eq) to the mixture.

  • Reaction: Heat the mixture to a steady reflux (approx. 78°C). The reaction progress can be monitored by TLC. Continue reflux for 3-5 hours or until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by washing with a saturated solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

G cluster_0 Reaction cluster_1 Work-Up & Extraction A Combine Diacid & Ethanol B Add H₂SO₄ Catalyst A->B C Reflux (3-5h) with Water Removal B->C D Cool & Neutralize with NaHCO₃ C->D E Extract with Diethyl Ether D->E F Dry Organic Layer (MgSO₄) E->F G Concentrate in vacuo F->G H Crude Product G->H I Purification (Chromatography/Crystallization) H->I J Pure meso-Ester I->J

Caption: Step-by-step synthesis and work-up workflow.

Protocol 2: Purification by Column Chromatography
  • Prepare Column: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).[3] Pour it into a column, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the column.[3]

  • Elute: Begin elution, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Characterization Data

This table summarizes the expected spectroscopic data for characterization, helping to confirm the identity and purity of the meso isomer.[2][5]

TechniqueExpected Data for meso-2,3-diphenylsuccinic acid diethyl ester
¹H NMR Chemical shifts for methine protons are expected to be singlets due to magnetic equivalence.[2] Phenyl and ester protons will also be present in their characteristic regions.
¹³C NMR Due to the molecule's symmetry, the number of distinct carbon signals will be less than the total number of carbon atoms (20).[2] Expect signals for carbonyl, aromatic, methine, methylene, and methyl carbons.
IR (cm⁻¹) A strong absorption band around 1733 cm⁻¹ corresponding to the C=O stretch of the ester is characteristic.[5] Aromatic C-H stretches appear around 3061 cm⁻¹, and aliphatic C-H stretches are near 2980 cm⁻¹.[5]
Mass Spec (MS) Under Electron Ionization (EI), the molecular ion peak (M⁺) is expected at m/z 326.[5] Common fragmentation patterns include the loss of ethoxy (-OC₂H₅) or ethoxycarbonyl (-COOC₂H₅) groups.[4]

References

  • Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. (1991). Chemical Journal of Chinese Universities, 12(12), 1627. Retrieved January 13, 2026, from [Link]

  • Thermal Isomerizations of meso- and dl-Diethyl 2,3-Dicyano-2,3 -Diphenylsuccinate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Esters of meso-dimercaptosuccinic acid as cadmium-mobilizing agents. (1986). Journal of Pharmacology and Experimental Therapeutics, 237(2), 478-484. Retrieved January 13, 2026, from [Link]

  • Synthesis, Structure, and Stability of the Zinc Complex of the Dimethyl Ester of meso-2,3-dimercaptosuccinic Acid. (1992). Chemical Research in Toxicology, 5(1), 142-147. Retrieved January 13, 2026, from [Link]

  • Phenylsuccinic acid. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

  • Meso-dl isomerization of 2,3-dimethyl-2,3-diphenylsuccinonitrile. (1975). Journal of the American Chemical Society, 97(11), 3118-3122. Retrieved January 13, 2026, from [Link]

  • meso-2,3-Diphenylsuccinic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

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Technical Support Center: Catalyst Selection for Efficient Meso-2,3-Diphenylsuccinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the efficient synthesis of meso-2,3-diphenylsuccinate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we address common challenges and frequently asked questions to ensure the successful and efficient production of the desired meso diastereomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

What are the primary challenges in synthesizing meso-2,3-diphenylsuccinate?

The principal challenge in synthesizing 2,3-diphenylsuccinate lies in controlling the diastereoselectivity to favor the meso isomer over the racemic dl pair (a mixture of (2R,3R) and (2S,3S) enantiomers). The formation of these stereoisomers arises from the two chiral centers at the C2 and C3 positions.[1] Achieving high diastereoselectivity is crucial as the physical, chemical, and biological properties of diastereomers can differ significantly.[2]

Troubleshooting Poor Diastereoselectivity:

  • Problem: The reaction yields a mixture of meso and dl isomers with low selectivity for the desired meso product.

  • Root Cause Analysis:

    • Reaction Kinetics vs. Thermodynamics: The reaction may be operating under conditions that do not sufficiently favor the transition state leading to the meso product. The relative stability of the meso and dl isomers can also influence the final product ratio under thermodynamic control. For instance, studies on diethyl 2,3-dicyano-2,3-diphenylsuccinate have shown the dl-isomer to be more stable than the meso-isomer.[3]

    • Catalyst Inefficiency: The chosen catalyst may not provide a sufficiently structured chiral environment to effectively discriminate between the diastereomeric transition states.

    • Substrate Control: The inherent stereoelectronic properties of the starting materials may not favor the formation of the meso isomer.

  • Solutions:

    • Catalyst Selection: Employ a catalyst known for high diastereoselectivity in similar reactions. This is the most critical factor.

    • Reaction Condition Optimization: Systematically vary temperature, solvent, and reaction time. Lower temperatures often enhance stereoselectivity by increasing the energy difference between competing transition states.

    • Reagent Control: Utilize chiral auxiliaries or reagents that can direct the stereochemical outcome of the reaction.[4]

Which catalytic systems are most effective for the synthesis of meso-2,3-diphenylsuccinate and its derivatives?

The choice of catalyst is paramount for achieving high diastereoselectivity. While the direct catalytic synthesis of meso-2,3-diphenylsuccinic acid is a specific challenge, insights can be drawn from related diastereoselective reactions.

Catalytic SystemReaction TypeTypical SubstratesKey AdvantagesConsiderations
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂) Aza-Diels-Alder ReactionsImines and DienesCan promote cycloaddition reactions that form vicinal stereocenters.[5]Diastereoselectivity can be highly dependent on the specific Lewis acid and substrates used.
Homogeneous Metal Catalysts (e.g., Ru, Rh, Pd complexes) Asymmetric HydrogenationAlkenes with prochiral centersHigh enantioselectivity is often achievable, and by extension, diastereoselectivity can be controlled.Catalyst and ligand screening is often necessary to find the optimal system.
Organocatalysts (e.g., Proline derivatives) Aldol and Michael ReactionsAldehydes, ketones, and enolizable substratesAvoids metal contamination and can offer unique stereochemical control.Catalyst loading may be higher compared to metal catalysts.
Heterogeneous Catalysts (e.g., γ-Al₂O₃) Dehydration and other reactionsAlcoholsEase of separation and reusability.[6]Surface acidity and porosity are critical parameters that need to be optimized.

Experimental Protocol: A General Approach to Catalyst Screening

  • Setup: In parallel reaction vials, place the starting materials (e.g., a stilbene derivative for an oxidation/epoxidation route, or precursors for a coupling reaction).

  • Catalyst Addition: To each vial, add a different catalyst from the screening library (e.g., various Lewis acids, organocatalysts, or metal complexes with different ligands).

  • Reaction Initiation: Add the appropriate solvent and any necessary reagents to initiate the reaction.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up and Analysis: Once the reactions are complete, perform a standard work-up procedure. Analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (meso vs. dl).

  • Optimization: Select the most promising catalyst and further optimize reaction conditions (temperature, concentration, solvent) to maximize the yield and diastereoselectivity for the meso isomer.

How can I reliably characterize the meso and dl isomers of 2,3-diphenylsuccinate derivatives?

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between diastereomers.

  • ¹H NMR Spectroscopy: The chemical environments of the protons in the meso and dl isomers are different, leading to distinct NMR spectra. For diethyl 2,3-diphenylsuccinate, the methine protons in the meso isomer are chemically equivalent and are expected to appear as a singlet. In contrast, the methine protons in the dl isomer are also equivalent due to C₂ symmetry and will also appear as a singlet, but at a different chemical shift.[1] Subtle differences in the chemical shifts of the phenyl and ester protons can also be observed.[1]

  • ¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon signals will differ between the two diastereomers.

  • X-ray Crystallography: For crystalline products, X-ray crystallography provides unambiguous determination of the relative stereochemistry.

What is the underlying mechanistic principle for achieving high diastereoselectivity?

High diastereoselectivity is achieved when the reaction proceeds through a transition state that is significantly lower in energy for the formation of one diastereomer over the other. This energy difference is influenced by several factors:

  • Steric Hindrance: The catalyst and substrates can interact in a way that sterically disfavors the transition state leading to the undesired diastereomer.

  • Electronic Effects: Favorable electronic interactions (e.g., hydrogen bonding, π-π stacking) can stabilize the transition state for the desired meso product.

  • Curtin-Hammett Principle: In cases where stereoisomers of an intermediate are in rapid equilibrium, the product distribution is determined by the relative free energies of the transition states leading to the products, not the relative populations of the ground-state conformers.[7]

Below is a conceptual diagram illustrating the catalyst-controlled diastereoselective synthesis.

G cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Reactants Starting Materials Catalyst Chiral Catalyst TS_meso Transition State (lower energy) Reactants->TS_meso Favorable Pathway TS_dl Transition State (higher energy) Reactants->TS_dl Unfavorable Pathway Catalyst->TS_meso Catalyst->TS_dl Meso meso-Product TS_meso->Meso Major Product DL dl-Product TS_dl->DL Minor Product

Caption: Catalyst-guided reaction pathway favoring the meso-product.

Can reaction conditions be modified to favor thermodynamic or kinetic control?

Yes, the choice between thermodynamic and kinetic control can significantly impact the diastereomeric ratio.

  • Kinetic Control: This is typically favored at lower reaction temperatures and shorter reaction times. The product ratio is determined by the relative rates of formation of the diastereomers. To favor the meso product under kinetic control, the activation energy for its formation must be lower than that for the dl product.

  • Thermodynamic Control: This is favored at higher reaction temperatures and longer reaction times, allowing the initial products to equilibrate to the most stable diastereomer. If the meso isomer is the more thermodynamically stable product, these conditions will favor its formation.

Troubleshooting Guide: Shifting Between Kinetic and Thermodynamic Control

ScenarioGoalRecommended Actions
Low meso selectivity at room temperature Favor the kinetically controlled product* Lower the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C).* Use a more reactive catalyst to shorten the reaction time.* Monitor the reaction closely and stop it before equilibration can occur.
Undesired product is kinetically favored Favor the thermodynamically controlled product* Increase the reaction temperature.* Extend the reaction time.* Consider using a catalyst that can facilitate the equilibration of the products.

References

  • Slideshare. (n.d.). Stereoselective synthesis presentation.
  • Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis.
  • PubChem. (n.d.). meso-2,3-Diphenylsuccinic acid.
  • BenchChem. (2025). Spectroscopic Characterization of Diethyl 2,3-diphenylbutanedioate: A Technical Guide.
  • Yang, D., Liu, Y., & Gao, S. (n.d.). Thermal Isomerizations of meso- and dl-Diethyl 2,3-Dicyano-2,3 -Diphenylsuccinate. Chemical Journal of Chinese Universities.
  • Pred, D. P., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-dihydro-4(1H)-pyridinones. Ship Science Journal.
  • Arabian Journal of Chemistry. (n.d.). Green process of fuel production under porous γ-Al 2 O 3 catalyst: Study of activation and deactivation kinetic for MTD process.
  • National Center for Biotechnology Information. (2023). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control.

Sources

Technical Support Center: Purification of Crude Diethyl meso-2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diethyl meso-2,3-diphenylsuccinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in obtaining high-purity diethyl meso-2,3-diphenylsuccinate.

Introduction

Diethyl meso-2,3-diphenylsuccinate is a diester of succinic acid characterized by the presence of two phenyl groups on the C2 and C3 positions of the butanedioate backbone.[1] This symmetrical, meso configuration imparts specific physical and chemical properties that are leveraged in its application as a chiral building block in organic synthesis.[1][2] The purity of this compound is paramount for its effective use in synthesizing more complex molecules, particularly in the fields of pharmaceuticals and natural products.[1] This guide will address common impurities and provide detailed methodologies for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude diethyl meso-2,3-diphenylsuccinate?

A1: The impurities in crude diethyl meso-2,3-diphenylsuccinate are largely dependent on the synthetic route employed. Common synthesis methods include the oxidative coupling of the enolate of ethyl phenylacetate and the reductive dimerization of ethyl benzoylformate.[1]

Potential impurities can include:

  • Starting Materials: Unreacted ethyl phenylacetate or ethyl benzoylformate.

  • Side-Products: Byproducts from side reactions, such as those formed at temperatures above 100°C during direct esterification.[2]

  • Diastereomers: The corresponding dl-racemic mixture of diethyl 2,3-diphenylsuccinate can be a significant impurity.

  • Solvents: Residual solvents from the reaction or initial workup.

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of purification.[3] Due to the often subtle polarity differences between the meso isomer and impurities, careful selection of the TLC solvent system is crucial. A good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[3] Visualization under a UV lamp is typically effective for this compound.[3] For distinguishing between the meso and dl diastereomers, ¹H NMR spectroscopy is highly effective, as the different spatial arrangements of the phenyl and ethyl ester groups lead to distinct chemical shifts and coupling constants for the methine protons at C2 and C3.[3][4]

Q3: What is the most effective method for purifying crude diethyl meso-2,3-diphenylsuccinate?

A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective techniques are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for removing small amounts of impurities from a solid compound. It relies on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures.

  • Column Chromatography: This technique is used for separating mixtures of compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating diastereomers or when dealing with a complex mixture of impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Troubleshooting & Optimization
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.- Boil off some of the solvent to increase the concentration of the desired compound and allow it to cool again.[5]- Add a "poor" solvent (a solvent in which the compound is less soluble) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.[3]- Scratch the inside of the flask with a glass rod to create nucleation sites.[5]- Add a seed crystal of the pure compound.[5]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or there are significant impurities depressing the melting point.- Use a lower-boiling point solvent.- Try a different solvent system.- If significant impurities are suspected, consider a preliminary purification step like a quick filtration through a plug of silica gel.[3]
Crystallization happens too quickly, potentially trapping impurities. The solution is too concentrated, or it is being cooled too rapidly.- Add a small amount of additional hot solvent to the solution and allow it to cool more slowly.[5]- Insulate the flask to slow the cooling process.
Low recovery of the purified product. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.- Minimize the amount of hot solvent used to dissolve the crude product.[5]- Cool the solution in an ice bath to maximize crystal formation.[3]- Concentrate the mother liquor and perform a second crystallization to recover more product (a "second crop").[5]
Column Chromatography Troubleshooting
Problem Possible Cause Troubleshooting & Optimization
Poor or no separation of the meso isomer from impurities. The solvent system (eluent) has inappropriate polarity.- Perform a systematic solvent screen using TLC to find an eluent system that provides good separation (a significant difference in Rf values).[3]- A common starting point is a mixture of hexane and ethyl acetate; adjust the ratio to optimize separation.[3]
The compound is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Cracked or channeled column bed. Improper packing of the stationary phase (silica gel).- Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[3]- Repack the column if necessary.

Experimental Protocols

Protocol 1: Recrystallization of Diethyl meso-2,3-Diphenylsuccinate
  • Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the crude diethyl meso-2,3-diphenylsuccinate at an elevated temperature but not at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[3]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Column Chromatography of Diethyl meso-2,3-Diphenylsuccinate
  • Column Preparation: Select an appropriately sized column and pack it with silica gel (e.g., 100-200 or 230-400 mesh) as a slurry in the initial, low-polarity eluent.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified diethyl meso-2,3-diphenylsuccinate.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Recrystallization Workflow

G start Crude Diethyl meso-2,3-Diphenylsuccinate dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool crystals Crystal Formation cool->crystals filter Vacuum Filtration crystals->filter wash Wash with Cold Solvent filter->wash impurities Impurities in Mother Liquor filter->impurities Separate dry Dry Crystals wash->dry pure_product Pure Diethyl meso-2,3-Diphenylsuccinate dry->pure_product G start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify Pure impure_fractions Impure Fractions analyze_fractions->impure_fractions Identify Impure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Meso- vs. DL-Diethyl 2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, particularly in the construction of complex molecular architectures, the choice of starting material is paramount. Stereoisomers, while possessing identical connectivity, often exhibit profoundly different chemical behaviors due to their unique three-dimensional arrangements. This guide provides an in-depth comparison of the reactivity of the meso and DL-diastereomers of diethyl 2,3-diphenylsuccinate, offering field-proven insights for researchers, scientists, and professionals in drug development.[1]

The Stereochemical Foundation of Reactivity

Diethyl 2,3-diphenylsuccinate is a diester of succinic acid featuring two chiral centers at the C2 and C3 positions, each bearing a phenyl group.[1] This structure gives rise to two diastereomers: a meso compound and a pair of enantiomers (the DL-racemic mixture).

  • Meso-diethyl 2,3-diphenylsuccinate: This isomer possesses an internal plane of symmetry. In its most stable conformation, the two phenyl groups and the two ethoxycarbonyl groups are positioned to minimize steric strain, but this arrangement inherently places bulky groups in a syn-periplanar or eclipsed relationship, influencing reagent access.

  • DL-diethyl 2,3-diphenylsuccinate: This racemic mixture consists of (2R, 3R) and (2S, 3S) enantiomers. In these isomers, the phenyl groups are on opposite sides of the carbon backbone in a staggered conformation, leading to a less sterically hindered environment around the reactive centers compared to the meso form.

The fundamental differences in reactivity between these isomers are almost exclusively dictated by the steric environment created by their respective stereochemistries.

Caption: Newman projection representations of meso- and DL-isomers.

Comparative Reactivity Analysis

The steric disparity between the meso and DL isomers directly translates into different reactivity profiles in several key transformations.

Enolate Formation

The formation of an enolate by deprotonation of an α-hydrogen is a cornerstone of ester chemistry, enabling alkylation and condensation reactions.[2] The rate and feasibility of this step are highly sensitive to steric hindrance.

  • meso-isomer: The eclipsed phenyl groups create a sterically congested environment around the α-hydrogens. The approach of a base, especially a bulky one like lithium diisopropylamide (LDA), is significantly impeded. Consequently, enolate formation is slower and may require more forcing conditions (higher temperatures or stronger, less-hindered bases).

  • DL-isomer: The anti-arrangement of the phenyl groups leaves the α-hydrogens more accessible. Deprotonation proceeds more readily, allowing for enolate formation under milder conditions.

This difference is critical when planning subsequent reactions. An incomplete or slow enolate formation with the meso-isomer can lead to side reactions or low yields in alkylation attempts.

Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of the ester functional groups to carboxylic acids is a fundamental reaction. The rate is governed by the accessibility of the electrophilic carbonyl carbon to the nucleophile (e.g., hydroxide ion).

  • meso-isomer: The carbonyl carbons are sterically shielded by the nearby phenyl groups, slowing the rate of nucleophilic attack. Hydrolysis of this isomer is expected to be significantly slower than its DL counterpart.

  • DL-isomer: The carbonyl groups are more exposed, allowing for more rapid hydrolysis under standard basic conditions.

ReactionIsomerRelative RateRationale
Enolate Formation mesoSlowSteric hindrance from syn-phenyl groups impedes base approach.
DLFastAnti-phenyl groups allow for easier access to α-hydrogens.
Hydrolysis mesoSlowShielding of carbonyl carbons by phenyl groups.
DLFastCarbonyl carbons are more sterically accessible.
Intramolecular Condensation (Dieckmann Condensation)

The Dieckmann condensation is an intramolecular reaction of diesters to form β-keto esters, typically yielding five- or six-membered rings.[3][4] For diethyl succinate derivatives, this would lead to a five-membered ring. The success of this reaction is critically dependent on the ability of the molecule to adopt a conformation where the enolate of one ester can attack the carbonyl of the other.

  • meso-isomer: The stereochemistry of the meso-isomer makes it extremely difficult for the two ester groups to achieve the necessary proximity for intramolecular cyclization. The steric clash between the two phenyl groups and the ester functionalities in the required ring-closing conformation creates a high energy barrier. As a result, the Dieckmann condensation is highly disfavored and likely to fail, with intermolecular condensation or other side reactions predominating.

  • DL-isomer: The DL-isomer can more readily adopt the conformation required for cyclization. The anti-arrangement of the phenyl groups allows the carbon backbone to fold, bringing the reactive centers together without prohibitive steric repulsion. Therefore, the DL-isomer is a viable substrate for the Dieckmann condensation.

G cluster_meso meso-Isomer Pathway cluster_dl DL-Isomer Pathway m_start meso-Isomer m_enolate Enolate Formation (Slow, Hindered) m_start->m_enolate m_dieckmann Dieckmann Condensation m_enolate->m_dieckmann High Steric Strain m_inter Intermolecular Condensation m_enolate->m_inter Favored Pathway m_fail Cyclization Fails m_dieckmann->m_fail dl_start DL-Isomer dl_enolate Enolate Formation (Fast, Accessible) dl_start->dl_enolate dl_dieckmann Dieckmann Condensation dl_enolate->dl_dieckmann Feasible Conformation dl_product Cyclized β-Keto Ester dl_dieckmann->dl_product G start Start: Prepare Solutions prep_meso Dissolve meso-isomer (0.5 mmol) in 10 mL Ethanol start->prep_meso prep_dl Dissolve DL-isomer (0.5 mmol) in 10 mL Ethanol start->prep_dl add_base Add 2.0 mL of 1M NaOH to each flask simultaneously. Start timer. prep_meso->add_base prep_dl->add_base reaction Stir mixtures at constant temperature (e.g., 50°C) add_base->reaction sampling Withdraw 0.5 mL aliquots at t=0, 15, 30, 60, 120 min reaction->sampling quench Immediately quench each aliquot with 1.0 mL of 0.1M HCl sampling->quench analysis Analyze by HPLC or TLC to determine the percentage of remaining starting material quench->analysis end End: Plot % Ester vs. Time analysis->end

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Methodology:

  • Preparation: In separate round-bottom flasks, prepare equimolar solutions of meso- and DL-diethyl 2,3-diphenylsuccinate in ethanol.

  • Initiation: Place both flasks in a constant temperature water bath. Simultaneously, add an equal volume of aqueous sodium hydroxide solution to each flask and start a timer.

  • Monitoring: At regular intervals, withdraw an aliquot from each reaction mixture and immediately quench it by adding it to a solution of dilute hydrochloric acid. This neutralizes the base and stops the reaction.

  • Analysis: Analyze the quenched aliquots using a suitable technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to quantify the amount of unreacted ester remaining.

  • Data Interpretation: Plot the concentration of the remaining ester versus time for both isomers. The data will generate two distinct curves, with the concentration of the DL-isomer expected to decrease much more rapidly than that of the meso-isomer, providing quantitative support for the reactivity difference.

Conclusion and Synthetic Implications

The reactivity of meso- and DL-diethyl 2,3-diphenylsuccinate is not interchangeable. The stereochemical arrangement of the bulky phenyl substituents dictates the steric accessibility of the reactive centers, leading to significant differences in reaction rates and, in some cases, determining the feasibility of a reaction pathway.

  • The DL-isomer is the more reactive of the two in reactions requiring external reagent access to the α-hydrogens or ester carbonyls, such as enolate formation and hydrolysis. It is the only viable substrate for intramolecular reactions like the Dieckmann condensation.

  • The meso-isomer is considerably less reactive due to steric hindrance. It can be seen as a more sterically encumbered and rigid structure, which can be advantageous if the goal is to selectively react other functional groups in a more complex molecule while leaving the succinate core intact.

For the synthetic chemist, this comparison underscores a critical principle: stereochemistry is a key determinant of reactivity. The selection between the meso and DL isomers must be a deliberate choice based on the desired transformation. The DL-isomer offers greater versatility for modifications at the succinate backbone, while the meso-isomer's relative inertness can be exploited for strategic purposes. This guide provides the foundational understanding necessary to make that choice with confidence.

References

  • EvitaChem. (n.d.). meso-2,3-Diphenyl-succinic acid diethyl ester. Retrieved from EvitaChem product page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr_hXUaEyVpXrtY17UEyQ8De5STwyTlshPyt3uvkQcWyBA_Hv3Q8z-NNLd6zqFL8DJBBhrWvD71DWZljbZqf7jkzCcWiiSPdT7-TedA8x1eXllaIToKK-ssvIP99YDeYvFSIunrCRJZA==]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of meso- and dl-Diethyl 2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety. Diethyl 2,3-diphenylsuccinate, a molecule with two stereogenic centers, exists as two diastereomers: an achiral meso compound and a chiral, racemic mixture of enantiomers (dl). While these isomers share the same chemical formula and connectivity, their distinct three-dimensional arrangements give rise to unique physical properties and, crucially, distinguishable spectroscopic signatures.

This guide provides an in-depth comparison of the spectral data for meso- and dl-diethyl 2,3-diphenylsuccinate. We will explore the theoretical underpinnings of why their spectra differ and provide practical, field-proven protocols for their analysis, moving beyond a simple listing of data to explain the causal links between molecular symmetry and spectroscopic output.

The Stereochemical Foundation: Symmetry's Role in Spectroscopy

The fundamental difference between the meso and dl isomers lies in their molecular symmetry. Understanding this is the key to interpreting their spectra.

  • meso-Diethyl 2,3-diphenylsuccinate : This isomer possesses an internal plane of symmetry (σ). This plane renders the molecule achiral, despite its two stereocenters having opposite configurations (R,S). Spectroscopically, this symmetry means that the two halves of the molecule are mirror images and thus chemically equivalent. The two methine protons (H-2 and H-3), the two phenyl groups, and the two ethyl ester groups are identical.[1]

  • dl-Diethyl 2,3-diphenylsuccinate : This is a racemic mixture of two enantiomers, (2R,3R) and (2S,3S). Each enantiomer is chiral and lacks a plane of symmetry. However, each possesses a C₂ axis of rotation. This rotational symmetry still ensures that the two methine protons, the two phenyl groups, and the two ethyl ester groups are chemically equivalent within a single enantiomer.[2]

Because enantiomers have identical spectra in an achiral solvent, the spectrum of the dl mixture is indistinguishable from that of a pure enantiomer. The critical point is that the magnetic environment created by the spatial arrangement of atoms in the meso isomer is different from that in the dl enantiomers, leading to observable differences, particularly in NMR spectroscopy.[3]

G cluster_meso meso-Diethyl 2,3-diphenylsuccinate (σ plane) cluster_dl dl-Diethyl 2,3-diphenylsuccinate (C₂ axis) meso_img meso_img dl_img dl_img

Caption: Molecular structures of meso- and dl-diethyl 2,3-diphenylsuccinate.

Comparative Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between diastereomers due to its high sensitivity to the local magnetic environment of each nucleus.[4]

¹H NMR Spectroscopy: The Primary Diagnostic Tool

The ¹H NMR spectra provide the most definitive and easily interpretable differences. Due to the symmetry in both isomers, the spectra are simpler than one might expect, but key parameters vary significantly.

Table 1: Predicted ¹H NMR Spectral Data Comparison

Proton Assignmentmeso-Isomer (Predicted)dl-Isomer (Predicted)Rationale for Difference
Methyl (CH₃) Triplet, ~0.9-1.1 ppmTriplet, ~1.2-1.4 ppmUpfield Shift in meso . The spatial orientation of the phenyl rings causes greater shielding of the ethyl groups in the meso isomer.[5]
Methylene (OCH₂) Quartet, ~3.8-4.0 ppmQuartet, ~4.1-4.3 ppmUpfield Shift in meso . Similar to the methyl protons, the methylene protons are more shielded in the meso configuration.[5]
Methine (CH) Singlet, ~4.2-4.4 ppmSinglet, ~4.5-4.7 ppmThe differing proximity and orientation of the phenyl and ester groups in the two diastereomers alter the magnetic environment of the methine protons.
Aromatic (Ar-H) Multiplet, ~7.2-7.4 ppmMultiplet, ~7.2-7.4 ppmPhenyl proton signals are complex and often overlap, but subtle differences in the multiplet patterns may be observable upon close inspection.

Causality Behind the Chemical Shifts: The most significant diagnostic feature is the upfield shift of the ethyl ester protons in the meso isomer compared to the dl isomer. This phenomenon has been documented in structurally similar compounds, such as diethyl 2,3-dicyano-2,3-diphenylsuccinates.[5] It arises from the different average conformations of the molecules. In the meso isomer, the bulky phenyl groups prefer an anti conformation, which places the ethyl groups in a more shielded region of the magnetic field generated by the aromatic rings' π-systems. In contrast, the dl isomer's phenyl groups adopt a gauche conformation, leading to less shielding (or even deshielding) of the ethyl groups.

¹³C NMR Spectroscopy: Confirming the Assignment

¹³C NMR provides complementary data. Due to the symmetry in both isomers, the number of unique carbon signals is halved from 20 to approximately 8-10, depending on the resolution of the aromatic signals.

Table 2: Comparative ¹³C NMR Spectral Data

Carbon Assignmentmeso-Isomer (Experimental/Predicted)dl-Isomer (Predicted)
Methyl (CH₃) ~14.0 ppm[3]~14.2 ppm
Methine (CH) ~44.1 ppm[3]~46.5 ppm
Methylene (OCH₂) ~60.8 ppm[3]~61.5 ppm
Aromatic (Ar-C) ~126.3-128.6 ppm (multiple signals)[3]~126.5-129.0 ppm (multiple signals)
Aromatic (Ar-C, ipso) ~139.2 ppm[3]~140.0 ppm
Carbonyl (C=O) ~171.5 ppm[3]~172.0 ppm

The chemical shifts for the dl-isomer are predicted to be slightly downfield for the key aliphatic carbons compared to the meso-isomer, consistent with the trend observed in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy : As diastereomers possess the same functional groups, their IR spectra are expected to be very similar. Both will exhibit a strong carbonyl (C=O) stretch around 1730 cm⁻¹, C-O ester stretches, and absorptions corresponding to aromatic and aliphatic C-H bonds. Subtle differences may be present in the fingerprint region (<1500 cm⁻¹), which corresponds to complex vibrational and bending modes of the entire molecule, but these are often insufficient for unambiguous identification without reference spectra.[6]

  • Mass Spectrometry : Under standard electron ionization (EI) conditions, diastereomers typically yield identical or nearly identical mass spectra.[7] Both meso- and dl-diethyl 2,3-diphenylsuccinate have a molecular weight of 326.39 g/mol and will likely exhibit similar fragmentation patterns driven by the stable benzyl and ester functionalities. Therefore, MS is not a primary technique for differentiating these isomers.

Experimental Protocols

The following are generalized, yet robust, protocols for the synthesis and spectroscopic analysis of diethyl 2,3-diphenylsuccinate isomers.

Synthesis: Oxidative Coupling of Ethyl Phenylacetate

This method reliably produces a mixture of the meso and dl diastereomers, which can then be separated.[8]

  • Reaction Setup : Dissolve ethyl phenylacetate in a suitable anhydrous solvent (e.g., THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation : Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the enolate.

  • Oxidative Coupling : Introduce an oxidizing agent (e.g., iodine (I₂) or copper(II) chloride (CuCl₂)) to the solution. Allow the reaction to stir and slowly warm to room temperature overnight.

  • Workup : Quench the reaction with a saturated aqueous solution of sodium thiosulfate (if using iodine) or ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification & Separation : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of meso and dl isomers. These can be separated based on their different physical properties (e.g., solubility, melting point) by fractional crystallization or by column chromatography on silica gel.

Spectroscopic Analysis Workflow

The following workflow ensures high-quality, reproducible data for structural elucidation.

G cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Syn Synthesize Mixture via Oxidative Coupling Sep Separate Diastereomers by Fractional Crystallization or Column Chromatography Syn->Sep Sample_meso Meso Isomer Sample Sep->Sample_meso Fraction 1 Sample_dl DL Isomer Sample Sep->Sample_dl Fraction 2 NMR ¹H and ¹³C NMR (in CDCl₃ with TMS) Sample_meso->NMR IR FT-IR (Thin Film or KBr Pellet) Sample_meso->IR MS Mass Spectrometry (EI-MS) Sample_meso->MS Sample_dl->NMR Sample_dl->IR Sample_dl->MS Compare Compare Spectra: - ¹H NMR: Chemical Shifts of Ethyl/Methine - ¹³C NMR: Chemical Shifts - IR: Fingerprint Region NMR->Compare IR->Compare ID Identify Meso (upfield ethyl signals) and DL Isomers Compare->ID

Caption: Workflow for synthesis, separation, and analysis of diastereomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition (¹H NMR) : Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR) : Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H signals and assign the peaks based on chemical shift, multiplicity, and integration values.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation : If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. If it is an oil or low-melting solid, prepare a thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands for the functional groups present. Compare the fingerprint regions of the two isomers for subtle differences.

3. Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution (~10-100 µg/mL) of the sample in a volatile solvent like methanol or ethyl acetate.

  • Data Acquisition : Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC-MS) using Electron Ionization (EI) at 70 eV.

  • Analysis : Identify the molecular ion peak (M⁺) and major fragment ions. The expected molecular ion for C₂₀H₂₂O₄ is m/z = 326.15.

Conclusion

The differentiation of meso- and dl-diethyl 2,3-diphenylsuccinate is a clear-cut process when leveraging the power of NMR spectroscopy. The distinct magnetic environments dictated by the unique symmetry of each diastereomer lead to reliable and predictable differences in their ¹H and ¹³C NMR spectra. The most telling diagnostic feature is the notable upfield chemical shift of the ethyl ester protons in the meso isomer relative to the dl form. While IR and MS are essential for confirming functional groups and molecular weight, they are secondary tools for the specific task of diastereomer identification. By understanding the stereochemical basis for these spectral differences, researchers can confidently assign the correct structure to each isomer, ensuring the integrity and success of their synthetic and developmental endeavors.

References

  • Wikipedia contributors. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(12), 4597–4607. Available at: [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(10), 1233-1235. Available at: [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Applications Notes. Available at: [Link]

  • Ghalla, H., et al. (2022). Elucidating the Infrared Spectral Properties of Succinic Molecular Acid Crystals. The Journal of Physical Chemistry A, 126(33), 5645–5661. Available at: [Link]

  • Malisch, W., et al. (2010). Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes. Molecules, 15(8), 5205-5244. Available at: [Link]

  • Reich, H. J. (n.d.). NMR: Novice Level, Spectrum 19. University of Wisconsin. Available at: [Link]

  • Reich, H. J. (n.d.). 5-HMR-8 Symmetry in NMR Spectra. University of Wisconsin. Available at: [Link]

  • Senthil, S., et al. (2023). Influence of succinic acid species on structural, spectroscopic, optical, Z-scan, frequency doubling, photoconductivity and antibacterial properties of glycine single crystals. Chalcogenide Letters, 20(1), 27-36. Available at: [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Deprès, J. P., & Morat, C. (1992). Meso and dl Diastereomers: Synthesis and 1H NMR Study of the 1,3-Diphenylpropane-1,3-diols. Journal of Chemical Education, 69(10), 838. Available at: [Link]

  • LibreTexts. (2022). Symmetry in Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Yang, D., et al. (1991). Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities, 12(12), 1627. Available at: [Link]

  • European Patent Office. (2012). PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES. EP 2751059 B1. Available at: [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 746-755. Available at: [Link]

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A Comparative Guide to the Biological Activity of Meso-2,3-Diphenylsuccinate Derivatives and Related Succinate Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of succinate derivatives, with a special focus on the emerging potential of meso-2,3-diphenylsuccinate compounds. While direct biological data on meso-2,3-diphenylsuccinate derivatives is nascent, this document synthesizes findings from structurally related compounds to illuminate promising avenues of investigation and provides robust experimental frameworks for their evaluation.

The Succinate Backbone: A Privileged Scaffold in Bioactive Compound Design

The succinate moiety, a simple four-carbon dicarboxylic acid, represents a remarkably versatile scaffold in medicinal chemistry. Its stereochemical properties and the ability to be readily functionalized at the C2 and C3 positions have led to the development of a diverse range of bioactive molecules. The introduction of phenyl groups at these positions, as in meso-2,3-diphenylsuccinate, creates a rigid, lipophilic structure with significant potential for interaction with biological targets.[1] This guide will explore the known biological activities of succinate derivatives, drawing comparisons to inform the future investigation of their diphenyl-substituted counterparts.

Caption: General structure of a substituted succinate derivative.

Case Study: Metal Chelation by meso-2,3-Dimercaptosuccinate (DMSA) Derivatives

A well-established therapeutic application of succinate derivatives is in the chelation of heavy metals. Meso-2,3-dimercaptosuccinic acid (DMSA) and its derivatives are prime examples, utilized as effective agents for treating lead and cadmium poisoning.[2][3]

The biological efficacy of these compounds stems from the presence of thiol (-SH) groups, which exhibit a high affinity for heavy metal ions. The succinate backbone serves as a scaffold to position these thiol groups optimally for chelation.

Comparative Efficacy of DMSA Derivatives:

Studies have demonstrated that esterification of the carboxylic acid groups of DMSA can enhance its metal-mobilizing properties. For instance, various monoesters of DMSA have shown greater efficacy in reducing mercury burden in mice compared to DMSA itself.[4] Similarly, diesters of DMSA have been found to be more effective than the parent compound in mobilizing lead.[2]

Table 1: Comparative Efficacy of DMSA Derivatives in Heavy Metal Mobilization

CompoundMetalModelKey FindingReference
meso-2,3-dimercaptosuccinic acid mono-N-alkylamidesCadmiumCadmium-loaded ratsMore effective in decreasing hepatic cadmium than the standard drug, BGDTC.[3][3]
meso-2,3-dimercaptosuccinic acid monoestersMercuryMercury-laden miceMonoesters effected a 35-49% reduction in mercury burden after the first dose, compared to 16% for DMSA.[4][4]
meso-2,3-dimercaptosuccinic acid diestersLeadLead-injected miceDiesters significantly reduced lead levels in kidneys, liver, and spleen below those achieved with BAL treatment.[2][2]

The enhanced efficacy of the ester derivatives is likely due to improved lipophilicity, facilitating better cell membrane penetration and access to intracellular metal deposits.

Exploring Other Bioactivities of Succinate Derivatives

Beyond metal chelation, the succinate scaffold is implicated in a range of other biological activities, including enzyme inhibition and anti-inflammatory effects.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH) is a key enzyme in both the citric acid cycle and the electron transport chain. Its inhibition can have profound effects on cellular metabolism, a property exploited in the development of fungicides.[5] Several succinate dehydrogenase inhibitors (SDHIs) are commercially available, and their mechanism of action provides a valuable framework for designing novel inhibitors based on the succinate scaffold.

The general structure of many SDHIs incorporates a succinamide or a related moiety that mimics the natural substrate, succinate. The potency and selectivity of these inhibitors are modulated by the substituents on the succinate backbone.

Table 2: Comparison of Selected SDHI Fungicides

CompoundTarget FungiEC50 (µg/mL)Reference
BoscalidSclerotinia sclerotiorum0.51[5]
FluxapyroxadSclerotinia sclerotiorum0.19[5]
Compound 5i (a novel SDHI)Sclerotinia sclerotiorum0.73[5]

The development of novel SDHIs with improved efficacy and a broader spectrum of activity is an active area of research.[5] The rigid and sterically defined nature of meso-2,3-diphenylsuccinate could offer a unique template for the design of new, potent SDHIs.

SDHI_Mechanism cluster_SDH Succinate Dehydrogenase (SDH) Active Site Active Site Fumarate Fumarate Active Site->Fumarate Catalyzes Inhibition Inhibition Active Site->Inhibition Succinate Succinate Succinate->Active Site Binds SDHI Succinate Derivative (e.g., SDHI) SDHI->Active Site Competitively Binds

Caption: Competitive inhibition of Succinate Dehydrogenase (SDH) by a succinate derivative.

Anti-inflammatory Potential

Emerging evidence suggests that succinate and its derivatives can modulate inflammatory responses. While the precise mechanisms are still under investigation, they appear to involve complex signaling pathways within immune cells. This opens up the possibility of developing novel anti-inflammatory agents based on the succinate scaffold.

The Promise of meso-2,3-Diphenylsuccinate Derivatives: A Research Outlook

The incorporation of two phenyl groups onto the succinate backbone in meso-2,3-diphenylsuccinate derivatives introduces significant structural and electronic features that could translate into unique biological activities. The phenyl rings can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions, which are crucial for high-affinity binding.

Given the known activities of other succinate derivatives, promising areas for the investigation of meso-2,3-diphenylsuccinate derivatives include:

  • Enzyme Inhibition: The rigid conformation and aromatic character of these molecules make them interesting candidates for inhibiting enzymes with well-defined hydrophobic pockets.

  • Receptor Modulation: The diphenyl groups could serve as pharmacophores for interacting with various receptors, potentially leading to agonist or antagonist activity.

  • Anticancer Activity: Many compounds containing diphenyl moieties exhibit cytotoxic effects against cancer cell lines.

Systematic screening of a library of meso-2,3-diphenylsuccinate derivatives with diverse functional groups is warranted to uncover their full therapeutic potential.

Screening_Workflow start Synthesize Library of meso-2,3-diphenylsuccinate Derivatives screen Primary Screening (e.g., cell viability, enzyme inhibition) start->screen hit Hit Identification screen->hit hit->start Inactive secondary Secondary Assays (e.g., dose-response, mechanism of action) hit->secondary Active lead Lead Optimization secondary->lead preclinical Preclinical Studies lead->preclinical

Caption: A typical workflow for the discovery of bioactive compounds.

Experimental Protocols

To facilitate the investigation of meso-2,3-diphenylsuccinate derivatives and other succinate compounds, detailed protocols for key biological assays are provided below.

Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Principle: This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

  • Mitochondrial fraction isolated from a suitable source (e.g., rat liver)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium succinate solution (1 M)

  • DCPIP solution (1 mM)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, sodium succinate, and DCPIP in a 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known SDH inhibitor).

  • Initiate the reaction by adding the mitochondrial fraction to each well.

  • Immediately measure the absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C.

  • Calculate the rate of DCPIP reduction from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO is a key pro-inflammatory mediator, and its concentration can be determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • Test compounds

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + LPS + solvent), and a positive control (cells + LPS + a known anti-inflammatory drug).

  • After incubation, collect the cell culture supernatant.

  • Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess reagent A.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percent inhibition of NO production for each test compound concentration.

Conclusion

The succinate scaffold is a proven platform for the development of bioactive compounds with diverse therapeutic applications. While the biological activities of meso-2,3-diphenylsuccinate derivatives remain largely unexplored, the established activities of related succinate compounds, particularly in metal chelation and enzyme inhibition, provide a strong rationale for their investigation. The experimental protocols detailed in this guide offer a robust starting point for researchers to unlock the potential of this promising class of molecules.

References

  • Singh, P. K., Jones, M. M., Xu, Z., Gale, G. R., Smith, A. B., & Atkins, L. M. (1989). Mobilization of lead by esters of meso-2,3-dimercaptosuccinic acid. Journal of toxicology and environmental health, 27(4), 423–434. [Link]

  • Jones, M. M., Singh, P. K., Gale, G. R., Smith, A. B., & Atkins, L. M. (1996). Meso-2,3-dimercaptosuccinic acid mono-N-alkylamides: syntheses and biological activity as novel in vivo cadmium mobilizing agents. Chemical research in toxicology, 9(6), 965–969. [Link]

  • Singh, P. K., Jones, M. M., Gale, G. R., D'Addario, A. P., & Smith, A. B. (1989). meso-2,3-dimercaptosuccinic acid monoalkyl esters: effects on mercury levels in mice. Toxicology and applied pharmacology, 100(2), 267–274. [Link]

  • Li, H., Li, S., Liu, J., Wang, Z., Fan, Z., & Zhao, W. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of agricultural and food chemistry, 67(47), 13185–13194. [Link]

Sources

A Comparative Analysis of Synthetic Routes to Diethyl meso-2,3-Diphenylsuccinate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the stereocontrolled construction of molecules remains a paramount objective. Diethyl meso-2,3-diphenylsuccinate, a diester of succinic acid, represents a valuable chiral building block due to the presence of two stereocenters at the C2 and C3 positions.[1] The distinct spatial arrangement of the phenyl and ethoxycarbonyl groups in its meso form imparts unique chemical and physical properties, making it a sought-after precursor in the synthesis of more complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive comparative analysis of the primary synthetic routes to diethyl meso-2,3-diphenylsuccinate, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's performance.

Introduction to Stereoisomerism in Diethyl 2,3-Diphenylsuccinate

Diethyl 2,3-diphenylsuccinate (C₂₀H₂₂O₄) exists as three stereoisomers: a meso compound, which is achiral due to an internal plane of symmetry, and a pair of enantiomers (dl-racemic mixture).[1] The diastereoselectivity of the synthetic route is therefore a critical factor, determining the ratio of the desired meso product to the dl-racemic pair. This guide will focus on methodologies that favor the formation of the meso diastereomer.

Key Synthetic Strategies

Three principal synthetic strategies have been historically employed for the synthesis of diethyl 2,3-diphenylsuccinate:

  • Oxidative Coupling of Ethyl Phenylacetate

  • Reductive Dimerization of Ethyl Benzoylformate

  • Fischer Esterification of meso-2,3-Diphenylsuccinic Acid

This guide will dissect each of these routes, providing a detailed examination of their underlying mechanisms, experimental procedures, and comparative performance.

Oxidative Coupling of Ethyl Phenylacetate

The oxidative coupling of the enolate of ethyl phenylacetate is a direct approach to forming the C2-C3 carbon-carbon bond. The choice of oxidizing agent and reaction conditions can significantly influence the diastereoselectivity of this reaction.

Mechanistic Insights

The reaction proceeds via the formation of an enolate from ethyl phenylacetate using a suitable base. This enolate is then oxidized to a radical intermediate. The subsequent dimerization of these radicals yields the succinate product. The stereochemical outcome is determined at the dimerization step. The transition state leading to the meso product is often favored due to steric considerations, where the bulky phenyl groups orient themselves in an anti-periplanar fashion to minimize steric hindrance.

Diagram of the Oxidative Coupling Workflow

Oxidative Coupling Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Dimerization A Ethyl Phenylacetate C Ethyl Phenylacetate Enolate A->C Deprotonation B Base (e.g., LDA) E Radical Intermediate C->E Single-Electron Transfer D Oxidizing Agent (e.g., Cu(II)) F Diethyl meso-2,3-diphenylsuccinate E->F Radical Coupling

Caption: Workflow for the synthesis of diethyl meso-2,3-diphenylsuccinate via oxidative coupling.

Experimental Protocol

A general procedure for the oxidative coupling of ethyl phenylacetate is as follows:

  • Enolate Formation: A solution of ethyl phenylacetate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.

  • Oxidation: An oxidizing agent, such as a copper(II) salt (e.g., CuCl₂), is added to the enolate solution. The reaction mixture is allowed to warm to room temperature and stirred for a specified period.

  • Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to isolate the diethyl meso-2,3-diphenylsuccinate.

Performance

The yield and diastereoselectivity of this method are highly dependent on the specific base, solvent, and oxidizing agent used. While this method offers a direct route to the succinate backbone, achieving high diastereoselectivity for the meso isomer can be challenging and may require careful optimization of reaction conditions.

Reductive Dimerization of Ethyl Benzoylformate

An alternative approach involves the reductive dimerization of ethyl benzoylformate. This method can also lead to the formation of diethyl 2,3-dihydroxy-2,3-diphenylsuccinate, which would then require a subsequent deoxygenation step.

Mechanistic Insights

The reductive dimerization is typically initiated by a single-electron transfer from a reducing agent to the carbonyl group of ethyl benzoylformate, forming a ketyl radical anion. Two of these radical anions then couple to form a dimeric dianion. The stereochemistry of the final product is influenced by the steric and electronic interactions in the transition state of the coupling step. The formation of the meso isomer is often favored to minimize electrostatic repulsion between the negatively charged oxygen atoms and steric hindrance between the phenyl groups.

Diagram of the Reductive Dimerization Mechanism

Reductive Dimerization Mechanism A Ethyl Benzoylformate C Ketyl Radical Anion A->C Single-Electron Transfer B Reducing Agent (e.g., SmI₂) D Dimeric Dianion C->D Dimerization E Diethyl meso-2,3-diphenylsuccinate D->E Protonation/Workup

Caption: Key steps in the reductive dimerization of ethyl benzoylformate.

Experimental Protocol

A representative experimental procedure is as follows:

  • Reaction Setup: A solution of ethyl benzoylformate is prepared in a suitable solvent, such as tetrahydrofuran, under an inert atmosphere.

  • Reduction: A reducing agent, for example, samarium(II) iodide (SmI₂), is added to the solution at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is purified by standard techniques like column chromatography to yield diethyl meso-2,3-diphenylsuccinate.

Performance

This method can provide good yields of the dimeric product. The diastereoselectivity is sensitive to the choice of reducing agent and reaction conditions. The potential for the formation of the dihydroxy intermediate adds a step to the overall synthesis if the succinate is the desired final product.

Fischer Esterification of meso-2,3-Diphenylsuccinic Acid

This classical method involves the direct esterification of the corresponding dicarboxylic acid, meso-2,3-diphenylsuccinic acid, with ethanol in the presence of an acid catalyst. This route is contingent on the availability of the stereochemically pure starting material.

Mechanistic Insights

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the diethyl ester.[2] The stereochemistry of the starting dicarboxylic acid is retained throughout the reaction.

Diagram of the Fischer Esterification Logical Flow

Fischer Esterification Flow A meso-2,3-Diphenylsuccinic Acid E Diethyl meso-2,3-diphenylsuccinate A->E B Ethanol (excess) B->E C Acid Catalyst (e.g., H₂SO₄) C->E D Reflux D->E

Caption: Logical flow for the Fischer esterification of meso-2,3-diphenylsuccinic acid.

Experimental Protocol

A typical laboratory procedure for the Fischer esterification is as follows:

  • Reaction Mixture: meso-2,3-Diphenylsuccinic acid is dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

  • Reflux: The reaction mixture is heated at reflux for several hours. The reaction can be driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus, or by using a large excess of the alcohol.

  • Workup: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is evaporated. The resulting crude product can be purified by recrystallization to afford pure diethyl meso-2,3-diphenylsuccinate.

Performance

The Fischer esterification is a reliable and often high-yielding method, provided the starting meso-dicarboxylic acid is readily available. The primary advantage of this route is the complete retention of stereochemistry, ensuring the exclusive formation of the meso-diester. The main drawback is the need for a separate synthesis of the starting material.

Comparative Summary of Synthetic Routes

FeatureOxidative CouplingReductive DimerizationFischer Esterification
Starting Material Ethyl PhenylacetateEthyl Benzoylformatemeso-2,3-Diphenylsuccinic Acid
Key Transformation C-C bond formationC-C bond formationEsterification
Stereocontrol Dependent on reaction conditionsDependent on reaction conditionsExcellent (substrate-controlled)
Typical Yield Moderate to GoodModerate to GoodGood to Excellent
Key Advantages Direct C-C bond formation from a simple precursorUtilizes a different class of starting materialHigh stereospecificity, often high yielding
Key Disadvantages Diastereoselectivity can be challenging to controlPotential for diol byproduct formationRequires synthesis of the stereochemically pure starting material

Characterization of Diethyl meso-2,3-Diphenylsuccinate

The successful synthesis of the target compound must be confirmed through rigorous characterization. Due to the limited availability of specific experimental spectra in public databases, the following are predicted spectroscopic data based on established principles.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the meso isomer is expected to show a characteristic singlet for the two equivalent methine protons (C2 and C3). The aromatic protons will appear as a multiplet in the aromatic region, and the ethyl ester groups will give rise to a quartet and a triplet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methine carbons, the aromatic carbons, and the carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 326.39 g/mol . Common fragmentation patterns include the loss of ethoxy and ethoxycarbonyl groups.[1]

Conclusion

The choice of the optimal synthetic route to diethyl meso-2,3-diphenylsuccinate depends on several factors, including the availability of starting materials, the desired level of stereocontrol, and the scale of the synthesis.

  • The Fischer esterification of meso-2,3-diphenylsuccinic acid is the most reliable method for obtaining the pure meso diastereomer, provided the starting acid is accessible.

  • Oxidative coupling and reductive dimerization offer more direct routes from simpler precursors but require careful optimization to achieve high diastereoselectivity for the meso isomer.

For researchers in drug development and other fields where stereochemical purity is paramount, the Fischer esterification route, despite its potential for an additional step in synthesizing the starting material, often proves to be the most robust and predictable strategy. Further research into novel catalytic systems for the oxidative and reductive coupling methods may lead to more efficient and highly diastereoselective syntheses in the future.

References

  • Wikipedia. (2023). Fischer–Speier esterification. Available at: [Link]
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
  • LibreTexts Chemistry. (2021). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Meso and Racemic Diethyl 2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Distinguishing between diastereomers is a critical task in organic synthesis, drug development, and materials science. Diethyl 2,3-diphenylsuccinate presents a classic case study in stereoisomerism, existing as a meso compound and a pair of enantiomers that form a racemic mixture.[1][2] These diastereomers, while having the same chemical formula and connectivity, exhibit distinct spatial arrangements of their phenyl and ethoxycarbonyl groups.[1] This structural variance gives rise to unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of the spectroscopic properties of meso and racemic diethyl 2,3-diphenylsuccinate, offering both theoretical explanations and practical data to aid researchers in their unambiguous identification.

Introduction: The Stereochemical Challenge

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[3] Diethyl 2,3-diphenylsuccinate possesses two chiral centers at the C2 and C3 positions.[1][2] This leads to the formation of three stereoisomers: the (2R,3S) configuration, which is an achiral meso compound due to an internal plane of symmetry, and the (2R,3R) and (2S,3S) enantiomeric pair, which together constitute the racemic (or dl) mixture.[1]

Diastereomers, which are stereoisomers that are not mirror images of each other, often exhibit different physical and chemical properties, including melting points, boiling points, and reactivity.[3][4] Critically, their distinct molecular symmetry is directly reflected in their spectroscopic data.

G cluster_meso meso-Diethyl 2,3-Diphenylsuccinate (2R, 3S) - Plane of Symmetry cluster_racemic racemic-Diethyl 2,3-Diphenylsuccinate (2R, 3R) Enantiomer Shown - C2 Axis of Rotation m_c2 C m_c3 C m_c2->m_c3 m_h2 H m_c2->m_h2 m_ph2 Ph m_c2->m_ph2 m_cooet2 COOEt m_c2->m_cooet2 Front m_h3 H m_c3->m_h3 m_ph3 Ph m_c3->m_ph3 m_cooet3 COOEt m_c3->m_cooet3 Front plane r_c2 C r_c3 C r_c2->r_c3 r_h2 H r_c2->r_h2 r_ph2 Ph r_c2->r_ph2 r_cooet2 COOEt r_c2->r_cooet2 Front r_h3 H r_c3->r_h3 r_ph3 Ph r_c3->r_ph3 r_cooet3 COOEt r_c3->r_cooet3 Front

Figure 1: Newman projections showing the symmetry elements of meso and one enantiomer of racemic diethyl 2,3-diphenylsuccinate.

¹H NMR Spectroscopy: A Probe into Molecular Symmetry

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these diastereomers. The key lies in how the molecular symmetry affects the chemical environment of the protons.

Theoretical Basis:

  • Meso Isomer: The internal plane of symmetry in the meso compound makes the two methine protons (CH -Ph) chemically and magnetically equivalent. Likewise, the two ethyl groups (-OCH₂CH₃) are equivalent. This leads to a simpler spectrum with fewer signals.

  • Racemic Isomer: The enantiomers of the racemic mixture possess a C₂ axis of rotation, which also makes the two methine protons equivalent. However, the key difference arises in the ethyl groups. The two protons of the methylene group (-OCH₂ CH₃) are diastereotopic. This is because replacing one of them with a different group would create a new chiral center, resulting in diastereomers. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and couple to each other.

Experimental Data & Interpretation:

The most telling difference is in the signals for the methine and ethyl groups. In the meso isomer, the methine protons appear as a sharp singlet, while in the racemic isomer, they also appear as a singlet but at a slightly different chemical shift. The ethyl groups in the meso isomer show a simple triplet for the methyl protons and a quartet for the methylene protons. In contrast, the diastereotopic methylene protons of the racemic isomer often give rise to a more complex multiplet.

Assignment Predicted Chemical Shift (δ, ppm) - meso isomer Predicted Chemical Shift (δ, ppm) - dl isomer Expected Multiplicity
Phenyl-H7.20 - 7.407.10 - 7.30m
Methine-H (C2, C3)~3.80~3.95s
Methylene-H (-OCH₂ CH₃)~4.00~4.10q (meso), m (racemic)
Methyl-H (-OCH₂CH₃ )~1.00~1.15t
Data based on predicted values and analysis of similar structures.[1]

¹³C NMR Spectroscopy: A Carbon-Level View

¹³C NMR spectroscopy corroborates the findings from ¹H NMR by revealing differences in the number of unique carbon signals, which is a direct consequence of molecular symmetry.

Theoretical Basis:

  • Meso Isomer: Due to the plane of symmetry, pairs of carbons are equivalent. For example, the two methine carbons, the two carbonyl carbons, the two methylene carbons, and the two methyl carbons will each give rise to a single signal. Similarly, the phenyl groups will show fewer signals than a monosubstituted benzene ring might suggest.

  • Racemic Isomer: The C₂ symmetry of the enantiomers also leads to equivalence between the two halves of the molecule. Therefore, like the meso isomer, it will also show a reduced number of signals compared to the total number of carbon atoms. However, the differing spatial arrangements between the meso and racemic forms result in distinct chemical shifts for corresponding carbons.

Experimental Data & Interpretation:

While both diastereomers will show a similar number of signals, the chemical shifts for these signals will be different, allowing for clear identification.

Assignment Predicted Chemical Shift (δ, ppm) - meso isomer Predicted Chemical Shift (δ, ppm) - dl isomer
Carbonyl-C (C=O)171 - 173172 - 174
Quaternary Phenyl-C138 - 140139 - 141
Phenyl-C (CH)127 - 129127 - 129
Methine-C (C2, C3)55 - 5856 - 59
Methylene-C (-OCH₂)60 - 6261 - 63
Methyl-C (-CH₃)13 - 1513 - 15
Data based on predicted values.[1]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of diastereomers are often very similar because they contain the same functional groups, subtle differences can be observed.

Theoretical Basis & Interpretation: Both the meso and racemic isomers will show characteristic strong absorptions for the C=O stretch of the ester group (typically around 1730 cm⁻¹) and C-O stretches. Differences between the two are most likely to appear in the complex "fingerprint region" (below 1500 cm⁻¹).[1] These subtle variations arise from differences in the overall molecular symmetry and potentially different crystal packing in the solid state, which can affect vibrational modes. While not as definitive as NMR for primary identification, IR can be a useful confirmatory tool when comparing a sample to a known reference spectrum.

Assignment Predicted Wavenumber (cm⁻¹) - meso isomer Predicted Wavenumber (cm⁻¹) - dl isomer Notes
C=O Stretch~1730~1730Strong absorption, very similar for both.
C-O Stretch1250 - 10001250 - 1000Strong, complex region.
Fingerprint Region< 1500< 1500Minor differences may be observable.
Data based on general spectroscopic principles.[1][5]

Experimental Protocol: NMR Sample Analysis

This protocol outlines the standard workflow for acquiring high-quality NMR data to distinguish between the diastereomers.

Sources

A Comparative Guide to Chiral Building Blocks: The Strategic Role of meso-2,3-Diphenylsuccinate Desymmetrization in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms—stereochemistry—is paramount. Most biological targets are chiral, meaning they interact differently with enantiomers, the non-superimposable mirror-image forms of a molecule. This necessitates the development of robust strategies for asymmetric synthesis, the selective production of a single enantiomer. Chemists have devised three principal strategies to achieve this control: the use of "chiral pool" starting materials, the temporary attachment of "chiral auxiliaries," and the catalytic desymmetrization of achiral precursors.

This guide provides an in-depth comparison of these strategies, focusing on the often-overlooked yet powerful approach of desymmetrizing meso compounds, using meso-2,3-diphenylsuccinate as a central case study. We will objectively compare its performance and strategic value against established alternatives like tartaric acid derivatives (chiral pool) and Evans' oxazolidinone auxiliaries, supported by mechanistic insights and experimental data.

The Strategic Divide: Three Pillars of Asymmetric Synthesis

The choice of a chiral building block or strategy is a critical decision in a synthetic campaign, dictated by factors such as cost, scalability, atom economy, and the desired stereochemical outcome. The three dominant approaches can be visualized as distinct pathways to a common goal.

Asymmetric_Synthesis_Strategies cluster_start Achiral Starting Materials cluster_strategies Synthetic Strategies cluster_end Outcome Start Simple Achiral Precursors Meso Strategy 1: Desymmetrization of meso-Compound (e.g., meso-2,3-diphenylsuccinate) Start->Meso Introduce Latent Chirality Auxiliary Strategy 2: Chiral Auxiliary (e.g., Evans' Oxazolidinone) Start->Auxiliary Covalently Attach Chiral Director Product Enantiomerically Enriched Product Meso->Product Chiral Catalyst/ Reagent Auxiliary->Product Diastereoselective Reaction & Cleavage Pool Strategy 3: Chiral Pool (e.g., Tartaric Acid) Pool->Product Transform Inherent Chirality

Caption: A comparison of three primary strategies in asymmetric synthesis.

Strategy 1: The meso Advantage - Desymmetrization of 2,3-Diphenylsuccinate

A meso compound is a molecule that contains stereocenters but is achiral overall due to an internal plane of symmetry.[1] For meso-2,3-diphenylsuccinic acid or its anhydride, the two carboxylic acid groups are enantiotopic—indistinguishable by achiral reagents but differentiable by a chiral one. The core strategy, therefore, is to use a chiral catalyst or reagent to selectively react with one of the two identical functional groups, breaking the symmetry and establishing the stereochemistry of the molecule in a single, highly efficient step.

Mechanism of Action: Enantioselective Alcoholysis

The most common application of this strategy is the desymmetrization of the corresponding cyclic anhydride. A chiral alcohol or, more commonly, a chiral catalyst (like a modified cinchona alkaloid or a chiral diamine) activates an achiral alcohol to perform an enantioselective ring-opening.

Meso_Desymmetrization_Mechanism cluster_process Process cluster_product Product MesoAnhydride meso-2,3-Diphenylsuccinic Anhydride (Symmetric) TransitionState Diastereomeric Transition States (Favored vs. Disfavored) MesoAnhydride->TransitionState Catalyst Chiral Catalyst (e.g., Chiral Amine) Catalyst->TransitionState Alcohol Achiral Alcohol (R-OH) Alcohol->TransitionState ChiralProduct Chiral Monoester (High e.e.) TransitionState->ChiralProduct Selective Ring-Opening

Caption: Catalytic desymmetrization of a meso anhydride.

Advantages:

  • High Atom Economy: All atoms from the reactants are incorporated into the product.

  • Efficiency: A single step generates a complex chiral molecule from a simple achiral precursor.

  • Catalytic Nature: Often requires only a small amount of the chiral source, making it cost-effective.

Disadvantages:

  • Catalyst Development: Finding a highly selective catalyst for a specific substrate can be challenging and require significant screening.

  • Substrate Scope: A catalyst that works well for one meso anhydride may not be effective for another.

Strategy 2: The Gold Standard - Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to an achiral substrate.[2] The auxiliary then directs a subsequent reaction to occur with high diastereoselectivity, after which it is cleaved to reveal the desired enantiomerically enriched product. Evans' oxazolidinones are perhaps the most famous and widely used auxiliaries, particularly for asymmetric alkylations and aldol reactions.[2][3][4]

Mechanism of Action: Evans' Asymmetric Alkylation

The process involves acylation of the chiral oxazolidinone, followed by deprotonation to form a rigid Z-enolate. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the opposite, unhindered face.[5] This results in the predictable formation of a single diastereomer.

Advantages:

  • Robustness: The methodology is tolerant of many functional groups.

  • Extensive Literature: A vast body of work provides proven protocols and troubleshooting guides.[8][9]

Disadvantages:

  • Stoichiometric Chirality: Requires a full equivalent of the (often expensive) chiral auxiliary.

  • Multi-step Process: Involves separate steps for auxiliary attachment and removal, reducing overall yield and atom economy.

Strategy 3: Nature's Gift - The Chiral Pool

The chiral pool refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes.[3][4] Tartaric acid is a prime example, a C2-symmetric dicarboxylic acid that has been used extensively as a chiral building block.[10]

Application: Tartaric Acid as a Versatile Synthon

Tartaric acid and its derivatives can be used directly in synthesis, where their inherent chirality is incorporated into the final product.[10] More powerfully, they are used to synthesize a vast array of chiral ligands (e.g., TADDOLs) and organocatalysts that are then employed in a multitude of asymmetric transformations, including epoxidations, Diels-Alder reactions, and hydrogenations.[11][12][13]

Advantages:

  • Low Cost and Availability: The starting material is readily available and inexpensive.

  • Inherent Chirality: The stereocenters are pre-defined, avoiding the need for a stereoselective-inducing step.

Disadvantages:

  • Structural Rigidity: The synthetic plan must be designed around the fixed stereochemistry and carbon skeleton of the starting material, which can limit flexibility.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes typical performance data for key transformations using these different strategies. The data for meso-anhydride desymmetrization is based on representative examples from the literature, as direct data for the diphenylsuccinate derivative is less common than for its analogs.

Parameter Strategy 1: meso-Anhydride Desymmetrization Strategy 2: Evans' Asymmetric Alkylation Strategy 3: Tartaric Acid Derivative (TADDOL Ligand)
Reaction Type Enantioselective AlcoholysisDiastereoselective AlkylationCatalytic Asymmetric Reaction (e.g., Diels-Alder)
Chiral Source Catalytic (e.g., 1-5 mol% Chiral Amine)Stoichiometric (Chiral Oxazolidinone Auxiliary)Catalytic (e.g., 10-20 mol% TADDOL-Ti Complex)
Typical Yield 85-99%80-95% (for alkylation step)70-95%
Stereoselectivity 90-99% e.e.>99% d.e.85-98% e.e.
Key Steps 1 (Desymmetrization)3 (Attachment, Alkylation, Cleavage)1 (Catalytic Reaction)
Atom Economy ExcellentPoorGood
Flexibility Moderate (Depends on catalyst scope)High (Wide range of substrates and electrophiles)High (Ligand can be used for many reactions)
Reference Representative literature on anhydride desymmetrization[5][7][8][12][13]

Experimental Protocols

Protocol 1: Catalytic Desymmetrization of a meso-Anhydride (General Procedure)

This protocol is a generalized representation of the enantioselective alcoholysis of a cyclic meso-anhydride, such as meso-2,3-diphenylsuccinic anhydride.

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the meso-anhydride (1.0 equiv) and the chiral catalyst (e.g., a modified cinchona alkaloid, 0.05 equiv).

  • Solvent Addition: Dissolve the solids in an appropriate anhydrous solvent (e.g., toluene or diethyl ether) at the specified temperature (often -78 °C to 0 °C).

  • Nucleophile Addition: Add the alcohol nucleophile (e.g., methanol, 1.1 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude monoester via flash column chromatography.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.

Protocol 2: Evans' Asymmetric Alkylation of a Propionate Equivalent

This protocol outlines the well-established procedure for creating a chiral center via diastereoselective alkylation.

  • Acylation: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equiv) in anhydrous THF, add n-butyllithium (1.05 equiv) at -78 °C. After stirring, add propanoyl chloride (1.1 equiv) and allow the reaction to warm to 0 °C.

  • Enolate Formation: Dissolve the resulting N-acyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C. Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv) and stir for 30 minutes to form the Z-enolate.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) to the enolate solution at -78 °C and stir until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification & Cleavage: Purify the product by flash chromatography. The chiral auxiliary can then be cleaved (e.g., using LiOH/H₂O₂) to yield the chiral carboxylic acid.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the alkylated product by ¹H NMR or GC analysis before cleavage.

Conclusion and Outlook

No single strategy for asymmetric synthesis is universally superior; the optimal choice is context-dependent.

  • The Chiral Pool , exemplified by tartaric acid , offers an economical and direct route when the target molecule's scaffold is compatible with the starting material. Its greatest strength now lies in its use for generating powerful chiral catalysts and ligands.[11][12]

  • Chiral Auxiliaries , particularly Evans' oxazolidinones , remain the benchmark for reliability and predictability.[2] When a robust, well-precedented, and high-fidelity method is required for a crucial step, especially in complex total synthesis, the stoichiometric penalty is often a worthy trade-off.

  • The desymmetrization of meso compounds , represented by meso-2,3-diphenylsuccinate , embodies an elegant and highly atom-economical approach. It is a catalytic strategy that forges complexity from simplicity in a single step. While its application may require more initial investment in catalyst screening and optimization, it represents a modern, efficient, and "greener" approach to asymmetric synthesis. As the demand for sustainable chemical manufacturing grows, the development of new and more general catalysts for the desymmetrization of meso compounds will undoubtedly become an increasingly vital area of research.

For researchers and drug development professionals, understanding the strategic advantages and limitations of each approach is crucial for designing efficient, scalable, and economically viable synthetic routes to the chiral molecules that shape our world.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812 (2019).

  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules, 15(4), 2281-2324 (2010).

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar.

  • The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. BenchChem.

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 57(3), 163-173 (2013).

  • Synthesis and applications of tartaric acid in asymmetric catalysis. Deep Science Publishing.

  • Synthesis and applications of tartaric acid in asymmetric catalysis. ResearchGate.

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.

  • Tartaric Acid and Its O-Acyl Derivatives. Part 1. Synthesis of Tartaric Acid and O-Acyl Tartaric Acids and Anhydrides. ResearchGate.

  • Towards Tartaric-Acid-Derived Asymmetric Organocatalysts. Semantic Scholar.

  • Evans Enolate Alkylation-Hydrolysis. University of Calgary.

  • Chiral auxiliary. Wikipedia.

  • A Comparative Guide to Evans Auxiliaries. BenchChem.

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.

  • The Meso Trap. Master Organic Chemistry.

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A Comparative Guide to the Applications of Meso-2,3-Diphenylsuccinic Acid Diethyl Ester in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical review of meso-2,3-diphenylsuccinic acid diethyl ester, a unique meso-compound with significant utility in various fields of chemistry. We will delve into its core applications as a versatile building block in organic synthesis, a ligand in coordination chemistry, and a potential intermediate in polymer science. This document contrasts its synthetic utility with alternative compounds, provides detailed experimental protocols, and explores future research directions for this multifaceted molecule. The content is intended for researchers, chemists, and professionals in drug development seeking to leverage the distinct stereochemical properties of this ester in their work.

Introduction: Physicochemical and Stereochemical Profile

Meso-2,3-diphenylsuccinic acid diethyl ester, with the molecular formula C₂₀H₂₂O₄, is a derivative of succinic acid distinguished by the presence of two phenyl groups at the 2 and 3 positions.[1][2] The "meso" designation is critical to its chemical identity and reactivity; despite possessing two stereocenters, the molecule has an internal plane of symmetry that renders it achiral.[3] This unique structural feature differentiates it from its chiral (R,R) and (S,S) diastereomers and is fundamental to its application as a scaffold in stereocontrolled synthesis.

The compound typically presents as a white crystalline solid with good solubility in common organic solvents like ethanol and acetone, but poor solubility in water.[1] This profile makes it amenable to a wide range of reaction conditions and standard purification techniques such as extraction and crystallization.

PropertyValueSource(s)
CAS Number 13638-89-6[2][3][4]
Molecular Formula C₂₀H₂₂O₄[1][2]
Molecular Weight 332.37 g/mol [3]
Appearance White crystalline solid[1]
Melting Point ~50–55°C[1]
Solubility Soluble in ethanol, acetone; poorly soluble in water[1]

Core Applications in Chemical Synthesis

The utility of meso-2,3-diphenylsuccinic acid diethyl ester stems from its rigid, well-defined three-dimensional structure and the reactivity of its ester functional groups.

A Symmetrical Scaffold in Organic Synthesis

The primary application of this ester is as a chiral building block and a symmetrical scaffold for constructing complex organic molecules, including pharmaceutical intermediates.[1][3] The meso configuration provides a C₂-symmetric backbone that can be desymmetrized in subsequent reactions to introduce new stereocenters with high selectivity. This approach is powerful because the stereochemical outcome of a reaction at one ester group can be influenced by the stereocenter on the adjacent carbon, allowing for the synthesis of specific diastereomers of the target molecule.

The ester groups can undergo a variety of transformations, making it a versatile intermediate.[3]

  • Reduction using powerful reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding diol, a common precursor for ligands and other functional molecules.[1][3]

  • Hydrolysis converts the diester back to the dicarboxylic acid, which can then be transformed into acid chlorides, amides, or other derivatives.

  • Nucleophilic Substitution allows for the replacement of the ethoxy groups with other nucleophiles, creating a diverse range of succinate derivatives.[3]

Bidentate Ligand in Coordination Chemistry

The two ester carbonyls in meso-2,3-diphenylsuccinic acid diethyl ester can act as coordinating atoms, allowing the molecule to function as a bidentate ligand for various metals.[3] The phenyl groups provide steric bulk that can influence the geometry and catalytic activity of the resulting metal complex.[3] This application is particularly relevant in the field of asymmetric catalysis, where the ligand's structure is crucial for inducing enantioselectivity in chemical reactions.[3] The rigid backbone of the succinate derivative helps to create a well-defined chiral pocket around the metal center.

G cluster_ligand Meso-Diester Ligand M Metal Center (M) O1 O O1->M Coordination O2 O O2->M C1 C=O C1->O1 EtO C2 C=O C2->O2 EtO R Backbone (C₂H₂(Ph)₂) R->C1 R->C2 capt Conceptual diagram of bidentate coordination to a metal center.

Caption: Conceptual diagram of bidentate coordination to a metal center.

Intermediate in Polymer Chemistry

Due to its reactive ester groups, this compound can be employed as an intermediate or monomer in the production of various polymers.[1] Transesterification reactions can incorporate the diphenylsuccinate moiety into polyester chains. The rigidity and steric bulk of the diphenyl groups can impart specific properties to the resulting polymer, such as increased thermal stability or modified mechanical strength, compared to polymers derived from more flexible aliphatic succinates.[5] While less common than its use in fine chemical synthesis, this application represents a potential area for materials science research.

Comparative Analysis with Alternative Synthons

The choice of a building block in organic synthesis is a critical decision based on cost, availability, and the desired stereochemical outcome.

Synthon TypeKey CharacteristicsAdvantagesDisadvantages
Meso-Diester (Topic) Achiral, C₂-symmetric, two stereocentersOften more accessible/affordable than single enantiomers. Excellent for desymmetrization strategies.Requires a stereoselective step to induce chirality; not directly useful if a specific enantiomer is needed from the start.
Chiral (R,R) or (S,S)-Diesters Enantiopure, C₂-symmetricProvides a direct source of chirality, simplifying synthetic routes to enantiopure targets.Often more expensive and less readily available. Synthesis may require chiral resolution or asymmetric synthesis.
Aliphatic Succinates (e.g., Diethyl Succinate) Achiral, flexible backboneInexpensive, readily available, widely used as plasticizers and in polymerization.[5]Lacks stereocenters and the rigid conformational control offered by the diphenyl derivative.
Other Rigid Scaffolds (e.g., Diphenic Acid) Rigid biphenyl backboneUsed to create chiral ligands and macrocycles with well-defined cavities.[6]Different geometry and reactivity profile; may not be a direct substitute.

The primary advantage of using the meso-diester lies in synthetic efficiency when a desymmetrization strategy is viable. It allows chemists to build complexity from a simple, achiral but stereochemically rich starting material.

Experimental Protocols and Methodologies

Synthesis via Fischer Esterification of Meso-2,3-Diphenylsuccinic Acid

This protocol describes the direct esterification of the corresponding dicarboxylic acid, a common and reliable method for preparing the title compound.[3] The causality behind this choice is its simplicity and use of inexpensive bulk reagents. Sulfuric acid is chosen as the catalyst because it effectively protonates the carbonyl oxygen, increasing its electrophilicity for attack by ethanol.[3] The reflux condition is necessary to drive the equilibrium towards the ester product by removing water, although in this procedure, an excess of the alcohol reagent is used to shift the equilibrium.

Materials:

  • meso-2,3-Diphenylsuccinic acid (1.0 eq)

  • Anhydrous ethanol (solvent and reagent)

  • Concentrated sulfuric acid (catalytic amount, ~0.05 eq)

  • Saturated sodium bicarbonate solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Acid Dissolution: Dissolve meso-2,3-diphenylsuccinic acid (e.g., 5 mmol) in anhydrous ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser.[3]

  • Catalysis: Under an inert atmosphere (e.g., nitrogen), carefully add concentrated sulfuric acid (0.05 equivalents) dropwise to the solution.[3] The inert atmosphere is good practice to prevent moisture from entering the reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2.5 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Neutralization: Cool the solution to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 20 mL).[3] The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude diethyl ester.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure meso-2,3-diphenylsuccinic acid diethyl ester.

G start 1. Dissolve Acid in Anhydrous EtOH add_h2so4 2. Add Catalytic H₂SO₄ start->add_h2so4 reflux 3. Reflux (2.5 hours) add_h2so4->reflux workup 4. Neutralize (NaHCO₃) & Extract (Et₂O) reflux->workup dry 5. Dry (MgSO₄) & Concentrate workup->dry purify 6. Purify (Chromatography) dry->purify product Pure Meso-Diester purify->product

Caption: Workflow for the synthesis of meso-2,3-diphenylsuccinic acid diethyl ester.

Summary of Key Chemical Transformations

The following table summarizes the primary reactions that meso-2,3-diphenylsuccinic acid diethyl ester can undergo, highlighting its versatility as a synthetic intermediate.

Reaction TypeCommon ReagentsMajor Product(s)Source(s)
Oxidation Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Corresponding carboxylic acids or ketones[1][3]
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Corresponding diols[1][3]
Substitution Various nucleophiles (e.g., amines, alkoxides)Substituted esters or amides[3]
Hydrolysis Aqueous acid (e.g., HCl) or base (e.g., NaOH)meso-2,3-Diphenylsuccinic acid[3]

Emerging Research & Future Directions

While the role of meso-2,3-diphenylsuccinic acid diethyl ester in organic synthesis is established, its potential in other areas remains ripe for exploration.

  • Medicinal Chemistry: Analogous succinic acid derivatives, particularly meso-2,3-dimercaptosuccinic acid and its esters, have been investigated as metal-chelating agents for treating heavy metal poisoning.[7][8][9] This suggests that the diphenylsuccinate scaffold could be functionalized to create novel therapeutic agents where the rigid backbone helps position functional groups for optimal binding to biological targets.

  • Supramolecular Chemistry: The rigid C₂-symmetric structure makes this molecule an attractive candidate for constructing supramolecular assemblies, such as molecular clips or cages, through non-covalent interactions.

  • Advanced Materials: Further investigation into its use in polymers could lead to new materials with tailored properties. Its incorporation could enhance rigidity and aromatic content, potentially leading to polymers with high refractive indices or improved thermal resistance.

References

  • meso-2,3-Diphenyl-succinic acid diethyl ester | 13638-89-6 | Benchchem.
  • Buy this compound (EVT-1189726) - EvitaChem.
  • Esters of meso-dimercaptosuccinic acid as cadmium-mobilizing agents - PubMed - NIH.
  • This compound | 13638-89-6 - ChemicalBook.
  • Meso-2,3-dimercaptosuccinic acid mono-N-alkylamides: syntheses and biological activity as novel in vivo cadmium mobilizing agents - PubMed.
  • This compound, 98.0%, 50g - SciSupplies.
  • Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules.
  • meso-2,3-Dimercaptosuccinic acid: chemical, pharmacological and toxicological properties of an orally effective metal chel
  • Diphenic acid derivatives: Synthesis, reactions, and applications - ResearchG

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A Comparative Guide to the Stereochemical Confirmation of Diethyl 2,3-Diphenylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a molecule's stereochemistry is a cornerstone of rigorous scientific practice. Diethyl 2,3-diphenylsuccinate (C₂₀H₂₂O₄) serves as a classic textbook example of stereoisomerism, containing two chiral centers at the C2 and C3 positions.[1][2] This structure gives rise to three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) which typically exist as a racemic mixture (dl-), and an achiral meso compound ((2R,3S)).[1] Because diastereomers (like the meso and dl- forms) and enantiomers can exhibit profoundly different biological activities and physical properties, their precise identification is not merely an academic exercise but a critical necessity in chemical and pharmaceutical development.[2]

This guide provides an in-depth comparison of the principal analytical techniques used to confirm the stereochemistry of diethyl 2,3-diphenylsuccinate, offering insights into experimental design and data interpretation to ensure trustworthy and reproducible results.

The Stereochemical Landscape

The core challenge lies in distinguishing between the meso form and the racemic (dl) pair. These are diastereomers and thus have different physical properties. A secondary challenge is to resolve and identify the individual enantiomers of the racemic pair, which have identical physical properties in an achiral environment.

Caption: Relationship between the meso and dl stereoisomers of diethyl 2,3-diphenylsuccinate.

Primary Analytical Techniques: A Comparative Analysis

The confirmation of stereochemistry is best approached using a combination of methods, where the results of one technique validate and complement the others. Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing the diastereomeric meso and dl forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The key principle behind using NMR to differentiate diastereomers is that they are distinct chemical entities with different spatial arrangements. This results in non-identical chemical environments for their nuclei, leading to measurably different NMR spectra.[3] Enantiomers, conversely, are spectroscopically identical in a standard achiral solvent.

¹H NMR Spectroscopy: The Diagnostic Fingerprint

The most significant differences between the meso and dl isomers appear in the signals of the methine (CH ) and the ethyl ester protons.

  • Meso Isomer: Due to a C₂ axis of symmetry and a center of inversion, the two methine protons (at C2 and C3) are chemically and magnetically equivalent. They are expected to appear as a single, sharp singlet.

  • dl-Racemic Pair: The enantiomers also possess C₂ symmetry, making their respective methine protons equivalent. However, the magnetic environment is different from that of the meso form. This results in a distinct chemical shift for the methine proton singlet compared to the meso isomer.

The differing spatial arrangements of the bulky phenyl groups in the meso and dl isomers cause changes in the magnetic shielding of the adjacent ethyl ester protons, leading to noticeable shifts in the methylene (-OCH₂-) and methyl (-CH₃) signals.

Assignment Predicted Chemical Shift (δ, ppm) - meso isomer Predicted Chemical Shift (δ, ppm) - dl isomer Expected Multiplicity
Phenyl-H7.20 - 7.407.10 - 7.30Multiplet (m)
Methine-H (C2, C3)~3.80~3.95Singlet (s)
Methylene-H (-OCH₂)VariesVariesQuartet (q)
Methyl-H (-CH₃)VariesVariesTriplet (t)
Table 1: Predicted ¹H NMR data for diethyl 2,3-diphenylsuccinate diastereomers in CDCl₃. Actual values may vary based on experimental conditions.[1]

¹³C NMR Spectroscopy: A Confirmatory Tool

Due to the symmetry within both the meso and dl isomers, the number of unique carbon signals is less than the total number of carbons (20). The meso isomer, possessing a higher degree of symmetry, is expected to show fewer signals than the dl pair, particularly in the aromatic region under high-resolution conditions. The chemical shifts of the key methine and carbonyl carbons also provide confirmatory evidence.

Assignment Predicted Chemical Shift (δ, ppm) - meso isomer Predicted Chemical Shift (δ, ppm) - dl isomer
Carbonyl-C (C=O)171 - 173172 - 174
Methine-C (C2, C3)55 - 5856 - 59
Methylene-C (-OCH₂)60 - 6261 - 63
Methyl-C (-CH₃)13 - 1513 - 15
Table 2: Predicted ¹³C NMR data for diethyl 2,3-diphenylsuccinate diastereomers.[1]

Trustworthiness - Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified diethyl 2,3-diphenylsuccinate isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly locked and shimmed to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical lock signal.[1]

  • Acquisition: Acquire the spectrum using a standard proton pulse sequence. Ensure an adequate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and measure the chemical shifts and coupling constants. Compare the diagnostic methine proton signal's chemical shift and multiplicity to literature or predicted values to assign the stereochemistry.

Melting Point Analysis

Expertise & Experience: As diastereomers, the meso and dl-racemic forms of diethyl 2,3-diphenylsuccinate have different crystal lattice structures and intermolecular forces. This results in distinct melting points, a fundamental physical property that can be used for differentiation.[3] A racemic compound often has a melting point that differs from that of the pure enantiomers.[4]

  • meso-isomer: Literature reports a melting point in the range of 50-55 °C .[2][5]

  • dl-racemic mixture: Data is less common, but a different melting point is expected.

Trustworthiness - Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus. Heat at a rate of 10-15 °C/min until the temperature is ~15 °C below the expected melting point.

  • Refinement: Decrease the heating rate to 1-2 °C/min.

  • Recording: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. A pure compound should have a sharp melting range of 1-2 °C.

  • Validation: Compare the observed melting point with established literature values.[5]

Logical Workflow for Stereochemical Confirmation

Workflow start Unknown Sample (Diethyl 2,3-diphenylsuccinate) mp Melting Point Analysis start->mp nmr ¹H NMR Spectroscopy mp->nmr Provides first indication assign_meso Assign as meso nmr->assign_meso If methine δ ≈ 3.80 ppm (and m.p. ≈ 50-55 °C) assign_dl Assign as dl-racemic nmr->assign_dl If methine δ ≈ 3.95 ppm (and m.p. is different) chiral Optional: Chiral HPLC or Polarimetry for Enantiomer Study assign_dl->chiral

Caption: A systematic workflow for the stereochemical determination of diethyl 2,3-diphenylsuccinate.

Summary and Best Practices

The confirmation of stereochemistry for diethyl 2,3-diphenylsuccinate is a clear-cut process when the correct analytical tools are applied systematically.

Technique Property Measured Expected Result for Meso Isomer Expected Result for Racemic (dl) Pair
¹H NMR Chemical Shift (δ) of Methine ProtonsSinglet at ~3.80 ppmSinglet at ~3.95 ppm
Melting Point Temperature of Phase Transition50-55 °CDistinctly different from the meso isomer
¹³C NMR Number of Signals / Chemical ShiftsFewer signals due to higher symmetryMore signals / different shifts for key carbons

Authoritative Grounding: For absolute confidence, results should always be compared against reliable reference data or authenticated standards. While ¹H NMR is often sufficient to distinguish the meso and dl diastereomers, X-ray crystallography remains the gold standard for unambiguous, absolute stereochemical assignment, should a suitable single crystal be obtained. For studies requiring the separation and quantification of the (2R,3R) and (2S,3S) enantiomers, chiral chromatography (e.g., HPLC) is the method of choice.

By integrating these comparative techniques, researchers can ensure the stereochemical integrity of their materials, a critical step for reproducible research and the development of safe and effective chemical entities.

References

  • Spectroscopic Characterization of Diethyl 2,3-diphenylbutanedioate: A Technical Guide. (2025). Benchchem.
  • Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Journal of the Chinese Chemical Society.
  • An In-depth Technical Guide to the Chemical Properties of Diethyl 2,3-diphenylbutanedio
  • meso-2,3-Diphenyl-succinic acid diethyl ester. EvitaChem.
  • Technical Support Center: Purification of Diethyl 2,3-diphenylbutanedio
  • Reusch, W. (2013). Supplemental Topics. Michigan State University Department of Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of meso-2,3-Diphenyl-succinic Acid Diethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond mere procedural instruction to provide a deep, scientifically-grounded framework for the proper management and disposal of meso-2,3-Diphenyl-succinic acid diethyl ester. The principles outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and promote environmental stewardship.

Core Principle: Proactive Waste Management

The foundational principle of chemical safety is that no experiment should begin without a clear and compliant plan for the disposal of all resulting waste streams.[1] For this compound, a substance used in specialized organic synthesis, this planning is critical.[2] Due to its chemical nature, it must be managed as a regulated hazardous waste from the moment of its generation to its final disposal.[3][4]

Hazard Profile and Risk Assessment

Understanding the specific hazards of a chemical is the first step in handling it safely. While comprehensive toxicological data for this compound is not widely available, the available supplier safety information provides critical hazard classifications.

Hazard Classifications for this compound:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

Physically, it is typically a white crystalline solid that is poorly soluble in water but soluble in organic solvents.[2] This poor water solubility is a key factor in its environmental risk, as it should never be disposed of via the sanitary sewer system.[6][7]

Hazard IdentificationKey Risks & CausalityRequired Personal Protective Equipment (PPE)
Skin Irritant (H315) Direct contact can cause redness, itching, and inflammation. The ester and phenyl groups can interact with skin lipids and proteins.Nitrile gloves, lab coat. Ensure gloves are compatible with any solvents used.
Serious Eye Irritant (H319) The crystalline nature and chemical reactivity can cause significant damage upon contact with eye tissue.Chemical safety goggles or a face shield must be worn at all times.
Respiratory Irritant (H335) Inhalation of airborne dust or aerosols can irritate the respiratory tract.Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
Environmental Hazard Poor water solubility means it can persist in aquatic environments. Discharge into drains is prohibited.[7][8]N/A (Procedural Control)

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process. The following workflow ensures that the waste is handled, segregated, stored, and disposed of in a manner that is safe and compliant with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[4][9][10]

Step 1: Waste Characterization and Segregation

Immediately upon generation, the waste must be characterized.

  • Is it Hazardous? Yes. Based on its irritant properties, it must be managed as hazardous waste. Under RCRA, a waste can also be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][11] While this compound doesn't fit neatly into those categories, the prudent and compliant approach is to manage it as hazardous chemical waste.

  • Segregation: This waste stream must be kept separate from other types of waste.[12][13]

    • Solid Waste: Collect solid this compound, including contaminated items like weigh paper or gloves, in a dedicated container.

    • Liquid Waste: If the ester is dissolved in a solvent, collect it in a container designated for non-halogenated organic solvent waste. Do not mix with halogenated solvents, acids, bases, or aqueous waste, as this complicates the final disposal process and can create dangerous chemical reactions.[1][14]

Step 2: Container Selection and Labeling

Proper containment is non-negotiable.

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap.[1][12] The container must be compatible with the waste; for solutions, it must be compatible with the solvent used.

  • Label Correctly and Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[3][11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If in a solution, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated SAA within the laboratory.[3][14]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[1][3] This prevents the release of vapors and protects against spills.

  • Provide Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks.[12][15]

  • Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) within the SAA.[3]

Step 4: Arranging for Final Disposal

Laboratory personnel are not the final disposers. The process concludes with a handoff to trained professionals.

  • Contact Environmental Health & Safety (EHS): When the container is nearly full or has been in accumulation for the maximum allowed time (typically 90-180 days depending on generator status), contact your institution's EHS department or a licensed hazardous waste disposal contractor.[16]

  • Incineration: The most probable final disposal method for this type of organic compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[17] This process is equipped with afterburners and scrubbers to safely destroy the compound and neutralize harmful combustion byproducts.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound waste.

G Fig. 1: Disposal Decision Workflow A Waste Generated (this compound) B Characterize Waste Is it solid, liquid, or contaminated debris? A->B C Solid Waste (Pure compound, residue) B->C Solid D Liquid Waste (Dissolved in solvent) B->D Liquid E Contaminated Debris (Gloves, weigh paper, etc.) B->E Debris F Select Compatible Container (HDPE or Glass) C->F D->F E->F G Affix 'Hazardous Waste' Label (List all components & hazards) F->G H Store in Secondary Containment in Satellite Accumulation Area (SAA) G->H I Arrange Pickup (Contact EHS / Licensed Contractor) H->I J Final Disposal (Likely Incineration at TSDF) I->J

Sources

Personal protective equipment for handling meso-2,3-Diphenyl-succinic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced fields of organic synthesis and drug development, the mastery of chemical handling is as critical as theoretical knowledge. Meso-2,3-Diphenyl-succinic acid diethyl ester (CAS No. 13638-89-6), a valuable chiral building block, requires a methodical and informed approach to safety.[1][2] This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for its safe handling, rooted in the compound's specific chemical nature and established laboratory best practices.

Hazard Profile: Understanding the "Why" Behind the "How"

Before any container is opened, a thorough understanding of the target compound's hazard profile is paramount. This compound is a white crystalline solid, soluble in organic solvents but poorly soluble in water.[2] Its primary hazards, as identified by suppliers, dictate the necessary protective measures.

Hazard Classifications:

  • H315: Causes skin irritation. This indicates that direct contact with the skin can lead to inflammatory reactions.

  • H319: Causes serious eye irritation. The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.

  • H335: May cause respiratory irritation. Inhalation of the crystalline dust or vapors can irritate the respiratory tract.[3]

These classifications form the logical basis for the selection of all personal protective equipment (PPE) and engineering controls. The goal is to create an unbroken barrier between the researcher and the chemical, mitigating these specific risks.

The Protective Triad: Engineering Controls, PPE, and Hygiene

A robust safety protocol relies on a multi-layered defense. This triad ensures that risk is minimized at every stage of the handling process.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense; the first should always be robust engineering controls that remove or minimize the hazard at its source.

  • Fume Hood: All handling of this compound, from weighing to reaction setup, must be conducted within a properly functioning chemical fume hood.[4][5][6] This is non-negotiable due to the H335 respiratory irritation hazard. The hood's airflow will capture and exhaust any fine crystalline dust that may become airborne.

  • Safety Shower & Eyewash Station: Ensure that a compliant and recently tested safety shower and eyewash station are readily accessible and unobstructed.[7][8]

Personal Protective Equipment (PPE): A Hazard-Matched Approach

The selection of PPE is not a one-size-fits-all matter. It must be directly correlated to the identified hazards of skin, eye, and respiratory irritation.

Body PartRecommended PPESpecifications and Rationale
Hands Chemical-Resistant GlovesMaterial: Butyl or Neoprene gloves are recommended for handling esters, offering excellent resistance.[7][9] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. Practice: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.
Body Laboratory CoatMaterial: A standard cotton or flame-resistant lab coat is required to protect against skin contact from minor spills and contamination of personal clothing.[6] Ensure it is fully buttoned.
Eyes & Face Chemical Splash GogglesStandard: Must be ANSI Z87.1-compliant (or equivalent) for chemical splash protection.[4] Goggles provide a full seal around the eyes, which is critical to prevent contact with the solid particles or splashes, directly addressing the H319 "serious eye irritation" hazard.
Respiratory NIOSH-Approved Respirator (Conditional)Condition: Required only if engineering controls (i.e., the fume hood) fail or are not available, or during a large spill clean-up.[9] For routine handling within a fume hood, a respirator is not necessary. If required, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[7][9]
Personal Hygiene: The Final Barrier

Strict personal hygiene practices are a critical, often overlooked, component of laboratory safety.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]

  • Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[10][11]

Operational Plan: From Preparation to Disposal

A structured workflow minimizes the potential for error and exposure. The following step-by-step process provides a framework for the safe handling of this compound.

Workflow for Safe Handling

SafetyWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Area Preparation - Verify fume hood function. - Clear workspace. - Locate spill kit & eyewash. PPE 2. Don PPE - Lab Coat - Goggles - Gloves Prep->PPE Weigh 3. Weighing - Perform inside fume hood. - Use anti-static weigh boat. PPE->Weigh Transfer 4. Transfer & Reaction - Keep vessels covered. - Add reagents slowly. Weigh->Transfer Decon 5. Decontamination - Clean glassware & surfaces. - Use appropriate solvent. Transfer->Decon Waste 6. Waste Disposal - Segregate solid & liquid waste. - Label containers clearly. Decon->Waste Doff 7. Doff PPE - Remove gloves first. - Wash hands thoroughly. Waste->Doff

Caption: Step-by-step workflow for handling this compound.

Spill Management Protocol

Accidents can happen, but a prepared response minimizes their impact.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.

  • Assess: Evaluate the extent of the spill and whether you can safely manage it with the available spill kit.

  • Protect: Don additional PPE if necessary, including a respirator and a chemical-resistant apron.[7]

  • Contain & Clean:

    • For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7] Carefully sweep the material into a designated waste container.

    • For a solution spill, cover with an inert absorbent material.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[7]

  • Dispose: All contaminated materials must be placed in a sealed, clearly labeled hazardous waste container.[12]

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a legal and ethical responsibility.

  • Waste Segregation: Do not dispose of this compound down the drain.[6] It must be treated as hazardous chemical waste.

    • Solid Waste: Unused compound, contaminated weigh paper, and spill cleanup materials should be collected in a container labeled "Solid Organic Waste."

    • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a container labeled "Non-halogenated Organic Liquid Waste."

  • Container Management: All waste containers must be kept closed except when adding waste, be clearly labeled with the full chemical name of all contents, and stored in a designated satellite accumulation area.[4][12]

  • Institutional Protocols: Follow all institutional and local regulations for hazardous waste pickup and disposal.

By integrating this comprehensive safety framework into your laboratory operations, you can handle this compound with the confidence that comes from a deep, causal understanding of its risks and the methods to mitigate them effectively.

References

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • BenchChem. (n.d.). Personal protective equipment for handling 2,4-D Butyl ester.
  • Carleton University. (n.d.). Benzene – Lab-Specific Standard Operating Procedure.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Dimethyl succinate.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Dimethyl succinate.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Thompson Rivers University. (2014, March 10). OH&S 18.05.1 Chemistry Lab Safety.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Diethyl succinate.
  • Guidechem. (n.d.). DIPHENYL SUCCINATE (cas 621-14-7) SDS/MSDS download.
  • Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET - Succinic acid.
  • Chemos GmbH & Co.KG. (2020, November 9). Safety Data Sheet: Succinic acid.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Dimethyl ether.
  • Carl ROTH. (2024, September 17). Safety Data Sheet: Succinic acid dimethyl ester.
  • ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - Acetonylsuccinic acid diethyl ester.
  • BenchChem. (n.d.). This compound.
  • Fisher Scientific. (2015, June 17). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
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